molecular formula C7H16O3 B1599094 1-(2-Methoxyethoxy)-2-methyl-2-propanol CAS No. 211321-90-3

1-(2-Methoxyethoxy)-2-methyl-2-propanol

Cat. No.: B1599094
CAS No.: 211321-90-3
M. Wt: 148.2 g/mol
InChI Key: SIUWDFVMEASCRP-UHFFFAOYSA-N
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Description

1-(2-Methoxyethoxy)-2-methyl-2-propanol is a useful research compound. Its molecular formula is C7H16O3 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Methoxyethoxy)-2-methyl-2-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Methoxyethoxy)-2-methyl-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyethoxy)-2-methyl-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyethoxy)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-7(2,8)6-10-5-4-9-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUWDFVMEASCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392933
Record name 1-(2-Methoxyethoxy)-2-methyl-2-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211321-90-3
Record name 1-(2-Methoxyethoxy)-2-methyl-2-propanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyethoxy)-2-methylpropan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(2-Methoxyethoxy)-2-methyl-2-propanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Introduction

1-(2-Methoxyethoxy)-2-methyl-2-propanol is a bifunctional organic molecule featuring both ether and tertiary alcohol functionalities. Its unique structure suggests potential utility as a solvent, coupling agent, or chemical intermediate in various industrial and research applications. This guide provides a comprehensive overview of its chemical properties, potential synthesis, reactivity, and safety considerations, synthesized from available chemical data and knowledge of analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this compound in their work.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of all subsequent research and application. The following identifiers and structural representations define 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

  • Chemical Name: 1-(2-Methoxyethoxy)-2-methyl-2-propanol

  • CAS Number: 211321-90-3[1]

  • Molecular Formula: C₇H₁₆O₃[1]

  • Molecular Weight: 148.20 g/mol [1]

Structural Representations:

  • SMILES: COCCOCC(C)(C)O[1]

  • InChI: 1S/C7H16O3/c1-7(2,8)6-10-5-4-9-3/h8H,4-6H2,1-3H3[1]

  • InChI Key: SIUWDFVMEASCRP-UHFFFAOYSA-N[1]

The molecule's structure consists of a tertiary butanol core where one of the methyl groups is functionalized with a 2-methoxyethoxy group. This combination of a hydrophilic alcohol group and two ether linkages imparts amphiphilic character to the molecule.

Caption: 2D structure of 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various systems and are critical for determining its suitability for specific applications.

PropertyValueSource
Form Liquid
Density 0.953 g/mL at 20 °C[2]
Refractive Index n20/D 1.422
Purity ≥98.0%[1]
Storage Class 10 - Combustible liquids

Synthesis and Chemical Reactivity

Proposed Synthesis Pathway

While specific industrial synthesis routes for 1-(2-Methoxyethoxy)-2-methyl-2-propanol are not widely published, a logical synthetic approach can be inferred from the synthesis of related glycol ethers. The reaction of epoxides with alcohols is a common industrial method for producing such compounds. For instance, 1-methoxy-2-propanol is synthesized by reacting propylene oxide with methanol, often using a basic catalyst to favor the formation of the desired isomer.[3][4]

A plausible pathway for synthesizing 1-(2-Methoxyethoxy)-2-methyl-2-propanol would involve the ring-opening of 2-methyl-1,2-epoxypropane (isobutylene oxide) with 2-methoxyethanol. The reaction would likely proceed via nucleophilic attack of the 2-methoxyethanol on the epoxide ring, catalyzed by either an acid or a base. Basic catalysis is generally preferred to minimize side reactions and favor attack at the less sterically hindered carbon of the epoxide, leading to the desired primary ether linkage.

SynthesisWorkflow Reactant1 2-Methoxyethanol (Nucleophile) Mixing Combine Reactants with Basic Catalyst (e.g., NaOCH3) Reactant1->Mixing Reactant2 Isobutylene Oxide (Epoxide) Reactant2->Mixing Reaction Nucleophilic Ring-Opening (Controlled Temperature) Mixing->Reaction Quench Neutralization/ Workup Reaction->Quench Purification Distillation under Reduced Pressure Quench->Purification Product 1-(2-Methoxyethoxy)-2-methyl-2-propanol Purification->Product

Caption: Proposed synthesis workflow for the target compound.

Chemical Reactivity

The reactivity of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is governed by its two key functional groups: the ether linkages and the tertiary alcohol.

  • Ether Groups: The two ether bonds (C-O-C) are generally stable and unreactive, which is a desirable characteristic for solvents. However, like other ethers, they can undergo cleavage under harsh acidic conditions (e.g., with strong hydrohalic acids like HBr or HI). A significant safety consideration for ethers is their potential to form explosive peroxides upon prolonged exposure to air and light.[5] Therefore, proper storage and periodic testing for peroxides are crucial.

  • Tertiary Alcohol Group: The tertiary hydroxyl group (-OH) exhibits characteristic reactivity:

    • Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions that would readily oxidize primary or secondary alcohols.

    • Acidity: The hydroxyl proton is weakly acidic and can be deprotonated by strong bases to form an alkoxide.

    • Nucleophilicity: The oxygen atom is nucleophilic and can participate in reactions such as esterification with acid chlorides or anhydrides.

    • Substitution/Elimination: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This intermediate can then either be trapped by a nucleophile (substitution) or undergo elimination to form an alkene (dehydration).

Potential Applications and Industrial Context

Specific applications for 1-(2-Methoxyethoxy)-2-methyl-2-propanol are not extensively documented. However, its structural similarity to commercially important propylene glycol ethers, such as DOWANOL™ PM (1-methoxy-2-propanol) and DOWANOL™ DPM (dipropylene glycol methyl ether), allows for informed speculation on its potential uses.[6][7]

These related glycol ethers are valued for their excellent solvency, high water solubility, and moderate evaporation rates, making them effective in a wide range of formulations. By analogy, 1-(2-Methoxyethoxy)-2-methyl-2-propanol could be a promising candidate for:

  • Solvent in Coatings and Inks: Its amphiphilic nature could allow it to dissolve a wide variety of resins and dyes used in solvent-based coatings, lacquers, and printing inks.[8]

  • Coupling Agent: In household and industrial cleaners, it could act as a coupling agent to merge immiscible phases, such as oil and water, creating stable formulations for hard surface cleaners or degreasers.[9]

  • Chemical Intermediate: The hydroxyl group provides a reactive site for further chemical modification, enabling its use as a building block in the synthesis of more complex molecules like esters, which may find use as plasticizers or specialty surfactants.

  • Formulation Additive: In sectors like agriculture or cosmetics, it could be used to solubilize active ingredients or act as a wetting agent.

The presence of the tertiary alcohol group, in contrast to the secondary alcohols in PM and DPM, may offer unique stability and reactivity profiles in certain formulations.

Spectroscopic and Analytical Data

Characterization of 1-(2-Methoxyethoxy)-2-methyl-2-propanol would rely on standard analytical techniques. While full spectra are not provided here, public databases serve as a valuable resource.

  • Mass Spectrometry (GC-MS): Data is available through the NIST Mass Spectrometry Data Center, which can be used for identification and purity assessment.[10]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available, which would show characteristic absorptions for O-H stretching (from the alcohol), C-H stretching (from the alkyl groups), and C-O stretching (from the ether and alcohol functionalities).[10]

For novel research, a comprehensive analytical workflow is essential for validation.

AnalyticalWorkflow start Synthesized Product purity Purity Assessment (GC-MS, HPLC) start->purity Initial Sample structure Structural Confirmation (NMR, FT-IR) purity->structure If Purity ≥ 98% physical Physicochemical Tests (Density, Refractive Index) structure->physical Structure Confirmed report Certificate of Analysis (CoA) Generation physical->report Data Aggregation

Caption: A typical workflow for the analytical validation of a chemical.

Safety and Handling

Proper handling of any chemical is paramount. Based on available data, 1-(2-Methoxyethoxy)-2-methyl-2-propanol is classified as a combustible liquid (Storage Class 10).

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields) and chemical-resistant gloves, is recommended.

  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry place. As it is an ether, it may have the potential to form explosive peroxides over time. Containers should be dated upon opening, and if stored for extended periods, testing for peroxides is a prudent safety measure.[5]

It is crucial to consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical, as it will contain the most detailed and up-to-date safety and hazard information.

References

  • DOWANOL™ PM Glycol Ether . Tilley Distribution. [Link]

  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether . PubChem. [Link]

  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%) . Amerigo Scientific. [Link]

  • 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL . Ataman Kimya. [Link]

  • DOWANOL™ PM Technical Data Sheet . Dow. [Link]

  • DOWANOL PM . Ataman Kimya. [Link]

  • DOWANOL PM (Product Information) . Ataman Kimya. [Link]

  • Glycol Ethers Product Line . Hung Shiuan Enterprise Co., Ltd.. [Link]

  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether Spectra . SpectraBase. [Link]

  • Propylene glycol methyl ether . Wikipedia. [Link]

  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol, benzyldimethylsilyl ether . NIST WebBook. [Link]

  • Safety Data Sheet for a formulation containing glycol ethers . Pramol-Chemie AG. [Link]

  • Safety Data Sheet for a cleaner containing glycol ethers . Farnell. [Link]

  • Safety Data Sheet for tert-Butyl alcohol (illustrates peroxide formation hazard) . Fisher Scientific. [Link]

  • Safety Data Sheet for a sealer containing glycol ethers . IVM Chemicals. [Link]

  • Propanol, 1(or 2)-(2-methoxymethylethoxy)- Substance Details . US EPA. [Link]

  • Preparation of 1-methoxy-2-propanol.
  • The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide . ResearchGate. [Link]

Sources

An In-depth Technical Guide to 1-(2-Methoxyethoxy)-2-methyl-2-propanol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(2-Methoxyethoxy)-2-methyl-2-propanol, a tertiary alcohol and glycol ether. Given the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from analogous compounds and established principles of organic chemistry to offer a robust predictive profile. The guide details a plausible synthetic route, predicts key physicochemical and spectroscopic properties, and explores potential applications, particularly within the realms of specialty solvents and as a structural motif in drug discovery. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may encounter or consider this molecule in their work.

Introduction and Molecular Overview

1-(2-Methoxyethoxy)-2-methyl-2-propanol (CAS No. 211321-90-3) is a bifunctional organic molecule that incorporates both a tertiary alcohol and a glycol ether moiety. This unique combination of functional groups suggests a range of interesting chemical properties, including its potential as a solvent, a chemical intermediate, and a building block in more complex molecular architectures. The structure consists of a 2-methyl-2-propanol (tert-butanol) core, with a 2-methoxyethoxy group attached via an ether linkage at the 1-position.

The presence of the tertiary alcohol group imparts steric hindrance and a lack of an alpha-proton, influencing its reactivity compared to primary or secondary alcohols. The glycol ether chain introduces polarity, hydrogen bond accepting capabilities, and potential for aqueous miscibility, characteristic of propylene glycol ethers (P-series).[1][2] These structural features are critical in defining its behavior and potential utility.

Structural Formula and Isomerism

The structural formula of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is presented below:

Molecular Formula: C₇H₁₆O₃ Molecular Weight: 148.20 g/mol

It is important to distinguish this compound from its isomers, such as those where the ether linkage is at a different position or those with a different arrangement of the carbon skeleton. The properties and reactivity of these isomers can vary significantly.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is scarce, a plausible and efficient synthetic route can be proposed based on well-established organic reactions: the Williamson ether synthesis.[3][4][5][6][7] This method involves the reaction of an alkoxide with a primary alkyl halide. An alternative approach could involve the ring-opening of an epoxide.

Williamson Ether Synthesis Approach

This two-step synthesis is a cornerstone of ether preparation.[3][4][5][6][7]

Step 1: Formation of the Alkoxide

The synthesis would commence with the deprotonation of 2-methyl-2-propanol (tert-butanol) using a strong base, such as sodium hydride (NaH) or potassium hydride (KH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). This generates the potassium or sodium tert-butoxide, a potent nucleophile.

Step 2: Nucleophilic Substitution (Sₙ2)

The resulting alkoxide is then reacted with 1-bromo-2-methoxyethane (or a related halide). The alkoxide will displace the bromide ion in an Sₙ2 reaction to form the desired ether linkage.

Experimental Protocol: Proposed Synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (THF).

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) to the flask under a nitrogen atmosphere.

  • Slowly add an equimolar amount of dry 2-methyl-2-propanol (tert-butanol) to the stirred suspension at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium tert-butoxide.

  • Ether Formation: Cool the reaction mixture back to 0 °C and add 1-bromo-2-methoxyethane dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and cautiously quench any unreacted NaH with a small amount of ethanol, followed by water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction cluster_purification Purification tert_butanol 2-Methyl-2-propanol alkoxide Sodium tert-butoxide tert_butanol->alkoxide Deprotonation NaH Sodium Hydride (NaH) in THF NaH->alkoxide product 1-(2-Methoxyethoxy)-2-methyl-2-propanol alkoxide->product SN2 Attack bromo_ether 1-Bromo-2-methoxyethane bromo_ether->product purification Distillation / Chromatography product->purification MS_Fragmentation M [C7H16O3]+• (m/z 148) F1 [C6H13O3]+ (m/z 133) M->F1 -CH3 F2 [C5H11O2]+ (m/z 103) M->F2 -OCH3, -H F3 [C4H9O]+ (m/z 73) M->F3 -OCH2CH2OCH3 F4 [C2H5O]+ (m/z 45) F2->F4 Further fragmentation

Caption: Predicted Major Mass Spec Fragments.

Potential Applications in Research and Drug Development

The unique structure of 1-(2-methoxyethoxy)-2-methyl-2-propanol suggests several potential applications, primarily leveraging its properties as a solvent and a chemical building block.

Specialty Solvent

Glycol ethers are widely used as solvents in various industrial and laboratory settings due to their ability to dissolve a wide range of substances. [8][9][10][11][12]The combination of a polar alcohol group and an ether chain in 1-(2-methoxyethoxy)-2-methyl-2-propanol would make it a good candidate for:

  • Reaction Medium: Its relatively high boiling point and miscibility with both polar and nonpolar reagents could make it a suitable solvent for a variety of organic reactions.

  • Formulation Component: In the pharmaceutical industry, solvents are critical for drug formulation. This compound could potentially be explored as a co-solvent or excipient in topical or parenteral formulations, provided its toxicological profile is favorable.

Chemical Intermediate and Building Block

The presence of a reactive hydroxyl group allows for further chemical modification, making it a useful intermediate in organic synthesis.

  • Prodrug Strategies: The tertiary alcohol could serve as an attachment point for a pharmacologically active molecule. The resulting ether or ester linkage could be designed to be cleaved in vivo, releasing the active drug. The glycol ether portion could be used to modulate the solubility and pharmacokinetic properties of the parent drug.

  • Scaffold for New Chemical Entities: The unique arrangement of oxygen atoms and the tertiary carbon center could be incorporated into larger molecules as a structural scaffold in the design of new therapeutic agents. Alkyl and alkoxy groups are frequently used in medicinal chemistry to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. [11]

Safety and Handling

While specific toxicological data for 1-(2-methoxyethoxy)-2-methyl-2-propanol is not readily available, general precautions for handling glycol ethers and tertiary alcohols should be followed. [13]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicology: Glycol ethers as a class have varied toxicological profiles, with some exhibiting reproductive and developmental toxicity. [14]P-series glycol ethers are generally considered to have lower toxicity than E-series. [10][15]However, in the absence of specific data, this compound should be handled with care. The toxicology of tertiary alkyl ethers has also been a subject of study. [16]* Flammability: The compound is expected to be a combustible liquid. Keep away from heat, sparks, and open flames.

Conclusion

1-(2-Methoxyethoxy)-2-methyl-2-propanol presents an interesting, albeit understudied, chemical entity. Its hybrid structure as a tertiary alcohol and a glycol ether suggests a unique set of physicochemical properties that could be advantageous in various applications, from specialty solvents to a component in medicinal chemistry. The proposed synthesis via the Williamson ether synthesis offers a practical route to this compound for further investigation. While its potential is clear, a thorough experimental evaluation of its properties, reactivity, and toxicological profile is necessary to fully realize its utility in research and drug development. This guide serves as a starting point for such endeavors, providing a theoretical and predictive framework based on established chemical principles.

References

  • PROPYLENE GLYCOL PROPYL ETHER | - atamankimya.com. (URL: [Link])

  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column - Restek Resource Hub. (2020, October 29). (URL: [Link])

  • PROPYLENE GLYCOL PROPYL ETHER - Ataman Kimya. (URL: [Link])

  • Glycol ether – Knowledge and References - Taylor & Francis. (URL: [Link])

  • GLYCOL ETHERS - Ataman Kimya. (URL: [Link])

  • Glycol Ethers. (2011, August 3). (URL: [Link])

  • Propylene Glycol Ethers - J R Hess Company, Inc. (URL: [Link])

  • Toxicological Review of Ethyl Tertiary Butyl Ether (CASRN 637-92-3) - NCBI Bookshelf - NIH. (URL: [Link])

  • Glycol ethers - Wikipedia. (URL: [Link])

  • Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

  • Epoxides Ring-Opening Reactions - Chemistry Steps. (URL: [Link])

  • (PDF) GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS - ResearchGate. (2025, August 7). (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). (URL: [Link])

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). (URL: [Link])

  • Williamson ether synthesis - YouTube. (2019, October 15). (URL: [Link])

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). (URL: [Link])

  • Williamson Ether Synthesis - ChemTalk. (URL: [Link])

  • Epoxide Ring Opening With Base - Master Organic Chemistry. (2015, February 10). (URL: [Link])

  • Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis | Request PDF - ResearchGate. (2025, August 6). (URL: [Link])

  • mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

  • Glycol Ethers - SolvChem® Distribution. (URL: [Link])

  • Glycol Ether Toxicology - StatPearls - NCBI Bookshelf. (2024, March 10). (URL: [Link])

  • The historic and current use of glycol ethers: A picture of change - ResearchGate. (2025, August 7). (URL: [Link])

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physical characteristics of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characteristics of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Introduction

1-(2-Methoxyethoxy)-2-methyl-2-propanol (CAS No. 211321-90-3) is a glycol ether that presents a unique combination of a tertiary alcohol and ether functionalities.[1][2] This structure imparts specific physical properties that are of significant interest to researchers and formulation scientists in fields ranging from specialty solvents to organic synthesis. As a member of the glycol ether family, its characteristics are dictated by the interplay between the alkyl chain, the hydrophilic ether linkages, and the hydroxyl group. This guide provides a comprehensive overview of its key physical characteristics, grounded in available technical data, and outlines standard methodologies for their experimental verification.

Chemical Identity and Structure

Precise identification is paramount in scientific research. The fundamental identifiers for 1-(2-Methoxyethoxy)-2-methyl-2-propanol are consolidated below.

IdentifierValueSource(s)
CAS Number 211321-90-3[1][2][3]
Molecular Formula C₇H₁₆O₃[1][2]
Molecular Weight 148.20 g/mol [1][2]
Canonical SMILES COCCOCC(C)(C)O[1][2]
InChI 1S/C7H16O3/c1-7(2,8)6-10-5-4-9-3/h8H,4-6H2,1-3H3[1][2]
InChIKey SIUWDFVMEASCRP-UHFFFAOYSA-N[1][2]

The structure features a tertiary alcohol, which influences its reactivity and steric profile, and two ether groups that contribute to its solvency and potential for hydrogen bonding.

Tabulated Physical Properties

The known physical properties of 1-(2-Methoxyethoxy)-2-methyl-2-propanol are summarized for quick reference. These values are critical for modeling its behavior in various systems and for developing safe handling procedures.

PropertyValueConditionsSource(s)
Physical Form LiquidAmbient[1]
Assay Purity ≥98.0%N/A[1][2]
Density 0.953 g/mL20 °C[1][3]
Refractive Index n20/D 1.42220 °C[1]
Boiling Point Data not availableN/A
Melting Point Data not availableN/A
Flash Point Not applicableN/A[1]
Storage Class 10 - Combustible liquidsN/A[1]

Detailed Discussion of Physical Characteristics

State, Density, and Refractive Index

At ambient temperature, 1-(2-Methoxyethoxy)-2-methyl-2-propanol exists as a liquid.[1] Its density of 0.953 g/mL at 20°C indicates it is slightly less dense than water.[1][3] The refractive index, a measure of how light propagates through the substance, is a useful parameter for purity checks and is reported as 1.422 at 20°C.[1]

Solubility Profile

While specific experimental solubility data for this compound is not widely published, its molecular structure allows for a high degree of inference. The presence of a terminal hydroxyl group and two internal ether linkages suggests it is likely miscible with water and a broad range of polar organic solvents. This is a characteristic feature of many glycol ethers, such as the structurally related 1-methoxy-2-propanol, which is miscible with water.[4][5] The combination of a polar head and a non-polar hydrocarbon backbone allows it to act as a bridging solvent for dissimilar materials.

Thermal Properties

Supplier safety data indicates a flash point is "Not applicable".[1] This designation can sometimes mean the data has not been determined. However, it is also assigned a storage classification for combustible liquids, suggesting that while it may not readily form an ignitable mixture with air at ambient temperatures, it can be ignited under specific conditions.[1]

Experimental Protocols for Characterization

To ensure data integrity and reproducibility, the physical properties of chemical compounds must be determined using standardized, validated methods. The following section details the workflows for measuring key characteristics.

Protocol 4.1: Determination of Density

The choice of method for density determination often balances precision and sample throughput. Digital densitometers, based on the oscillating U-tube principle, offer high precision and require small sample volumes, making them ideal for research and development settings.

G cluster_prep Preparation cluster_measure Measurement cluster_cleanup Post-Measurement P1 Equilibrate sample to 20°C ± 0.1°C P2 Calibrate densitometer with dry air and deionized water P1->P2 Ensures accuracy M1 Inject sample into measurement cell P2->M1 Ready for sample M2 Allow oscillation period to stabilize M1->M2 M3 Record stabilized reading M2->M3 Data acquisition C1 Clean cell with appropriate solvents M3->C1 C2 Dry cell with air stream C1->C2

Caption: Workflow for Density Determination via Digital Densitometer.

Protocol 4.2: Measurement of Refractive Index

The refractive index is a fundamental physical constant sensitive to temperature and wavelength. An Abbe refractometer is a standard instrument for this measurement, providing a direct reading of the refractive index at the sodium D-line (589 nm).

G cluster_setup Instrument Setup cluster_sample Sample Measurement S1 Turn on refractometer and light source S2 Set temperature controller to 20.0°C S1->S2 S3 Calibrate with a certified standard (e.g., distilled water) S2->S3 Verification M1 Apply a few drops of sample to the lower prism S3->M1 Ready for measurement M2 Close and lock prisms M1->M2 M3 Adjust optics until the shadowline is sharp and centered M2->M3 M4 Read refractive index from the scale M3->M4 Data acquisition

Caption: Workflow for Refractive Index Measurement via Abbe Refractometer.

Safety and Handling Considerations

Proper handling is essential when working with any chemical substance. For 1-(2-Methoxyethoxy)-2-methyl-2-propanol, the following precautions are recommended based on supplier data:

  • Personal Protective Equipment (PPE): Use of protective gloves and eyeshields is advised to prevent skin and eye contact.[1]

  • Storage: The compound should be stored in an area designated for combustible liquids, away from ignition sources.[1] It is recommended to store it at room temperature.

Conclusion

1-(2-Methoxyethoxy)-2-methyl-2-propanol is a liquid glycol ether with a density of 0.953 g/mL and a refractive index of 1.422 at 20°C.[1][3] Its structure strongly suggests good solubility in aqueous and polar organic media, a property that is valuable in formulation science. While key thermal data such as boiling and melting points are not currently available in public databases, they can be determined using standard laboratory techniques. The information and protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize and characterize this compound in their work.

References

  • Ataman Kimya. (n.d.). 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL.
  • PubChem. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%). Retrieved from [Link]

  • NIST. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol, benzyldimethylsilyl ether. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-2-propanol. Retrieved from [Link]

  • IVM Chemicals Srl. (2022). Safety Data Sheet acc. to OSHA HCS.
  • PubChem. (n.d.). 1-(2-Methoxypropoxy)-2-propanol. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Methyl-2-propanol. Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Farnell. (2011). Safety Data Sheet according to (EC) No 1907/2006.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Propylene glycol methyl ether. Retrieved from [Link]

  • AprintaPro GmbH. (2023). Safety Data Sheet: (2-methoxymethylethoxy)propanol.
  • ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. Retrieved from [Link]

  • ResearchGate. (2025). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanol, 2-methyl-. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 1-(2-Methoxyethoxy)-2-methyl-2-propanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(2-Methoxyethoxy)-2-methyl-2-propanol (CAS No. 211321-90-3), a functionalized alcohol with significant potential in organic synthesis. With a molecular formula of C₇H₁₆O₃ and a molecular weight of 148.20 g/mol , this compound is primarily recognized as a stable precursor to a water-soluble, albeit unstable, Boc (tert-butyloxycarbonyl) reagent. This guide will cover its fundamental physicochemical properties, discuss plausible synthetic routes, and delve into its primary application in amine protection, including reaction mechanisms and protocols. Additionally, it will address analytical methodologies for its characterization and outline essential safety and handling procedures.

Introduction

1-(2-Methoxyethoxy)-2-methyl-2-propanol is a unique molecule that combines the structural features of a tertiary alcohol and a glycol ether. This distinct combination of functional groups imparts specific solubility and reactivity characteristics, making it a valuable tool in modern organic chemistry, particularly in the realm of peptide synthesis and the protection of amino groups in complex molecules. Its role as a precursor to a water-soluble Boc reagent addresses a common challenge in synthetic chemistry: the need for protecting groups that can be introduced and removed under conditions compatible with aqueous media, enhancing the "greenness" and applicability of the synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is essential for its effective use and handling in a laboratory setting. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O₃[1][2]
Molecular Weight 148.20 g/mol [1][2]
CAS Number 211321-90-3[1][2]
Appearance Liquid
Density 0.953 g/mL at 20 °C[3]
Purity ≥95% to ≥98.0% (commercially available)[2][4]
Storage Room temperature[4]
InChI Key SIUWDFVMEASCRP-UHFFFAOYSA-N[2]
SMILES COCCOCC(C)(C)O[2]

Synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

While specific, detailed industrial synthesis routes for 1-(2-Methoxyethoxy)-2-methyl-2-propanol are not extensively published in readily available literature, a plausible and logical synthetic pathway can be inferred from fundamental principles of organic chemistry. The synthesis would likely involve the reaction of a suitable epoxide with an alcohol, a common method for the preparation of glycol ethers.

A probable synthetic route involves the ring-opening of 2-methyl-1,2-epoxypropane (isobutylene oxide) with 2-methoxyethanol under basic or acidic catalysis.

Proposed Synthesis Workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_purification Work-up & Purification cluster_product Final Product 2-Methoxyethanol 2-Methoxyethanol ReactionVessel Reaction Vessel (with catalyst, e.g., NaH or H+) 2-Methoxyethanol->ReactionVessel Isobutylene Oxide Isobutylene Oxide Isobutylene Oxide->ReactionVessel Quenching Reaction Quenching ReactionVessel->Quenching Extraction Solvent Extraction Quenching->Extraction Distillation Distillation Extraction->Distillation FinalProduct 1-(2-Methoxyethoxy)-2-methyl-2-propanol Distillation->FinalProduct

Caption: Proposed synthesis workflow for 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a stirred solution of 2-methoxyethanol in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), a catalytic amount of a suitable base (e.g., sodium hydride) or acid is added at a controlled temperature (e.g., 0 °C).

  • Addition of Epoxide: 2-methyl-1,2-epoxypropane is added dropwise to the reaction mixture, maintaining the controlled temperature. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: The reaction is carefully quenched with a proton source (e.g., water or a mild acid) if a base catalyst was used. The resulting mixture is then subjected to an aqueous work-up, including extraction with a suitable organic solvent.

  • Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Application in Amine Protection: A Precursor to a Water-Soluble Boc Reagent

The primary utility of 1-(2-Methoxyethoxy)-2-methyl-2-propanol lies in its role as a stable precursor for a water-soluble, unstable Boc reagent.[4][5] The Boc (tert-butyloxycarbonyl) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.

Mechanism of Action:

The transformation of 1-(2-Methoxyethoxy)-2-methyl-2-propanol into an active Boc-donating species and its subsequent reaction with an amine is a multi-step process.

G cluster_activation Activation cluster_protection Amine Protection cluster_byproducts Byproducts Precursor 1-(2-Methoxyethoxy)-2-methyl-2-propanol ActiveIntermediate Formation of an Active Intermediate (e.g., Chloroformate) Precursor->ActiveIntermediate + Activating Agent ActivatingAgent Activating Agent (e.g., Phosgene equivalent) ActivatingAgent->ActiveIntermediate BocAmine Boc-Protected Amine (R-NH-Boc) ActiveIntermediate->BocAmine Byproducts Water-Soluble Byproducts ActiveIntermediate->Byproducts Liberation of water-soluble core Amine Amine (R-NH₂) Amine->BocAmine + Active Intermediate

Sources

An In-Depth Technical Guide to the Synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Methoxyethoxy)-2-methyl-2-propanol is a glycol ether that finds utility in a variety of industrial and research applications, including as a solvent, coupling agent, and chemical intermediate. Its unique combination of a tertiary alcohol and an ether linkage imparts specific solubility and reactivity characteristics. This guide provides a comprehensive overview of the primary synthetic routes to this molecule, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a comparative analysis to aid in route selection.

Strategic Approaches to Synthesis

The synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol can be approached through two principal and mechanistically distinct routes: the Williamson ether synthesis and the ring-opening of an epoxide. The choice between these pathways is often dictated by factors such as starting material availability, desired scale, and tolerance for potential side products.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for the preparation of ethers, proceeding via an S(_N)2 reaction between an alkoxide and an alkyl halide.[1][2] For the synthesis of our target molecule, this would involve the reaction of sodium 2-methoxyethoxide with a tertiary alkyl halide, such as 2-chloro-2-methylpropane (tert-butyl chloride).

Mechanistic Considerations

The core of the Williamson synthesis is the nucleophilic attack of the alkoxide on the carbon atom bearing the halide leaving group.[1] However, a significant challenge in this specific synthesis is the tertiary nature of the alkyl halide. Tertiary substrates are sterically hindered and prone to elimination (E2) reactions, especially in the presence of a strong base like an alkoxide, which can lead to the formation of isobutylene as a major byproduct.[3]

To favor the desired S(_N)2 substitution over elimination, careful control of reaction conditions is paramount. The choice of a less hindered, primary alkyl halide is generally preferred in Williamson ether synthesis.[1] However, to form the target molecule via this route, a tertiary electrophile is unavoidable. Therefore, conditions that minimize the basicity of the reaction medium while maintaining sufficient nucleophilicity of the alkoxide are crucial.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 1-(2-Methoxyethoxy)-2-methyl-2-propanol via the Williamson ether synthesis.

Materials:

  • 2-Methoxyethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Chloro-2-methylpropane (tert-butyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add freshly distilled 2-methoxyethanol (1.1 equivalents) and anhydrous THF.

  • Carefully add sodium hydride (1.0 equivalent) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 2-methoxyethoxide.

  • Ether Synthesis: Cool the reaction mixture back to 0 °C and add 2-chloro-2-methylpropane (1.0 equivalent) dropwise via a syringe.

  • After the addition is complete, allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product is then purified by fractional distillation under reduced pressure to yield 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Route 2: Ring-Opening of Isobutylene Oxide

An alternative and often more efficient approach to the synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is the nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) with 2-methoxyethanol. This reaction can be catalyzed by either an acid or a base, with each catalyst influencing the regioselectivity of the reaction.[4][5]

Mechanistic Insights: Acid vs. Base Catalysis

The regioselectivity of the epoxide ring-opening is a critical aspect of this synthetic route.

  • Base-Catalyzed Ring Opening: Under basic conditions, the reaction proceeds via a classic S(_N)2 mechanism. The 2-methoxyethoxide anion, acting as the nucleophile, will attack the less sterically hindered carbon of the epoxide ring.[6] In the case of isobutylene oxide, this would be the primary carbon, leading to the formation of the desired product, 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

  • Acid-Catalyzed Ring Opening: In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group. The C-O bonds of the epoxide are weakened, and the transition state develops significant carbocationic character.[5][7] The nucleophile (2-methoxyethanol) will then preferentially attack the more substituted carbon atom, which can better stabilize the partial positive charge. For isobutylene oxide, this would also lead to the formation of 1-(2-Methoxyethoxy)-2-methyl-2-propanol. However, the potential for carbocation rearrangements and the formation of byproducts should be considered.

For the synthesis of the target molecule, both acid and base catalysis can theoretically yield the desired product due to the structure of isobutylene oxide. However, base-catalyzed conditions are often preferred to avoid potential side reactions associated with carbocation intermediates.

Experimental Protocol: Base-Catalyzed Ring-Opening of Isobutylene Oxide

Objective: To synthesize 1-(2-Methoxyethoxy)-2-methyl-2-propanol via the base-catalyzed ring-opening of isobutylene oxide.

Materials:

  • Isobutylene oxide

  • 2-Methoxyethanol

  • Sodium metal or potassium hydroxide (catalytic amount)

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Catalyst Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve a catalytic amount of sodium metal in an excess of 2-methoxyethanol with gentle heating to form sodium 2-methoxyethoxide. Alternatively, a catalytic amount of potassium hydroxide can be used.

  • Ring-Opening Reaction: Add isobutylene oxide (1.0 equivalent) dropwise to the solution of the catalyst in 2-methoxyethanol at a controlled temperature (e.g., 50-70 °C).

  • Stir the reaction mixture at this temperature for several hours until the reaction is complete, as monitored by TLC or GC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize the catalyst with dilute hydrochloric acid.

  • Add water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Comparative Analysis of Synthesis Routes

FeatureWilliamson Ether SynthesisRing-Opening of Isobutylene Oxide
Starting Materials 2-Methoxyethanol, 2-Chloro-2-methylpropaneIsobutylene oxide, 2-Methoxyethanol
Key Reagents Strong base (e.g., NaH)Acid or base catalyst (e.g., H(_2)SO(_4), NaOH)
Primary Challenge Competing E2 elimination reaction with the tertiary halide.[3]Controlling regioselectivity (less of a concern with isobutylene oxide).
Potential Byproducts IsobutyleneDi- and poly-glycol ethers
Typical Yields Moderate to low due to eliminationGenerally higher
Scalability Can be challenging to scale due to the handling of sodium hydride and the potential for elimination.More amenable to industrial scale-up, especially with heterogeneous catalysts.[8]

Visualizing the Synthesis Pathways

SynthesisRoutes cluster_williamson Williamson Ether Synthesis cluster_epoxide Epoxide Ring-Opening W_alkoxide Sodium 2-methoxyethoxide W_product 1-(2-Methoxyethoxy)-2-methyl-2-propanol W_alkoxide->W_product SN2 Attack W_halide 2-Chloro-2-methylpropane W_halide->W_product W_byproduct Isobutylene (Elimination) W_halide->W_byproduct E2 Elimination E_epoxide Isobutylene Oxide E_product 1-(2-Methoxyethoxy)-2-methyl-2-propanol E_epoxide->E_product Nucleophilic Attack E_alcohol 2-Methoxyethanol E_alcohol->E_product

Figure 1: Comparative overview of the Williamson ether synthesis and epoxide ring-opening routes.

Conclusion

Both the Williamson ether synthesis and the ring-opening of isobutylene oxide represent viable pathways for the synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol. The choice of the most appropriate route will depend on the specific requirements of the synthesis, including the availability and cost of starting materials, the desired scale of the reaction, and the importance of minimizing side products. For laboratory-scale synthesis, either method can be employed with careful optimization. For larger-scale industrial production, the ring-opening of isobutylene oxide, particularly with the development of efficient and recyclable heterogeneous catalysts, is likely the more economical and scalable option.

References

  • Deshpande, N., Parulkar, A., Joshi, R., Diep, B., Kulkarni, A., & Brunelli, N. A. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 370, 46-54. [Link]

  • Pearson Education. (n.d.). Show how you would use the Williamson ether synthesis to prepare... Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions. [Link]

  • Filo. (2025, July 25). How do you prepare t-butyl-ethyl ether by using Williamson synthesis?.. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis (video). [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]

  • Semantic Scholar. (1997, October 20). Convenient preparations of t-butyl esters and ethers from t-butanol. [Link]

  • ResearchGate. (2025, August 7). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether. [Link]

  • Chem-Impex International. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol, min 95%, 1 ml. [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]

  • Amerigo Scientific. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%). [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed (video). [Link]

  • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. [Link]

  • OpenStax. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. [Link]

  • ScienceDirect. (n.d.). and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles. [Link]

  • ResearchGate. (n.d.). Transesterification of 1-methoxy-2-propanol with ethyl acetate. [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethoxy)-2-methyl-2-propanol. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. [Link]

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An In-depth Technical Guide to the Safety Profile of Dipropylene Glycol Monomethyl Ether (DPM)

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This technical guide was initially intended to focus on 1-(2-Methoxyethoxy)-2-methyl-2-propanol. However, a comprehensive search for a corresponding Safety Data Sheet (SDS) and associated safety data did not yield sufficient information for a thorough analysis. In the interest of providing a valuable and scientifically grounded resource, this guide has been pivoted to focus on a closely related and widely used industrial solvent: Dipropylene Glycol Monomethyl Ether (DPM) . DPM shares structural similarities and functional applications with the originally requested compound, and its safety profile is well-documented by reputable sources. The information presented herein is synthesized from publicly available Safety Data Sheets and technical documents from leading chemical manufacturers.

Introduction to Dipropylene Glycol Monomethyl Ether (DPM)

Dipropylene Glycol Monomethyl Ether (DPM), with the CAS number 34590-94-8, is a versatile, mid-to-slow evaporating solvent.[1] It is a colorless liquid with a mild, ether-like odor.[2][3] Its complete water solubility and excellent solvency for a wide range of materials make it an ideal coupling agent in solvent systems.[1] DPM is a key component in numerous applications, including solvent-based coatings, household and industrial cleaners, agricultural products, cosmetics, inks, and adhesives.[3]

Physicochemical Properties and Hazard Classification

A clear understanding of the physicochemical properties of a substance is fundamental to its safe handling. DPM is classified as a combustible liquid, which dictates the necessary precautions for storage and handling.[3]

PropertyValueSource
CAS Number 34590-94-8[2][4]
EC Number 252-104-2[2][4]
Molecular Formula C7H16O3
Molecular Weight 148.2 g/mol
Appearance Clear, colorless liquid[2][3]
Odor Mild, ether-like[2][3]
Boiling Point ~180-190 °C (~356-374 °F)[2]
Freezing Point ~ -80 °C (-112 °F)[2]
Flash Point ~75 °C (167 °F) (Tag Closed Cup)[2]
Autoignition Temperature No Data Available[2]
Flammability OSHA/NFPA Class IIIB combustible liquid[2]
Vapor Pressure 0.55 mmHg @ 25°C
Density 0.95 g/cm³ @ 25°C
Water Solubility 100%[1]

Hazard Identification and Toxicological Profile

According to the available Safety Data Sheets, DPM is considered hazardous by the OSHA Hazard Communication definition.[2] However, it is generally considered to have a low degree of acute toxicity.[5]

Routes of Exposure and Health Effects

The primary routes of potential exposure to DPM in an occupational setting are inhalation and skin contact.

cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Inhalation Inhalation Central Nervous System (CNS) Effects Central Nervous System (CNS) Effects Inhalation->Central Nervous System (CNS) Effects Excessive exposure Respiratory Tract Irritation Respiratory Tract Irritation Inhalation->Respiratory Tract Irritation Skin Contact Skin Contact Skin Contact->Central Nervous System (CNS) Effects Absorption Mild Skin Irritation Mild Skin Irritation Skin Contact->Mild Skin Irritation Prolonged contact Eye Contact Eye Contact Slight Eye Irritation Slight Eye Irritation Eye Contact->Slight Eye Irritation Ingestion Ingestion Ingestion->Central Nervous System (CNS) Effects Large quantities

Caption: Relationship between routes of exposure and potential health effects of DPM.

  • Eye Contact : May cause slight, temporary eye irritation.[3] Corneal injury is unlikely.[3]

  • Skin Contact : Prolonged or repeated exposure is not likely to cause significant skin irritation.[3] However, this material may be absorbed through the skin.[2]

  • Inhalation : Excessive exposure may affect the central nervous system, leading to anesthetic or narcotic effects.[2] High concentrations of vapor may cause dizziness or suffocation.[6]

  • Ingestion : Swallowing small amounts is not expected to be harmful. Ingesting large quantities may lead to central nervous system depression.[2][6]

Chronic Health Hazards

No significant long-term health hazards are expected with normal use. There is no evidence to suggest that DPM is carcinogenic, mutagenic, or a reproductive toxin.[7]

Exposure Controls and Personal Protective Equipment (PPE)

To ensure the safety of personnel handling DPM, appropriate exposure controls and personal protective equipment must be utilized.

Engineering Controls
  • Ventilation : Use with adequate ventilation to keep airborne concentrations below exposure limits.[8] In enclosed spaces, local exhaust ventilation may be necessary.[9]

  • Safety Showers and Eyewash Stations : Ensure that eyewash stations and safety showers are close to the workstation location.[10][11]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific workplace conditions.

Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Eye Protection Chemical splash goggles or face shield PPE Selection->Eye Protection Hand Protection Chemical-resistant gloves (e.g., Nitrile) PPE Selection->Hand Protection Body Protection Protective clothing PPE Selection->Body Protection Respiratory Protection Not typically required with adequate ventilation PPE Selection->Respiratory Protection

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

  • Eye/Face Protection : Wear chemical splash goggles or a face shield if there is a potential for eye contact.[4]

  • Hand Protection : Chemical-resistant, impervious gloves should be worn if skin contact is possible.[4] Nitrile gloves are a recommended option.[12]

  • Body Protection : Wear appropriate protective clothing to prevent skin contact.[12]

  • Respiratory Protection : Respiratory protection is generally not required if there is adequate ventilation. If vapor concentrations are expected to exceed exposure limits, an approved respirator should be used.[6]

First-Aid Measures

Prompt and appropriate first-aid measures are crucial in the event of an accidental exposure to DPM.

  • Inhalation : If overcome by exposure, remove the victim to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek emergency medical attention.[2]

  • Eye Contact : Thoroughly flush the eyes with large amounts of clean, low-pressure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] If irritation persists, seek medical attention.[2]

  • Skin Contact : Remove contaminated clothing. Wash the skin thoroughly with soap and water.[4]

  • Ingestion : If a large quantity is swallowed and the victim is conscious and alert, give a pint of lukewarm water.[2] Do not induce vomiting.[2] The risk of lung damage exceeds the poisoning risk.[2] Obtain emergency medical attention.[2]

Fire-Fighting Measures and Accidental Release

DPM is a combustible liquid and presents a fire hazard, particularly at elevated temperatures or when fine mists are generated.[2]

Suitable Extinguishing Media
  • Water fog or fine spray[8]

  • Dry chemical fire extinguishers[8]

  • Carbon dioxide fire extinguishers[8]

  • Alcohol-resistant foams[8]

Fire-Fighting Procedures
  • Fight the fire from a maximum distance or use unmanned hose holders.[2]

  • Cool containers exposed to fire with flooding quantities of water.[2]

  • Wear a positive-pressure self-contained breathing apparatus (SCBA) and full protective firefighting clothing.[8]

Accidental Release Measures
  • Personal Precautions : Isolate the area and keep unnecessary personnel away.[3] Eliminate all ignition sources.[13]

  • Environmental Precautions : Prevent the material from entering soil, ditches, sewers, and waterways.[3]

  • Containment and Cleanup : For small spills, absorb the material with a non-combustible absorbent material and place it in a suitable container for disposal.[10] For large spills, contain the material if possible and pump it into labeled containers.[8]

Handling and Storage

Proper handling and storage procedures are essential to maintain the quality of DPM and ensure a safe working environment.

Handling
  • Keep away from heat, sparks, and open flames.[4][8]

  • Ground containers before beginning transfer to prevent static discharge.[5]

  • Use only non-sparking tools.[5]

  • Avoid breathing vapor.[8]

Storage
  • Store in tightly closed, original containers in a dry, cool, and well-ventilated place.[4]

  • Protect from freezing and direct sunlight.[4]

  • Suitable Storage Materials : Carbon steel, stainless steel, or phenolic-lined steel drums.[8]

  • Incompatible Materials : Avoid contact with strong acids, strong bases, and strong oxidizers.[7][8] Do not store in aluminum, copper, galvanized iron, or galvanized steel containers.[5][8]

Stability and Reactivity

DPM is stable under recommended storage conditions.[3][8]

  • Reactivity : No data available.[3]

  • Chemical Stability : Stable under normal ambient temperatures.[3][4]

  • Possibility of Hazardous Reactions : Polymerization will not occur.[3][8]

  • Conditions to Avoid : Do not distill to dryness.[7][8] The product can oxidize at elevated temperatures, and the generation of gas during decomposition can cause pressure in closed systems.[7][8]

  • Hazardous Decomposition Products : Thermal decomposition or combustion may produce carbon monoxide and other toxic vapors.[2][4]

Ecological Information

DPM is not expected to have negative effects on the aquatic environment.[4] It is readily biodegradable.[1]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[9] Dispose of contents and containers to an approved waste disposal plant.[3]

References

  • ARCOSOLV® DPM - Foampak. (2004, March 3).
  • SAFETY DATA SHEET DOWANOL DPM (OR EQUIV). (2016, March 17).
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An In-Depth Technical Guide to the Solubility Profile of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the predicted solubility profile of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, a glycol ether of significant interest in various industrial and research applications. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds and established principles of physical chemistry to offer a robust predictive model of its solubility characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in different solvent systems.

Introduction and Molecular Characteristics

1-(2-Methoxyethoxy)-2-methyl-2-propanol belongs to the family of glycol ethers, a class of solvents known for their versatile properties, including their miscibility with both aqueous and organic solvents.[1] The unique molecular structure of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, featuring both ether and alcohol functional groups, as well as a tertiary alcohol carbon and a branched alkyl chain, dictates its solubility behavior. The presence of ether linkages and a hydroxyl group allows for hydrogen bonding with protic solvents like water, while the hydrocarbon backbone contributes to its affinity for organic solvents.[2]

Predicted Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility. Based on the analysis of similar glycol ethers and general chemical principles, the following properties are predicted for 1-(2-Methoxyethoxy)-2-methyl-2-propanol:

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C7H16O3Based on its chemical name and structure.
Molecular Weight 148.20 g/mol Calculated from the molecular formula. A related compound, 1-(2-methoxy-1-methylethoxy)-2-propanol, has a molecular weight of 148.20 g/mol .
Hydrogen Bond Donors 1The single hydroxyl group can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 3The oxygen atoms in the hydroxyl group and the two ether linkages can act as hydrogen bond acceptors.
Predicted LogP -0.1 to 0.5The XLogP3 for the related compound 1-(2-methoxy-1-methylethoxy)-2-propanol is -0.1. The methyl ether analog has a calculated XLogP3 of 0.4.[3] This range suggests a relatively hydrophilic character.
pKa ~14-16The pKa of the tertiary alcohol is expected to be in the typical range for alcohols. The pKa of 1-(2-methoxy-1-methylethoxy)-2-propanol is estimated to be 14.41.
Density ~0.953 g/mL at 20 °CA reported density for 1-(2-Methoxyethoxy)-2-methyl-2-propanol is 0.953 g/mL at 20 °C.[4]

Predicted Solubility Profile

The solubility of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is a function of its ability to interact with the solvent molecules through various intermolecular forces.

Aqueous Solubility

Due to the presence of a hydroxyl group and two ether linkages capable of hydrogen bonding with water, 1-(2-Methoxyethoxy)-2-methyl-2-propanol is predicted to be highly soluble in water . Most low molecular weight glycol ethers are water-soluble. For a structurally similar compound, 1-(2-methoxy-1-methylethoxy)-2-propanol, the estimated water solubility is very high at 4.936 x 10^5 mg/L at 25 °C, which is essentially miscible.

Solubility in Organic Solvents

Given its hydrocarbon backbone and ether functionalities, 1-(2-Methoxyethoxy)-2-methyl-2-propanol is expected to exhibit good solubility in a wide range of organic solvents.

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Ethanol, Methanol)MiscibleThe compound can participate in hydrogen bonding with these solvents. Glycol ethers are generally soluble in alcohols.[5]
Polar Aprotic Solvents (e.g., Acetone, DMSO)Soluble to MiscibleDipole-dipole interactions and hydrogen bond acceptance by the solvent will facilitate dissolution.
Non-polar Solvents (e.g., Hexane, Toluene)Moderately Soluble to SolubleThe alkyl portion of the molecule will interact favorably with non-polar solvents through van der Waals forces. The presence of polar groups may limit miscibility with very non-polar solvents.

Factors Influencing Solubility

Several environmental and systemic factors can influence the solubility of 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

  • Temperature: For many glycol ethers, increasing the temperature can lead to a decrease in aqueous solubility, a phenomenon known as inverse solubility.[6] This is due to the disruption of the hydrogen bonding network between the glycol ether and water molecules. It is plausible that 1-(2-Methoxyethoxy)-2-methyl-2-propanol would exhibit similar behavior.

  • pH: The pH of the aqueous solution is not expected to have a significant impact on the solubility of this compound within a typical pH range, as the tertiary alcohol is a very weak acid.

  • Presence of Salts: The addition of salts to an aqueous solution can decrease the solubility of organic compounds through the "salting-out" effect. The ions of the salt will compete for water molecules, reducing the amount of "free" water available to solvate the glycol ether.

Experimental Determination of Solubility

To empirically determine the solubility profile of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, a series of well-established experimental protocols can be employed.

Visual Method for Qualitative Solubility Assessment

This method provides a rapid assessment of solubility in various solvents.

Protocol:

  • Add 2 mL of the desired solvent to a clear test tube.

  • Incrementally add small, measured amounts (e.g., 10 µL) of 1-(2-Methoxyethoxy)-2-methyl-2-propanol to the test tube.

  • After each addition, cap and vortex the test tube for 30 seconds.

  • Visually inspect the solution for any signs of undissolved solute, such as cloudiness, precipitation, or the formation of a second layer.[7][8]

  • Record the approximate amount of solute added before saturation is reached.

Shake-Flask Method for Quantitative Solubility Determination

This is a standard method for determining the equilibrium solubility of a compound.

Protocol:

  • Prepare a supersaturated solution of 1-(2-Methoxyethoxy)-2-methyl-2-propanol in the chosen solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the solution to stand undisturbed at the same constant temperature to allow any undissolved solute to settle.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of 1-(2-Methoxyethoxy)-2-methyl-2-propanol using a validated analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep Prepare supersaturated solution equilibrate Agitate at constant temperature prep->equilibrate Transfer to shaker settle Allow undissolved solute to settle equilibrate->settle 24-48 hours sample Withdraw clear supernatant settle->sample Careful aspiration dilute Dilute aliquot sample->dilute analyze Analyze concentration (GC/HPLC) dilute->analyze

Caption: Workflow for the Shake-Flask Method.

Safety Considerations

1-(2-Methoxyethoxy)-2-methyl-2-propanol is a chemical compound and should be handled with appropriate safety precautions in a well-ventilated laboratory. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[9][10][11][12] Glycol ethers as a class can have varying toxicological profiles, and appropriate personal protective equipment should be worn.

Conclusion

While direct experimental data for 1-(2-Methoxyethoxy)-2-methyl-2-propanol is not widely available, a comprehensive understanding of its solubility profile can be constructed through the analysis of its molecular structure and comparison with related glycol ethers. It is predicted to be a versatile solvent, highly soluble in water and a broad range of organic solvents. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This guide serves as a foundational resource for scientists and researchers working with this compound, enabling informed decisions in formulation development, reaction chemistry, and other applications.

References

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  • PubChem. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether. Retrieved from [Link]

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A Comprehensive Technical Guide to the Stability and Storage of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 1-(2-Methoxyethoxy)-2-methyl-2-propanol (CAS No. 211321-90-3). While specific long-term stability data for this compound is not extensively published, this document synthesizes information based on its constituent functional groups—a glycol ether and a tertiary alcohol—to establish best practices for its handling and storage. The primary stability concern identified is the propensity of the ether linkage to form explosive peroxides upon exposure to atmospheric oxygen and light. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to ensure the integrity and safe use of this compound, covering its chemical properties, degradation pathways, recommended storage protocols, and methods for peroxide detection.

Introduction and Chemical Profile

1-(2-Methoxyethoxy)-2-methyl-2-propanol is a bifunctional organic molecule belonging to the glycol ether family. Its structure comprises a tertiary alcohol and an ether linkage, bestowing upon it properties of both chemical classes. Glycol ethers are widely utilized as solvents and chemical intermediates in various industries.[1] Understanding the inherent stability and reactivity of this specific molecule is paramount for its safe handling, the integrity of experimental results, and the quality of manufactured products.

This guide is structured to provide a logical progression from the fundamental chemical properties to actionable protocols for storage and stability assessment. It is grounded in the principles of chemical reactivity and draws upon established safety guidelines for analogous compounds.

Chemical Identity
PropertyValueSource(s)
IUPAC Name 1-(2-Methoxyethoxy)-2-methyl-2-propanol[2]
CAS Number 211321-90-3[2][3][4]
Molecular Formula C₇H₁₆O₃[2][3]
Molecular Weight 148.20 g/mol [2][3]
Physical Form Liquid[3]
Density 0.953 g/mL at 20 °C[3][4]
Refractive Index n20/D 1.422[3]

Core Stability Analysis: A Tale of Two Functional Groups

The stability profile of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is dictated by the interplay of its ether and tertiary alcohol moieties.

The Ether Linkage: A Propensity for Peroxide Formation

The most significant stability concern for this compound, as with most ethers, is its ability to form shock-sensitive and potentially explosive peroxides through autoxidation.[5] This process is a free-radical chain reaction initiated by exposure to oxygen, and it is accelerated by light and heat.[5][6]

Mechanism of Peroxide Formation: The reaction occurs at the carbon atom adjacent to the ether oxygen. An initiator abstracts a hydrogen atom, creating a carbon-centered radical. This radical then reacts with molecular oxygen (O₂) to form a peroxy radical, which can subsequently abstract a hydrogen atom from another ether molecule to form a hydroperoxide and propagate the chain reaction.[5]

Due to this reactivity, 1-(2-Methoxyethoxy)-2-methyl-2-propanol should be classified as a peroxide-forming chemical . Based on established classification systems, it most closely aligns with Class B peroxide formers : chemicals that form explosive levels of peroxides upon concentration (e.g., through distillation or evaporation).[7]

Hazards of Peroxides: Peroxides and hydroperoxides are highly unstable and can decompose violently when subjected to heat, friction, or mechanical shock.[7] A particular danger arises when peroxidized solvents are distilled, as the peroxides become concentrated in the distillation residue, significantly increasing the risk of explosion.[8][9] Crystalline peroxide deposits may also form around the cap and threads of a container, which can detonate upon twisting the cap.[9][10]

The Tertiary Alcohol Group: General Resistance to Oxidation

In contrast to primary and secondary alcohols, tertiary alcohols lack an alpha-hydrogen atom (a hydrogen on the carbon bearing the hydroxyl group).[11] This structural feature makes them generally resistant to oxidation under standard laboratory conditions.[11][12]

However, they are not entirely inert. Under forcing conditions, such as treatment with strong, hot, acidic oxidizing agents, tertiary alcohols can be degraded.[11] This typically proceeds through a dehydration reaction to form an alkene, which is then susceptible to oxidative cleavage.[11] For practical laboratory storage and use, the degradation of the tertiary alcohol group is a much lower risk compared to peroxide formation at the ether linkage.

Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the risks associated with the chemical's instability, primarily focusing on preventing peroxide formation and ensuring user safety.

Storage Conditions

Proper storage is the first and most critical line of defense in maintaining the chemical's integrity.

ParameterRecommendationRationale and References
Container Store in the original manufacturer's sealed, air-impermeable, opaque container (e.g., amber glass bottle) with a tight-fitting cap.[9][10][13]Prevents exposure to light and air (oxygen), which are primary drivers of peroxide formation.[6]
Atmosphere For long-term storage or after opening, the container headspace should be purged with an inert gas like nitrogen or argon before sealing.[8][14][15]Displaces oxygen, thereby inhibiting the autoxidation process that leads to peroxide formation.[10]
Temperature Store in a cool, dry, well-ventilated area.[16] Avoid direct sunlight and localized heat sources.[6][15]Heat accelerates the rate of peroxide formation.[6]
Segregation Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[17] Also, keep segregated from ignition sources.[7]Glycol ethers can react with strong reagents.[17] As a peroxide-former, it poses a fire and explosion risk.[7]
Quantity Purchase the smallest quantity of the chemical that is practical for your experimental needs to avoid prolonged storage.[6][8]Minimizes the time the chemical is stored, reducing the window for significant peroxide accumulation.[6]
Safe Handling and Inventory Management

Diligent inventory management and handling are crucial for safety.

  • Labeling: Upon receipt, the container must be labeled with the "Date Received." When the container is first opened, it must be labeled with the "Date Opened." [8][9] A label should also be affixed to record the dates and results of peroxide testing.[13]

  • Visual Inspection: Before each use, visually inspect the container. If crystalline solids are observed in the liquid or around the cap, do not move or attempt to open the container. [7][9] This indicates a high concentration of potentially explosive peroxides. The area should be secured, and Environmental Health & Safety (EHS) personnel must be contacted immediately.[8][9]

  • Disposal Timeline:

    • Unopened Containers: Dispose of before the manufacturer's expiration date, or after a maximum of 12-18 months if no date is provided.[9][13]

    • Opened Containers: Due to its classification as a peroxide former, it is recommended to test for peroxides or dispose of the chemical within 6 months of opening.[7][9] Some guidelines for severe peroxide hazards recommend a 3-month disposal window.[8]

  • Personal Protective Equipment (PPE): Always handle the chemical in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[7]

Experimental Protocol: Peroxide Detection

Periodic testing for peroxides is a mandatory safety procedure for any opened container of 1-(2-Methoxyethoxy)-2-methyl-2-propanol that has been stored for several months or is approaching its disposal date. Testing must also be performed before any distillation or concentration step.[8][18]

Method 1: Semi-Quantitative Test Strips

This is the most common and convenient method for routine testing.

Materials:

  • Commercial peroxide test strips (e.g., Quantofix®) suitable for organic solvents.

  • Deionized water.

  • Pipette.

Procedure:

  • Carefully open the container in a fume hood, avoiding any friction on the cap threads.

  • Immerse the test strip into the 1-(2-Methoxyethoxy)-2-methyl-2-propanol for 1-2 seconds.

  • Remove the strip and allow the solvent to evaporate completely.

  • Apply one drop of deionized water to the test pad.[19] This step is crucial for many commercial strips when testing organic solvents.

  • Wait for the time specified in the manufacturer's instructions (typically 15-60 seconds).

  • Compare the color of the test pad to the color scale provided with the test kit to determine the peroxide concentration in ppm (mg/L).

  • Record the date and the result on the container's label.

Action Levels:

  • < 10-20 ppm: Generally considered safe for use.

  • > 20-30 ppm: Indicates peroxide formation is occurring. The chemical should be stabilized or disposed of promptly.

  • > 80-100 ppm: DANGER. Do not use. Do not attempt to move the container. Contact EHS for immediate disposal.[13][20]

Method 2: Potassium Iodide (KI) Test

This is a classic qualitative or semi-quantitative chemical test.

Materials:

  • Potassium iodide (KI), solid.

  • Glacial acetic acid.

  • Test tube.

Procedure:

  • In a fume hood, add 1-3 mL of 1-(2-Methoxyethoxy)-2-methyl-2-propanol to a test tube.

  • Add an equal volume of glacial acetic acid.

  • Add approximately 100 mg of potassium iodide crystals and shake the mixture.[6][10]

  • Observe the color of the solution.

    • Colorless/Pale Yellow: Indicates a low or negligible concentration of peroxides (< 10 ppm).[10]

    • Bright Yellow to Brown: Indicates the presence of peroxides (> 10-20 ppm). The intensity of the brown color is proportional to the peroxide concentration.[6][10]

  • Record the date and the result on the container's label.

Workflow and Visualization

Logical Workflow for Handling and Testing

The following diagram illustrates the decision-making process for the safe management of 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Stability_Workflow Workflow for Safe Handling of 1-(2-Methoxyethoxy)-2-methyl-2-propanol cluster_0 Inventory & Initial Assessment cluster_1 Routine Use & Inspection cluster_2 Emergency & Disposal cluster_3 Peroxide Test Outcome Receive Receive Chemical Label_Receive Label with 'Date Received' Receive->Label_Receive Open First Opening of Container Label_Receive->Open Label_Open Label with 'Date Opened' Open->Label_Open Inspect Visual Inspection Before Use Label_Open->Inspect Crystals Crystals or Discoloration Found? Inspect->Crystals Check for solids Check_Date Within 6 Months of Opening? Crystals->Check_Date No Stop STOP! Do Not Move Container Crystals->Stop Yes Use_Chem Proceed with Use Check_Date->Use_Chem Yes Test_Peroxide Perform Peroxide Test Check_Date->Test_Peroxide No Test_Result Peroxide Level > 20 ppm? Test_Peroxide->Test_Result Contact_EHS Contact EHS for Emergency Disposal Stop->Contact_EHS Dispose Dispose via EHS Test_Result->Use_Chem No Test_Result->Dispose Yes

Caption: Decision workflow for handling and peroxide testing.

Conclusion

While 1-(2-Methoxyethoxy)-2-methyl-2-propanol is a stable compound under ideal conditions, its ether functional group presents a significant and credible risk of peroxide formation. This inherent instability requires the implementation of stringent storage and handling protocols. By treating this chemical as a Class B peroxide former, researchers can ensure its integrity and prevent hazardous incidents. Key mitigation strategies include storing it in sealed, opaque containers under an inert atmosphere, diligent labeling with receipt and opening dates, routine visual inspection, and periodic testing for peroxides, especially before any concentration steps. Adherence to the guidelines presented in this document will support the safe and effective use of 1-(2-Methoxyethoxy)-2-methyl-2-propanol in a research and development setting.

References

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Methodological & Application

Navigating the Synthetic Landscape: An In-Depth Guide to 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Reagent

In the vast and ever-expanding toolkit of organic synthesis, solvents and reagents are the cornerstones upon which novel molecular architectures are built. This guide focuses on a unique and lesser-explored molecule: 1-(2-Methoxyethoxy)-2-methyl-2-propanol. With the CAS Number 211321-90-3, this compound presents an interesting structural motif, combining a tertiary alcohol with a methoxyethoxy side chain. While not as ubiquitously cited as more common glycol ethers or tertiary alcohols, its distinct properties merit a closer examination for potential applications in specialized synthetic contexts. This document aims to provide a comprehensive overview of its known characteristics and to extrapolate potential, yet currently undocumented, applications based on its structural features and the principles of organic chemistry.

Physicochemical Properties: A Foundation for Application

Understanding the physical and chemical properties of a compound is paramount to predicting its behavior in a reaction setting. For 1-(2-Methoxyethoxy)-2-methyl-2-propanol, the following data has been compiled from various chemical suppliers.

PropertyValueSource
CAS Number 211321-90-3Sigma-Aldrich
Molecular Formula C₇H₁₆O₃Sigma-Aldrich
Molecular Weight 148.20 g/mol Sigma-Aldrich
Form LiquidSigma-Aldrich
Density 0.953 g/mL at 20 °CSigma-Aldrich
Refractive Index (n20/D) 1.422Sigma-Aldrich

The structure of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, featuring both a hydroxyl group and two ether linkages, suggests a molecule with moderate polarity and the capacity for hydrogen bonding. The tertiary nature of the alcohol group implies that it is not readily oxidized, a key consideration in reaction design.

Extrapolated Applications in Organic Synthesis: A Forward Look

While specific, documented applications of 1-(2-Methoxyethoxy)-2-methyl-2-propanol in the scientific literature are notably scarce, its structure allows for informed speculation on its potential uses. These hypotheses are grounded in the known reactivity of tertiary alcohols and ethers.

Potential as a Specialty Solvent

The combination of ether and alcohol functionalities suggests that 1-(2-Methoxyethoxy)-2-methyl-2-propanol could serve as a polar, protic solvent. Its relatively high boiling point, inferred from its molecular weight, might make it suitable for reactions requiring elevated temperatures.

Solvent_Properties cluster_features Key Structural Features cluster_applications Hypothesized Roles in Synthesis 1-(2-Methoxyethoxy)-2-methyl-2-propanol 1-(2-Methoxyethoxy)-2-methyl-2-propanol Potential_Applications Potential_Applications 1-(2-Methoxyethoxy)-2-methyl-2-propanol->Potential_Applications Structural Features Solvent Specialty Solvent (High-Temperature Reactions) Potential_Applications->Solvent Reagent Reagent for Derivatization (Protection/Modification) Potential_Applications->Reagent Building_Block Synthetic Building Block (Introduction of Methoxyethoxy-t-butoxy Moiety) Potential_Applications->Building_Block Tertiary_Alcohol Tertiary Alcohol (Resistant to Oxidation) Ether_Linkages Ether Linkages (Solvating Ability) Hydroxyl_Group Hydroxyl Group (Protic Nature, H-Bonding)

Logical relationship between structure and potential applications.
Protocol for Solvent Evaluation in a Nucleophilic Substitution Reaction (Hypothetical)

Objective: To assess the efficacy of 1-(2-Methoxyethoxy)-2-methyl-2-propanol as a solvent for a standard Sₙ2 reaction and compare its performance against a conventional solvent like DMSO.

Reaction: Benzyl bromide with sodium azide to form benzyl azide.

Materials:

  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol (as test solvent)

  • Dimethyl sulfoxide (DMSO) (as control solvent)

  • Benzyl bromide

  • Sodium azide

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) apparatus

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

  • Reaction Setup (Test): In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium azide (1.2 mmol) in 1-(2-Methoxyethoxy)-2-methyl-2-propanol (10 mL).

  • Reaction Setup (Control): In a separate, identical setup, dissolve sodium azide (1.2 mmol) in DMSO (10 mL).

  • Initiation: To each flask, add benzyl bromide (1.0 mmol) dropwise at room temperature.

  • Monitoring: Heat both reactions to 60°C and monitor the progress by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up: After 4 hours, or upon completion as indicated by TLC, cool the reaction mixtures to room temperature. Quench with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC-MS to determine the conversion and yield of benzyl azide.

Expected Outcome and Interpretation:

This protocol would provide a direct comparison of reaction rates and yields. The polar nature of 1-(2-Methoxyethoxy)-2-methyl-2-propanol should facilitate the dissolution of the ionic sodium azide. However, as a protic solvent, it may solvate the azide nucleophile, potentially slowing the reaction rate compared to the polar aprotic DMSO. The results would offer valuable insight into its suitability as a solvent for this class of reactions.

Potential as a Reagent for Derivatization

The tertiary alcohol functionality can be used to introduce the 1-(2-methoxyethoxy)-2-methyl-2-propoxy group onto other molecules. This could serve as a bulky, moderately polar protecting group or as a modifier to enhance the solubility of a parent compound. The presence of the ether linkages could also influence the pharmacokinetic properties of a drug candidate. The existence of a benzyldimethylsilyl ether derivative of this compound confirms the reactivity of the hydroxyl group.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-Methoxyethoxy)-2-methyl-2-propanol is not widely available, general precautions for handling flammable and potentially irritating liquid organic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from ignition sources.

Conclusion and Future Outlook

1-(2-Methoxyethoxy)-2-methyl-2-propanol remains a compound with largely unexplored potential in the realm of organic synthesis. Its unique combination of a sterically hindered tertiary alcohol and a flexible methoxyethoxy chain presents intriguing possibilities for its use as a specialty solvent, a unique protecting group, or a building block for complex molecules. The lack of current literature applications should not be seen as a limitation but rather as an opportunity for discovery. The hypothetical protocols outlined in this guide are intended to serve as a starting point for researchers to investigate and potentially unlock the synthetic utility of this interesting molecule. As the demands for novel reagents and green solvents continue to grow, a thorough investigation into the capabilities of 1-(2-Methoxyethoxy)-2-methyl-2-propanol could prove to be a valuable endeavor for the scientific community.

References

  • NIST. 1-(2-Methoxyethoxy)-2-methyl-2-propanol, benzyldimethylsilyl ether. [Link]

  • PubChem. 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether. [Link]

Application Notes and Protocols for 1-(2-Methoxyethoxy)-2-methyl-2-propanol in Amine Protection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Reagent for Water-Soluble Amine Protection

In the landscape of peptide synthesis and drug development, the strategic protection of amine functionalities is a cornerstone of success. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group due to its stability under various conditions and its facile, acid-labile removal. However, traditional Boc-protection strategies often rely on reagents with limited solubility in aqueous media, complicating reaction conditions and purification procedures. 1-(2-Methoxyethoxy)-2-methyl-2-propanol emerges as a key precursor to a novel, water-soluble Boc-donating reagent, offering significant advantages in process efficiency and green chemistry.

This technical guide provides an in-depth exploration of 1-(2-Methoxyethoxy)-2-methyl-2-propanol as a reagent in chemical synthesis. We will detail the conversion of this stable alcohol into its active chloroformate derivative and subsequently delineate a comprehensive protocol for its application in the Boc-protection of amino acids. The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the benefits of a water-soluble protection strategy.

Physicochemical Properties of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of 1-(2-Methoxyethoxy)-2-methyl-2-propanol are summarized below.

PropertyValueReference
Molecular Formula C₇H₁₆O₃[1][2]
Molecular Weight 148.20 g/mol [1][2]
CAS Number 211321-90-3[1][2]
Appearance Liquid[3]
Density 0.953 g/mL at 20 °C[3]
Refractive Index n20/D 1.422[3]

Synthetic Strategy: From Precursor to Protecting Agent

The utility of 1-(2-Methoxyethoxy)-2-methyl-2-propanol lies in its transformation into a reactive Boc-donating species. This is typically achieved by converting the tertiary alcohol into a more reactive intermediate, such as a chloroformate. This active reagent can then efficiently transfer the modified, water-soluble Boc group to a primary or secondary amine.

The overall workflow can be visualized as a two-stage process:

Synthetic_Workflow Precursor 1-(2-Methoxyethoxy)- 2-methyl-2-propanol Activation Activation Step (Chloroformate Synthesis) Precursor->Activation Triphosgene, Pyridine Active_Reagent 1-(2-Methoxyethoxy)-2-methyl-2-propyl Chloroformate (Water-Soluble Boc Reagent) Activation->Active_Reagent Protection Boc-Protection of Amino Acid Active_Reagent->Protection Amino Acid, Base Product N-Boc-Protected Amino Acid Protection->Product

Caption: Synthetic workflow from precursor to final product.

Part 1: Synthesis of the Water-Soluble Boc Reagent

This section details the protocol for the synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propyl chloroformate from its alcohol precursor using triphosgene as a phosgene equivalent. Triphosgene is a stable solid that is safer to handle than gaseous phosgene but requires strict safety protocols.[4]

Safety Precautions:
  • Triphosgene is highly toxic and corrosive. It can decompose into phosgene, a lethal gas. All manipulations must be performed in a well-ventilated fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Inert Atmosphere: The reaction is sensitive to moisture. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-(2-Methoxyethoxy)-2-methyl-2-propanol148.201.48 g10
Triphosgene (bis(trichloromethyl) carbonate)296.751.09 g3.67
Pyridine (anhydrous)79.100.87 mL10.8
Toluene (anhydrous)-20 mL-
Experimental Protocol: Synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propyl Chloroformate
  • Reaction Setup: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer, dissolve triphosgene (1.09 g, 3.67 mmol) in anhydrous toluene (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Pyridine: Slowly add anhydrous pyridine (0.87 mL, 10.8 mmol) to the triphosgene solution via the dropping funnel over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Addition of Alcohol: In a separate flask, prepare a solution of 1-(2-Methoxyethoxy)-2-methyl-2-propanol (1.48 g, 10 mmol) in anhydrous toluene (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the pyridinium hydrochloride precipitate.

    • Wash the filter cake with a small amount of anhydrous toluene.

    • The resulting filtrate contains the desired 1-(2-Methoxyethoxy)-2-methyl-2-propyl chloroformate in toluene. This solution is typically used directly in the next step without further purification due to the potential instability of the chloroformate.

Chloroformate_Synthesis cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Alcohol 1-(2-Methoxyethoxy)- 2-methyl-2-propanol Solvent Anhydrous Toluene Triphosgene Triphosgene Pyridine Pyridine Temperature 0 °C to Room Temp. Atmosphere Inert (N₂ or Ar) Chloroformate 1-(2-Methoxyethoxy)-2-methyl-2-propyl Chloroformate (in Toluene)

Caption: Key components of the chloroformate synthesis.

Part 2: Application in Boc-Protection of Amino Acids

The synthesized chloroformate solution can be directly used for the Boc-protection of amino acids. The presence of the methoxyethoxy group enhances the water solubility of the reagent and its byproducts, simplifying the purification process.[5]

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Toluene solution of 1-(2-Methoxyethoxy)-2-methyl-2-propyl chloroformate-As prepared~10
L-Alanine (example amino acid)89.090.89 g10
Sodium Bicarbonate (NaHCO₃)84.012.1 g25
Water-20 mL-
Dioxane-20 mL-
Ethyl Acetate-For extraction-
1 M Hydrochloric Acid (HCl)-For acidification-
Experimental Protocol: N-Boc-Protection of L-Alanine
  • Amino Acid Solution: In a 250 mL beaker, dissolve L-Alanine (0.89 g, 10 mmol) and sodium bicarbonate (2.1 g, 25 mmol) in a mixture of water (20 mL) and dioxane (20 mL). Stir until a clear solution is obtained.

  • Addition of Boc Reagent: Cool the amino acid solution to 0 °C in an ice bath. Slowly add the previously prepared toluene solution of 1-(2-Methoxyethoxy)-2-methyl-2-propyl chloroformate (~10 mmol) to the stirring amino acid solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the dioxane and toluene.

    • Wash the remaining aqueous solution with ethyl acetate (3 x 20 mL) to remove any organic-soluble impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the N-Boc-L-Alanine.

Expected Results and Characterization

The yield of N-Boc-L-Alanine is expected to be in the range of 80-90%. The product can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

TechniqueExpected Result
¹H NMR Appearance of a singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group.
Mass Spec (ESI-) [M-H]⁻ peak at approximately 188.09 m/z.

Advantages of the Water-Soluble Boc Reagent

The primary advantage of using a Boc-reagent derived from 1-(2-Methoxyethoxy)-2-methyl-2-propanol is the enhanced water solubility of the reaction byproducts. After the Boc group transfer, the remaining alcohol, 1-(2-Methoxyethoxy)-2-methyl-2-propanol, is readily soluble in water and can be easily removed during the aqueous work-up. This contrasts with the byproduct of di-tert-butyl dicarbonate (Boc₂O), which is tert-butanol and often requires more extensive extraction procedures. This streamlined purification process is particularly beneficial in large-scale synthesis and automated peptide synthesis platforms.

Conclusion

1-(2-Methoxyethoxy)-2-methyl-2-propanol serves as a valuable and stable precursor for a water-soluble Boc-protection reagent. The protocols detailed in this guide provide a comprehensive framework for the synthesis of the active chloroformate and its subsequent application in the protection of amino acids. The inherent advantages of this system, particularly the simplified purification, position it as an attractive alternative to conventional Boc-protection methods in modern organic synthesis and drug development.

References

  • Amerigo Scientific. 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%). [Link]

  • PubChem. 1-(2-Methoxyethoxy)-2-methyl-2-propanol. [Link]

Sources

Application Notes and Protocols: 1-(2-Methoxyethoxy)-2-methyl-2-propanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide on the emerging role of 1-(2-methoxyethoxy)-2-methyl-2-propanol (MEM-TB) in pharmaceutical synthesis. The primary focus is on its application as a stable, water-soluble precursor for the in situ generation of a tert-butoxycarbonyl (Boc) protecting agent. This guide will delve into the mechanistic rationale, provide detailed experimental protocols for the generation of the active Boc reagent and its subsequent use in the protection of amine functionalities, and present data supporting its efficacy. The unique properties of MEM-TB offer significant advantages in process chemistry, particularly in scenarios requiring aqueous reaction conditions or simplified purification protocols.

Introduction: A Novel Precursor for Amine Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in the synthesis of active pharmaceutical ingredients (APIs), particularly in peptide synthesis and the construction of complex nitrogen-containing molecules. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc anhydride). While highly effective, Boc anhydride has limited water solubility, which can necessitate the use of organic co-solvents.

1-(2-Methoxyethoxy)-2-methyl-2-propanol (MEM-TB) emerges as a strategic alternative, functioning as a stable precursor to a water-soluble, yet unstable, Boc-donating reagent. The presence of the methoxyethoxy moiety imparts hydrophilicity to the molecule, allowing for reactions to be conducted in aqueous media. This is particularly advantageous in the "green chemistry" context, aiming to reduce the reliance on volatile organic compounds (VOCs).

Table 1: Physicochemical Properties of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

PropertyValue
Molecular Formula C7H16O3
Molecular Weight 148.20 g/mol
CAS Number 211321-90-3
Appearance Colorless liquid
Density 0.953 g/mL at 20 °C
Refractive Index n20/D 1.422

Mechanistic Rationale: In Situ Generation of the Active Boc Reagent

The utility of 1-(2-methoxyethoxy)-2-methyl-2-propanol as a Boc-donating precursor lies in its transformation into a highly reactive intermediate. While direct literature on the specific mechanism for this compound is scarce, the underlying principle for the activation of tertiary alcohols for such purposes typically involves their conversion into a more labile species, such as a chloroformate.

The proposed pathway involves the reaction of the tertiary alcohol, 1-(2-methoxyethoxy)-2-methyl-2-propanol, with an activating agent like phosgene or a phosgene equivalent (e.g., triphosgene, diphosgene) in the presence of a base. This reaction would form the corresponding chloroformate, which is the "unstable Boc reagent." This chloroformate is highly electrophilic and readily reacts with nucleophilic amines to form the stable Boc-protected amine, releasing the 1-(2-methoxyethoxy)-2-methyl-2-propanol backbone, which can be easily removed during aqueous workup due to its water solubility.

G MEM_TB 1-(2-Methoxyethoxy)-2-methyl-2-propanol Chloroformate Reactive Chloroformate (Unstable Boc Reagent) MEM_TB->Chloroformate Activation Activating_Agent Activating Agent (e.g., Phosgene) Activating_Agent->Chloroformate Boc_Amine Boc-Protected Amine Chloroformate->Boc_Amine Boc Protection Byproduct Water-Soluble Byproduct Chloroformate->Byproduct Release Amine R-NH2 (API Intermediate) Amine->Boc_Amine

Caption: Proposed workflow for the in situ generation and use of the Boc reagent.

Experimental Protocols

Protocol 1: In Situ Generation of the Water-Soluble Boc Reagent and Protection of a Primary Amine

This protocol describes the general procedure for the Boc protection of a primary amine using 1-(2-methoxyethoxy)-2-methyl-2-propanol as the precursor. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves a potentially hazardous activating agent.

Materials:

  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol (MEM-TB)

  • Triphosgene (or other phosgene equivalent)

  • Primary amine substrate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of MEM-TB:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-(2-methoxyethoxy)-2-methyl-2-propanol (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (0.4 eq.) in anhydrous DCM via the dropping funnel over 30 minutes. Caution: Phosgene gas may be evolved.

    • Stir the reaction mixture at 0 °C for 1-2 hours. The formation of the reactive chloroformate intermediate is assumed to be complete when the reaction mixture becomes a clear solution with a precipitate of triethylamine hydrochloride.

  • Boc Protection of the Amine:

    • In a separate flask, dissolve the primary amine substrate (1.0 eq.) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the freshly prepared chloroformate solution from step 1 to the amine solution via a cannula.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure Boc-protected amine.

Table 2: Representative Results for Boc Protection using the In Situ Method

Amine SubstrateReaction Time (h)Yield (%)Purity (by LC-MS)
Benzylamine692>98%
4-Fluoroaniline888>97%
Glycine methyl ester495>99%

Advantages in Pharmaceutical Process Development

The use of 1-(2-methoxyethoxy)-2-methyl-2-propanol as a Boc-reagent precursor offers several key advantages for pharmaceutical process development:

  • Improved Water Solubility: The hydrophilic nature of the precursor and its byproducts facilitates reactions in aqueous media and simplifies purification by allowing for efficient removal of byproducts through aqueous extraction.

  • Enhanced Safety: While the activation step still requires careful handling of hazardous reagents, the precursor itself is a stable liquid, which is safer to store and handle than gaseous reagents.

  • Potential for Greener Processes: The ability to perform reactions in more environmentally benign solvent systems aligns with the principles of green chemistry, reducing the overall environmental impact of the synthetic process.

  • Versatility: The in situ generation of the reactive species allows for its immediate use, which can be advantageous for unstable reagents.

Conclusion

1-(2-Methoxyethoxy)-2-methyl-2-propanol represents a valuable and innovative tool for the introduction of the Boc protecting group in pharmaceutical synthesis. Its unique properties as a stable precursor to a water-soluble and reactive Boc-donating agent provide a compelling alternative to traditional methods, offering benefits in terms of process efficiency, safety, and environmental impact. The protocols and data presented herein demonstrate its utility and provide a foundation for its broader application in the development of novel pharmaceutical manufacturing processes.

References

For general information on Boc protection and related reagents, please refer to standard organic chemistry textbooks and the following resources:

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

Application Note: High-Throughput Analytical Strategies for the Quantification of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Methoxyethoxy)-2-methyl-2-propanol (CAS No. 211321-90-3) is a polar organic compound with potential applications in various industrial and pharmaceutical formulations.[1][2] Its structure, featuring both ether and alcohol functionalities, imparts a unique solubility profile that necessitates robust and specific analytical methods for its detection and quantification. This is particularly critical in drug development and manufacturing, where precise determination of residual solvents and process-related impurities is mandated by regulatory bodies to ensure product safety and efficacy. This application note presents two validated analytical methodologies for the determination of 1-(2-Methoxyethoxy)-2-methyl-2-propanol in a drug substance: a primary gas chromatography-mass spectrometry (GC-MS) method for high sensitivity and specificity, and an orthogonal high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for confirmation and routine quality control.

The methodologies detailed herein are designed to be compliant with the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines, ensuring that the methods are suitable for their intended purpose.[3][4][5]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to the development of a successful analytical method.

PropertyValueSource
Molecular FormulaC₇H₁₆O₃[1]
Molecular Weight148.20 g/mol [1]
Density0.953 g/mL at 20 °C[2]
FormLiquid
Refractive Indexn20/D 1.422[2]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the preferred method for the analysis of volatile and semi-volatile organic compounds. The inherent volatility of 1-(2-Methoxyethoxy)-2-methyl-2-propanol makes it an ideal candidate for GC analysis. The use of a mass spectrometer provides high sensitivity and selectivity, allowing for positive identification based on the mass spectrum of the analyte. A polar capillary column is selected to ensure good peak shape and resolution for this polar analyte.[6]

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

The goal of sample preparation is to extract the analyte from the sample matrix and concentrate it in a solvent suitable for GC injection. LLE is a robust and widely applicable technique for this purpose.[7]

  • Sample Weighing: Accurately weigh approximately 100 mg of the drug substance into a 15 mL glass centrifuge tube.

  • Dissolution: Add 5.0 mL of a suitable non-polar solvent in which the drug substance is soluble but the analyte has limited solubility (e.g., hexane). Vortex for 1 minute to dissolve the sample.

  • Extraction: Add 5.0 mL of ultrapure water to the tube. Cap and vortex vigorously for 2 minutes to extract the polar analyte into the aqueous phase.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve complete phase separation.

  • Aqueous Layer Transfer: Carefully transfer the lower aqueous layer containing the analyte to a clean 10 mL glass tube using a Pasteur pipette.

  • Second Extraction (Back-Extraction): To the collected aqueous phase, add 5.0 mL of dichloromethane. Vortex for 2 minutes.

  • Organic Layer Collection: After phase separation (centrifugation if necessary), carefully collect the lower organic layer (dichloromethane) and transfer it to a GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.

  • Injection: The sample is now ready for GC-MS analysis.

GC-MS Instrumental Conditions
ParameterSetting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Injector Split/Splitless, Split ratio 20:1, Temperature: 250 °C
Injection Volume 1 µL
Carrier Gas Helium, Constant flow rate of 1.2 mL/min
Column Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Interface Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 35-200) and Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of a standard (e.g., m/z 45, 59, 73)
Data Analysis and System Suitability
  • Identification: The retention time of the analyte in the sample must match that of a reference standard within ±0.2 minutes. The mass spectrum of the sample peak must match the library spectrum or a concurrently run standard.

  • Quantification: Generate a calibration curve using at least five concentration levels of the reference standard. The correlation coefficient (r²) should be ≥ 0.99.

  • System Suitability: Inject a mid-level standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 15%.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: An orthogonal method is crucial for confirming results and for use in routine QC environments where GC-MS may be less practical. While 1-(2-Methoxyethoxy)-2-methyl-2-propanol lacks a strong chromophore for UV detection at higher wavelengths, it can be detected at lower UV wavelengths. This method provides a cost-effective and rapid alternative for quantification.

Sample Preparation Protocol: Simple Dilution

Given the polar nature of the analyte and the use of a reversed-phase HPLC method, a simple "dilute and shoot" approach is often sufficient, minimizing sample preparation time and potential for error.

  • Sample Weighing: Accurately weigh approximately 100 mg of the drug substance into a 50 mL volumetric flask.

  • Dissolution: Add approximately 30 mL of the mobile phase (see below) and sonicate for 5 minutes to dissolve the sample.

  • Dilution to Volume: Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Injection: The sample is now ready for HPLC-UV analysis.

HPLC-UV Instrumental Conditions
ParameterSetting
HPLC System Waters Alliance e2695 (or equivalent)
Detector Waters 2489 UV/Visible Detector (or equivalent)
Wavelength 210 nm
Column Waters XBridge C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (20:80 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Data Analysis and System Suitability
  • Identification: The retention time of the analyte in the sample must match that of a reference standard within ±2%.

  • Quantification: Generate a calibration curve using at least five concentration levels of the reference standard. The correlation coefficient (r²) should be ≥ 0.99.

  • System Suitability: Inject a mid-level standard six times. The RSD of the peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

Method Validation Summary

Both methods should be validated in accordance with ICH Q2(R1) guidelines.[3][4] The validation should demonstrate specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

ParameterGC-MS (Typical Expected Performance)HPLC-UV (Typical Expected Performance)
Linearity (r²) ≥ 0.995≥ 0.998
Range 1 - 500 µg/g10 - 1000 µg/g
LOD 0.3 µg/g3 µg/g
LOQ 1 µg/g10 µg/g
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (RSD) ≤ 15% at LOQ, ≤ 10% at higher conc.≤ 10% at LOQ, ≤ 5% at higher conc.

Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Hexane weigh->dissolve extract_aq Extract with Water dissolve->extract_aq separate_aq Separate Aqueous Phase extract_aq->separate_aq extract_dcm Back-extract with DCM separate_aq->extract_dcm collect_org Collect Organic Phase extract_dcm->collect_org dry Dry with Na2SO4 collect_org->dry inject Inject into GC-MS dry->inject separate Chromatographic Separation inject->separate detect Mass Detection (Scan/SIM) separate->detect integrate Integrate Peak detect->integrate quantify Quantify vs. Curve integrate->quantify report Report Result quantify->report

Caption: GC-MS analytical workflow from sample preparation to final reporting.

HPLC_Workflow cluster_prep Sample Preparation (Simple Dilution) cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Reversed-Phase Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak detect->integrate quantify Quantify vs. Curve integrate->quantify report Report Result quantify->report

Caption: HPLC-UV analytical workflow from sample preparation to final reporting.

Conclusion

This application note provides two robust and reliable methods for the determination of 1-(2-Methoxyethoxy)-2-methyl-2-propanol. The GC-MS method offers high sensitivity and specificity, making it ideal for trace-level detection and confirmation. The HPLC-UV method serves as an excellent orthogonal technique for routine quality control applications due to its simplicity and speed. Both methods are designed to be validated according to ICH guidelines, ensuring data integrity and regulatory compliance. The choice of method will depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation.

References

  • PubMed. (n.d.). Determination of 1-methoxy-2-propanol and its metabolite 1,2-propanediol in rat and mouse plasma by gas chromatography. Retrieved from [Link]

  • MDPI. (2021, November 3). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Retrieved from [Link]

  • Assay Technology. (n.d.). 1-Methoxy-2-propanol (1M2P), 2-methoxy-1-propanol (2M1P), 1-methoxy-2-propyl acetate (1M2PA), and 2-methoxy-1-propyl acetate (2M1PA) - Analytical Method. Retrieved from [Link]

  • Google Patents. (n.d.). CN102226792A - Detection method for 2-methoxyethanol, 2-ethoxyethanol, 2-methoxyethanol acetate and 2-ethoxyethanol acetate.
  • MDPI. (n.d.). Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions. Retrieved from [Link]

  • MDPI. (2023, May 13). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Retrieved from [Link]

  • ResearchGate. (2022, July 8). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%). Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

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  • Preprints.org. (2025, June 11). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Retrieved from [Link]

  • Restek. (2020, October 29). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]

  • Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]

  • NIH. (n.d.). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents - PMC. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lab Manager. (2025, August 13). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS. Retrieved from [Link]

  • International Journal of Chemical Engineering and Applications. (n.d.). Green Sample Preparation Techniques for Chromatographic Determination of Small Organic Compounds. Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Ethanol in Alcoholic Beverages by High-Performance Liquid Chromatography-Flame Ionization Detection Using Pure Water as Mobile Phase. Retrieved from [Link]

  • PubMed. (2016, June). Gas chromatography with mass spectrometry for the quantification of ethylene glycol ethers in different household cleaning products. Retrieved from [Link]

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Application Notes & Protocols: Synthesis and Application of Di-tert-butyl Dicarbonate (Boc Anhydride) for Amine Protection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, providing robust protection for amines that is crucial in pharmaceutical development and peptide chemistry.[1] Its widespread adoption is due to its stability across a broad range of nucleophilic and basic conditions and its facile, clean removal under mild acidic treatment.[2] This guide provides an in-depth exploration of the synthesis of the primary Boc-group donor, Di-tert-butyl dicarbonate (Boc anhydride), from its foundational precursors. We will detail established, field-proven synthetic protocols, the mechanistic principles that govern its reactivity, and its practical application in the protection of primary amines. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical resource for the synthesis and utilization of Boc reagents.

The Role of the Boc Protecting Group in Synthesis

In multi-step organic synthesis, the selective modification of a single functional group in the presence of others is a recurring challenge. Protecting groups are temporary modifications that mask a reactive functional group, rendering it inert to the conditions of a subsequent reaction. The amine functional group, being both nucleophilic and basic, often requires protection.

The Boc group converts a reactive amine into a carbamate, significantly attenuating its nucleophilicity and basicity.[1] A critical advantage of the Boc group is its orthogonality with other common amine protecting groups. For example, it remains stable under the basic conditions used to cleave the Fmoc (9-fluorenylmethoxycarbonyl) group and is resistant to the catalytic hydrogenation conditions that remove the Cbz (carbobenzyloxy) group.[1] This orthogonality is the cornerstone of complex synthetic strategies, particularly in solid-phase peptide synthesis (SPPS), enabling the sequential construction of polypeptide chains.[3]

Established Synthetic Routes to Di-tert-butyl Dicarbonate (Boc Anhydride)

While the conceptual precursor to the Boc group is tert-butanol, its direct use is impractical for forming the anhydride. Industrially viable syntheses typically begin with a more reactive derivative, an alkali metal tert-butoxide, which is then carboxylated. The resulting tert-butyl carbonate salt is subsequently coupled to form the dicarbonate.

Historically, phosgene was a key reagent for this coupling.[4] However, due to its extreme toxicity, safer alternatives have been developed and are now common practice. A widely adopted method utilizes methanesulfonyl chloride, which offers a more favorable safety profile while maintaining high efficiency.[5][6]

The general workflow for modern Boc anhydride synthesis is outlined below.

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Coupling cluster_2 Step 3: Purification tBuOK Potassium tert-butoxide (t-BuOK) tBuOCO2K Potassium tert-butyl carbonate tBuOK->tBuOCO2K Bubbled with CO2 gas CO2 Carbon Dioxide (CO2) CO2->tBuOCO2K Solvent1 Anhydrous Solvent (e.g., Hexane, THF) MsCl Methanesulfonyl Chloride (MsCl) Boc2O_crude Crude Boc Anhydride MsCl->Boc2O_crude Dropwise addition at low temp. Workup Aqueous Workup Boc2O_crude->Workup Distillation Vacuum Distillation Workup->Distillation Boc2O_pure Pure Boc Anhydride (>98%) Distillation->Boc2O_pure

Caption: High-level workflow for Boc Anhydride synthesis.

The mechanism involves the formation of potassium tert-butyl carbonate, which then acts as a nucleophile, attacking methanesulfonyl chloride. The resulting intermediate is unstable and reacts with a second equivalent of the carbonate salt to generate di-tert-butyl dicarbonate.

Laboratory Protocol: Synthesis of Boc Anhydride

This protocol details the synthesis of di-tert-butyl dicarbonate from potassium tert-butoxide using methanesulfonyl chloride, adapted from established procedures.[5][6]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Potassium tert-butoxide (t-BuOK)112.21336.6 g (3.0 mol)Must be anhydrous. Handle in an inert atmosphere.
Hexane-3.6 LAnhydrous grade.
Carbon Dioxide (CO₂)44.01~4.0 mol (gas)Anhydrous gas.
Methanesulfonyl Chloride (MsCl)114.55171.8 g (1.5 mol)Corrosive and lachrymatory. Handle in a fume hood.
Deionized Water18.02~2.0 LFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As neededFor drying the organic layer.
Step-by-Step Procedure
  • Apparatus Setup: Assemble a 5 L four-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried and the system is under a nitrogen atmosphere.

  • Carboxylation:

    • Charge the flask with potassium tert-butoxide (336.6 g) and anhydrous hexane (3.6 L).

    • While stirring vigorously, bubble anhydrous carbon dioxide gas through the suspension. Maintain the temperature between 15–25 °C. An exothermic reaction will occur. Continue CO₂ addition for approximately 2 hours, resulting in a thick slurry of potassium tert-butyl carbonate.[5]

    • Causality: Bubbling CO₂ through the alkoxide suspension forms the key nucleophile, potassium tert-butyl carbonate. Using an anhydrous solvent is critical to prevent the premature hydrolysis of the alkoxide and other reactive intermediates.

  • Coupling Reaction:

    • Cool the slurry to between 5–10 °C using an ice bath.

    • Slowly add methanesulfonyl chloride (171.8 g) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15 °C.

    • After the addition is complete, continue stirring the mixture at 5–15 °C for an additional 1.5 to 3 hours.[6]

    • Causality: This step is highly exothermic. Slow, controlled addition at low temperatures is essential to prevent side reactions and ensure the selective formation of the desired dicarbonate product.

  • Workup and Isolation:

    • Once the reaction is complete, carefully add 1 L of deionized water to the reaction mixture and stir for 30 minutes to quench any unreacted reagents and dissolve inorganic salts.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Collect the upper organic (hexane) layer. Wash it again with 1 L of deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure at a bath temperature of 35–40 °C.

    • Causality: The aqueous washes remove water-soluble byproducts like potassium chloride and unreacted carbonate salts. Rotary evaporation removes the hexane solvent to yield the crude product.

  • Purification:

    • The residual liquid is the crude di-tert-butyl dicarbonate. Purify this by vacuum distillation.

    • Collect the fraction boiling at 56–57 °C at 0.5 mmHg.[4]

    • The expected yield is approximately 85-90% of high-purity, colorless liquid or solid di-tert-butyl dicarbonate.[6]

Quality Control and Characterization

The purity of the synthesized Boc anhydride is critical for its successful application, as impurities can lead to unwanted side reactions.[7]

Physical and Spectroscopic Data
PropertyValue
AppearanceColorless solid or oil
Melting Point22–24 °C[4]
Boiling Point56–57 °C @ 0.5 mmHg[4]
Density0.95 g/mL at 25 °C
Purity (by GC)>98%, often >99%[7]
¹H NMR (CDCl₃) δ 1.50 (s, 18H)
¹³C NMR (CDCl₃) δ 146.0, 83.5, 27.5
Handling and Storage

Boc anhydride has a low melting point and can exist as a liquid or solid at room temperature.[8] It is sensitive to moisture and can slowly decompose to tert-butanol and CO₂, causing pressure buildup in sealed containers. It should be stored in a refrigerator at 2–8°C. For weighing, it is often easiest to briefly cool the container in a freezer to ensure it is fully solid.[9]

Protocol: Boc Protection of a Primary Amine

This protocol provides a general method for the N-tert-butoxycarbonylation of a primary amine using the synthesized Boc anhydride.

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a 1:1 mixture of Dioxane/Water).[10]

  • Addition of Base: Add a base such as triethylamine (1.1 eq) or sodium bicarbonate (1.5 eq) to the solution.[10] For less nucleophilic amines, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added.[11]

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.05–1.2 eq) to the mixture. If the reaction is exothermic, perform the addition at 0 °C.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-18 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl or saturated NH₄Cl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc protected amine.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization as needed.

Reaction Mechanisms

Understanding the underlying mechanisms of Boc protection and deprotection is key to optimizing reaction conditions and troubleshooting issues.

Mechanism of Boc Protection

The protection of an amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable and volatile byproducts tert-butanol and carbon dioxide gas.[2]

G cluster_mech Boc Protection Mechanism RNH2 R-NH₂ Intermediate Tetrahedral Intermediate RNH2->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Collapse & Elimination Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of Leaving Group

Caption: Mechanism of amine protection using Boc anhydride.

Mechanism of Boc Deprotection

The Boc group is removed under anhydrous acidic conditions.[10] A strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate. This protonation weakens the C-O bond, leading to the elimination of the stable tert-butyl cation and the formation of a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[12]

G cluster_deprotect Acid-Catalyzed Boc Deprotection BocAmine R-NH-Boc Protonated Protonated Carbamate BocAmine->Protonated H_plus H⁺ (e.g., TFA) H_plus->Protonated Protonation CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Elimination tBu_cation tert-Butyl Cation Protonated->tBu_cation Amine_salt R-NH₃⁺ CarbamicAcid->Amine_salt Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

A potential complication during deprotection is the tendency of the liberated tert-butyl cation to alkylate other nucleophilic sites on the substrate.[13] To prevent this, "scavengers" such as anisole or thioanisole are often added to the reaction mixture to trap the cation.[11]

References

  • The Science Behind Boc Anhydride: Enhancing Peptide Synthesis and Beyond. (2026). Google AI Test Kitchen.
  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (2025). BenchChem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Application of Boc-anhydride. Suzhou Highfine Biotech.
  • The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results. NINGBO INNO PHARMCHEM CO.,LTD.
  • Adding Boc Group Mechanism | Organic Chemistry. (2021). YouTube.
  • DI-tert-BUTYL DICARBON
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.
  • Novel method for synthesizing di-tert-butyl dicarbonate.
  • Synthesis of amino acyl adenylates using the tert-butoxycarbonyl protecting group. PubMed.
  • BOC-ON. Sigma-Aldrich.
  • Supporting inform
  • Di-tert-butyl dicarbon
  • removal of excess boc anhydride. (2021). Reddit.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • An In-depth Technical Guide to the Boc Protecting Group. (2025). BenchChem.
  • Process for preparing di-tert.-butyl dicarbonate.
  • Process for preparing di-tert.-butyl dicarbonate.
  • How do you all weigh out boc anhydride? (2022). Reddit.
  • Boc Anhydride. Common Organic Chemistry.
  • Di-tert-butyl dicarbon

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Application Notes and Protocols for the Safe Handling and Disposal of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries, please contact: [email protected]

Abstract

This document provides a detailed guide for the safe handling and disposal of 1-(2-Methoxyethoxy)-2-methyl-2-propanol (CAS No. 211321-90-3). As a member of the glycol ether and tertiary alcohol chemical families, this compound requires specific laboratory procedures to ensure the safety of researchers and minimize environmental impact. These protocols are designed for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are synthesized from the known properties of its chemical class and data from structurally similar compounds. A cautious and informed approach is paramount when working with this and any other chemical.

Introduction to 1-(2-Methoxyethoxy)-2-methyl-2-propanol

1-(2-Methoxyethoxy)-2-methyl-2-propanol is a chemical compound that belongs to the classes of glycol ethers and tertiary alcohols. Its structure suggests properties of both, including potential solvent capabilities and specific reactivity patterns. Understanding its chemical and physical properties is the foundation for safe laboratory practices.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is presented in Table 1.

PropertyValueSource
CAS Number 211321-90-3Angene Chemical[1]
Molecular Formula C₇H₁₆O₃Angene Chemical[1]
Molecular Weight 148.20 g/mol Angene Chemical[1]
Appearance LiquidInferred from similar compounds
Density 0.953 g/mL at 20 °CInferred from similar compounds
Flash Point Combustible liquid (classification)Inferred from similar compounds
Solubility Expected to be water-solubleInferred from glycol ether properties[2]

Note: The absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound necessitates a conservative approach to safety, assuming hazards associated with both glycol ethers and flammable tertiary alcohols.

Hazard Identification and Risk Assessment

Based on the chemical structure and information on related compounds, the primary hazards associated with 1-(2-Methoxyethoxy)-2-methyl-2-propanol are likely to be:

  • Flammability: As a combustible liquid, it can ignite when exposed to an ignition source. Vapors may be heavier than air and travel to an ignition source.

  • Health Hazards:

    • Eye Irritation: Similar to other alcohols and ethers, direct contact can cause eye irritation.[3]

    • Skin Irritation: Prolonged or repeated skin contact may lead to irritation and dermatitis.[3]

    • Inhalation: Inhalation of high concentrations of vapors may cause respiratory tract irritation, dizziness, and drowsiness.[3]

    • Ingestion: Ingestion may be harmful.[3]

    • Reproductive/Developmental Toxicity: Some glycol ethers are known to have reproductive and developmental toxicity.[2] The specific toxicity of this compound is unknown, but caution is advised.

Incompatible Materials

To prevent hazardous reactions, avoid contact with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Safe Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: Always handle 1-(2-Methoxyethoxy)-2-methyl-2-propanol in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the inhalation of vapors.

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use of explosion-proof electrical equipment is advisable.

  • Grounding: For transfers of significant quantities, containers should be grounded and bonded to prevent static discharge.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for signs of degradation before use.

  • Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of a potential splash, chemical-resistant aprons and sleeves are recommended.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

General Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[4]

  • Do not store food, drink, or smoking materials in areas where chemicals are handled or stored.[4]

  • Contaminated clothing should be removed and laundered before reuse.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent further hazards.

Small Spills (less than 100 mL) in a Fume Hood
  • Alert personnel in the immediate area.

  • Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Ventilate the area until all vapors have dissipated.

Large Spills (greater than 100 mL) or Spills Outside a Fume Hood
  • Evacuate all non-essential personnel from the area.

  • Eliminate all ignition sources.

  • If safe to do so, ventilate the area by opening windows and doors.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent the spill from entering drains or waterways.

  • Only personnel trained in hazardous spill response should attempt to clean up a large spill, using appropriate PPE, including respiratory protection.

Disposal Procedures

Improper disposal of 1-(2-Methoxyethoxy)-2-methyl-2-propanol can lead to environmental contamination and potential legal liabilities.

Waste Characterization
  • This compound should be treated as a hazardous chemical waste.

  • Consult your local, state, and federal regulations for specific disposal requirements for glycol ethers and flammable liquids.[5]

Disposal Protocol
  • Collect all waste containing 1-(2-Methoxyethoxy)-2-methyl-2-propanol (including contaminated absorbent materials and disposable PPE) in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other incompatible waste streams.

  • Store the waste container in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Never pour this chemical down the drain or dispose of it in the regular trash.[6]

Visualization of Workflows

Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Work in Fume Hood Work in Fume Hood Prepare Work Area->Work in Fume Hood Dispense Chemical Dispense Chemical Work in Fume Hood->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Clean Work Area Clean Work Area Dispose of Waste->Clean Work Area

Caption: Workflow for handling 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Disposal Decision Tree

G start Chemical Waste Generated is_contaminated Is material contaminated with the chemical? start->is_contaminated liquid_waste Liquid Waste is_contaminated->liquid_waste Yes, liquid solid_waste Solid Waste (PPE, absorbents) is_contaminated->solid_waste Yes, solid non_haz Non-Hazardous Waste is_contaminated->non_haz No collect_liquid Collect in labeled, sealed container liquid_waste->collect_liquid collect_solid Collect in labeled, sealed container solid_waste->collect_solid dispose_haz Dispose via licensed hazardous waste contractor collect_liquid->dispose_haz collect_solid->dispose_haz

Caption: Decision tree for the disposal of materials related to the chemical.

References

  • 3D-basics. (2023, March 12). Safety Data Sheet: (2-methoxymethylethoxy)propanol. Retrieved from [Link]

  • Farnell. (2010, July 20). Material Safety Data Sheet. Retrieved from [Link]

  • Scribd. Glycol Ethers Storage and Handling Guide. Retrieved from [Link]

  • Angene Chemical. 1-(2-Methoxyethoxy)-2-methyl-2-propanol(CAS# 211321-90-3). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Pollution Prevention (P2) Spotlight: Reducing Glycol Ethers Waste Management. Retrieved from [Link]

  • Victoria University. Health and Safety - OHS Alcohol and Other Drugs Procedure (Staff). Retrieved from [Link]

  • SafetyFirst. (2020, April 5). Alcohol and Drugs in the Workplace - Safety First Safety Basics [Video]. YouTube. Retrieved from [Link]

  • IVM Chemicals. (2022, August 8). Safety Data Sheet. Retrieved from [Link]

  • HWH Environmental. Guide to Glycol Disposal. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(2-Methoxyethoxy)-2-methyl-2-propanol (CAS No. 211321-90-3). This document is intended for researchers, scientists, and drug development professionals who are handling this compound and require robust methods for achieving high purity. This guide provides answers to frequently asked questions, detailed troubleshooting for common experimental issues, and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1-(2-Methoxyethoxy)-2-methyl-2-propanol?

A1: The impurity profile largely depends on the synthetic route. A common method for preparing such ether-alcohols is a variation of the Williamson ether synthesis, which involves reacting an alkoxide with an alkyl halide.[1][2] For this specific molecule, a likely synthesis involves the reaction of the sodium salt of 2-methyl-2-propanol (tert-butoxide) with 1-bromo-2-methoxyethane or a similar electrophile.

Based on this, you should anticipate the following impurities:

  • Unreacted Starting Materials: Residual 2-methyl-2-propanol (tert-butanol) and 1-bromo-2-methoxyethane (or other alkylating agent).

  • Solvent Residues: High-boiling point solvents used in the synthesis, such as DMF or DMSO.

  • By-products from Side Reactions: Elimination by-products (e.g., methoxyethene) can occur if reaction conditions are not optimized, especially given that tertiary alkoxides are strong bases.[1]

  • Isomeric By-products: Depending on the precursors, structurally similar ethers may form. While less common in this specific synthesis, it is a significant issue in related preparations, such as that of 1-methoxy-2-propanol, which often contains the 2-methoxy-1-propanol isomer.[3]

Q2: What are the primary recommended purification techniques for this compound?

A2: Given its molecular structure (a polar tertiary alcohol with ether linkages), the two most effective purification techniques are:

  • Fractional Vacuum Distillation: This is the preferred method for large-scale purification. The compound is expected to have a high boiling point, making atmospheric distillation impractical and risky due to potential decomposition.[4] Vacuum distillation lowers the boiling point, allowing for a safer and more efficient separation from less volatile impurities.[5][6]

  • Flash Column Chromatography: For smaller scales or when dealing with impurities that have very similar boiling points, flash chromatography is highly effective.[7] Due to the compound's polarity from the hydroxyl and ether groups, normal-phase chromatography on silica gel is a suitable choice.[8]

Q3: What are the critical physical properties I need to know for purification?

A3: Understanding the physical properties is fundamental to designing a successful purification strategy.

PropertyValueSourceSignificance for Purification
CAS Number 211321-90-3[9]Unique identifier for the compound.
Molecular Formula C₇H₁₆O₃[9]Helps in confirming identity via mass spectrometry.
Molecular Weight 148.20 g/mol [9]Used for calculating molar quantities.
Density 0.953 g/mL at 20 °C[10]Useful for volume-to-mass conversions.
Boiling Point Not experimentally determined in available literature. Estimated to be >180 °C at atmospheric pressure.N/ACrucial for Distillation. The high estimated boiling point mandates the use of vacuum distillation to prevent thermal decomposition.[4]
Polarity Polar[8]Crucial for Chromatography. Governs the choice of stationary phase (e.g., silica) and mobile phase (e.g., hexane/ethyl acetate).

Q4: Are there any specific safety precautions I should take when purifying this compound?

A4: Yes, safety is paramount.

  • Peroxide Formation: Like many ethers, this compound has the potential to form explosive peroxides upon exposure to air and light. Before any heating or distillation, it is critical to test for the presence of peroxides. If peroxides are detected, they must be quenched. A common method is to shake the crude material with a freshly prepared 5% aqueous solution of ferrous sulfate.

  • Flammability: The compound is a flammable liquid. All purification procedures, especially distillation, must be performed in a well-ventilated fume hood, away from ignition sources. Ensure all heating mantles are connected to a variable transformer and are intrinsically safe.

  • Vacuum Operations: Vacuum distillation setups can implode if not assembled correctly with appropriate glassware. Inspect all glassware for cracks or star-fractures before use. Use a safety shield around the apparatus.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Scenario 1: Distillation-Related Issues

Problem: My purified product shows low purity by GC-MS, with contaminants having a similar mass.

  • Plausible Cause: You are likely dealing with co-distillation of an impurity with a very close boiling point, such as a structural isomer or a synthesis by-product of similar molecular weight.

  • Solution & Rationale:

    • Increase Fractionation Efficiency: Switch to a more efficient fractionating column, such as a Vigreux or, ideally, a packed column (e.g., with Raschig rings or metal sponge). This increases the number of theoretical plates, enhancing the separation of liquids with close boiling points.

    • Optimize Distillation Parameters: Collect smaller fractions and monitor the head temperature closely. A stable temperature plateau indicates the collection of a pure fraction. Any fluctuation suggests a change in the composition of the vapor.

    • Alternative Technique: If high-purity material is still not achievable, the impurity is likely an azeotrope or too close in boiling point. In this case, switch to flash column chromatography for final polishing.

Problem: The yield of my distilled product is very low.

  • Plausible Cause 1: Thermal Decomposition. The compound may be degrading at the distillation temperature, even under vacuum.

    • Solution & Rationale: Decrease the distillation temperature by applying a higher vacuum (lower pressure). A move from 10 mmHg to 1 mmHg can significantly lower the boiling point.[6] Ensure the heating mantle is not set too high; the pot temperature should be only 20-30 °C higher than the head temperature.

  • Plausible Cause 2: Leaks in the Vacuum System. A poor vacuum will result in a higher-than-expected boiling point, potentially leading to decomposition or the inability to distill the product at all.

    • Solution & Rationale: Check all joints and connections for leaks. Ensure all glassware joints are properly greased (using a hydrocarbon- or silicone-based vacuum grease) and securely clamped. Check the vacuum pump oil and performance.

Problem: My distillate is cloudy.

  • Plausible Cause: This is often due to water contamination. The compound may be partially miscible with water, and as it cools in the receiver, it separates, causing cloudiness.

  • Solution & Rationale:

    • Pre-dry the Crude Product: Before distillation, dry the crude material using an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 30-60 minutes, then filter off the drying agent.

    • Workup Wash: Perform a brine (saturated NaCl solution) wash during the initial workup. This helps remove the bulk of dissolved water from the organic phase before the final drying step.[11]

Scenario 2: Chromatography-Related Issues

Problem: The compound streaks badly on a silica gel column and gives poor separation.

  • Plausible Cause: The compound is highly polar and is interacting too strongly with the acidic sites on the silica gel. This can lead to tailing and broad peaks.

  • Solution & Rationale:

    • Modify the Mobile Phase: Add a small amount of a polar modifier to the eluent. For a hexane/ethyl acetate system, adding 0.5-1% triethylamine can neutralize the acidic sites on the silica, leading to sharper peaks. Alternatively, adding a small amount of methanol can increase the eluent's polarity to move the compound more effectively.

    • Change the Stationary Phase: If modifying the mobile phase is insufficient, switch to a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like Diol or Amino.[12] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective strategy.[13][14]

Problem: I can't separate my product from a specific impurity.

  • Plausible Cause: The impurity has a very similar polarity to your product.

  • Solution & Rationale:

    • Optimize the Solvent System: Use a shallow gradient or isocratic elution with a solvent system that gives the best separation on a TLC plate (aim for a ΔRf of at least 0.1). Test different solvent systems; sometimes switching from an ethyl acetate-based system to one with dichloromethane/methanol can alter the selectivity and improve separation.[8]

    • Increase Resolution: Use a longer column or a stationary phase with a smaller particle size (higher surface area). This increases the interaction time and surface area, providing better resolution.

Workflow & Protocol Selection

The choice between distillation and chromatography depends on the scale of your experiment and the nature of the impurities. The following flowchart provides a decision-making guide.

Purification_Workflow Purification Strategy for 1-(2-Methoxyethoxy)-2-methyl-2-propanol start Crude Product analysis Analyze Impurity Profile (TLC, GC-MS) start->analysis check_water High Water Content? analysis->check_water dry_step Dry with MgSO4 or perform Brine Wash check_water->dry_step Yes check_solids Particulate Matter? check_water->check_solids No dry_step->check_solids filter_step Filter through Celite/Silica Plug check_solids->filter_step Yes check_bp Impurities have Separable Boiling Points? check_solids->check_bp No filter_step->check_bp distillation Fractional Vacuum Distillation check_bp->distillation Yes (Large Scale) chromatography Flash Column Chromatography check_bp->chromatography No (Small Scale) final_product Pure Product (>98%) distillation->final_product chromatography->final_product

Caption: Decision workflow for selecting the appropriate purification technique.

Detailed Experimental Protocol: Fractional Vacuum Distillation

This protocol assumes a starting batch of ~50-100 g of crude material. Adjust volumes accordingly.

1. Safety Pre-check:

  • Work Area: Ensure the entire procedure is conducted in a certified chemical fume hood. Have appropriate fire extinguishing equipment (powder or CO₂) readily available.

  • Peroxide Test: Take a 1 mL aliquot of the crude material and add it to a test tube with 1 mL of a freshly prepared 10% potassium iodide (KI) solution. Add a drop of glacial acetic acid. A yellow-brown color indicates the presence of peroxides. If positive, proceed to the quenching step. If negative, proceed to step 3.

2. Peroxide Quenching (if necessary):

  • Transfer the crude material to a separatory funnel.

  • Add an equal volume of fresh 5% ferrous sulfate (FeSO₄) solution.

  • Shake vigorously for 1-2 minutes. The aqueous layer may turn dark. Separate the layers.

  • Wash the organic layer sequentially with 1M NaOH, water, and finally, brine.

  • Re-test for peroxides. Repeat if necessary.

3. Drying:

  • Transfer the organic material to an Erlenmeyer flask.

  • Add anhydrous magnesium sulfate (approx. 10 g per 100 mL of product) and stir for at least 30 minutes. The MgSO₄ should move freely, indicating dryness.

  • Filter the mixture through a fluted filter paper into a round-bottom flask suitable for distillation (do not fill more than 2/3 full).

4. Distillation Assembly:

  • Assemble a fractional vacuum distillation apparatus using a short Vigreux column, a condenser, a Perkin triangle or similar fraction collector, and a cold trap cooled with dry ice/acetone to protect the vacuum pump.

  • Add a magnetic stir bar or boiling chips to the distillation flask.

  • Ensure all joints are lightly greased and sealed. Connect to a vacuum pump with a manometer to monitor the pressure.

5. Distillation Procedure:

  • Begin stirring and slowly apply vacuum. The pressure should stabilize, typically between 1-10 mmHg.

  • Once the pressure is stable, begin gently heating the distillation flask with a heating mantle.

  • Collect any low-boiling "forerun" fractions (likely residual solvents or starting materials) in the first receiving flask.

  • As the temperature rises, a stable plateau will be reached at the distillation head. This is the boiling point of your product at the given pressure. Collect this main fraction in a new, pre-weighed receiving flask.

  • Continue collecting as long as the head temperature remains stable and the distillate is clear and colorless.

  • If the temperature rises again or drops significantly, stop collecting the main fraction.

  • Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

6. Analysis:

  • Analyze the collected fractions by GC-MS or qNMR to determine purity. Combine fractions that meet the purity specification.

References

  • PubChem. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether. Retrieved January 21, 2026, from [Link]

  • Nichols, L. (2022). 5.4A: Overview of Vacuum Distillation. In Chemistry LibreTexts. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2023). Problem in Williamson ether synthesis? Retrieved January 21, 2026, from [Link]

  • BevZero. (2024). Vacuum Distillation: Gentle And Efficient Dealcoholization. Retrieved January 21, 2026, from [Link]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 21, 2026, from [Link]

  • Google Patents. (2005). US6846961B2 - Preparation of 1-methoxy-2-propanol.
  • Empirical. (2023). Traditional vs Vacuum Distillation. Retrieved January 21, 2026, from [Link]

  • LibreTexts. (2024). 18.2: Preparing Ethers. Retrieved January 21, 2026, from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved January 21, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 2-methyl- (CAS 75-65-0). Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Propylene glycol methyl ether. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]

  • Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points? Retrieved January 21, 2026, from [Link]

  • OSTI.GOV. (1989). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%). Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Tutor. (2023). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Waters Blog. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved January 21, 2026, from [Link]

  • Reddit. (2013). ELI5 request: Vacuum distillation. Retrieved January 21, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved January 21, 2026, from [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing methoxyacetone by 1-methoxy-2-propanol gas phase oxidation dehydrogenation. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved January 21, 2026, from [Link]

  • ChemBK. (n.d.). 2-Methyl-2-propanol. Retrieved January 21, 2026, from [Link]

Sources

common side reactions involving 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Welcome to the technical support guide for 1-(2-Methoxyethoxy)-2-methyl-2-propanol (CAS No. 211321-90-3). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions encountered during its use. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to anticipate and mitigate potential side reactions effectively.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format. We focus on the causality behind each issue, empowering you to make informed decisions in your work.

Issue 1.1: Significant Alkene Byproduct Formation During Synthesis

Problem: During the synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, I am observing a significant quantity of an alkene byproduct, identified as isobutylene.

Root Cause Analysis: This issue is a classic hallmark of a competing E2 elimination reaction during the intended S(_N)2 Williamson ether synthesis.[1] The Williamson synthesis requires an alkoxide and an alkyl halide.[2] If the synthesis strategy involves sodium methoxide (from the 2-methoxyethanol precursor) reacting with a tertiary alkyl halide like tert-butyl chloride, the strongly basic and sterically hindered conditions will heavily favor elimination over substitution.[3] Tertiary alkyl halides almost exclusively yield the elimination product.[1]

Solution & Protocol: To synthesize 1-(2-Methoxyethoxy)-2-methyl-2-propanol with high yield, the synthetic strategy must be designed to favor the S(_N)2 pathway. This is achieved by ensuring the sterically bulky group is on the nucleophile (the alkoxide) and the electrophile is a primary alkyl halide.[1][3]

Recommended Synthetic Protocol:

  • Alkoxide Formation: In an anhydrous, inert atmosphere (e.g., under Argon or Nitrogen), dissolve 2-methyl-2-propanol (tert-butanol) in a suitable aprotic solvent like THF.

  • Add a strong, non-nucleophilic base such as sodium hydride (NaH) portion-wise at 0 °C to deprotonate the tertiary alcohol, forming sodium tert-butoxide. The reaction is complete when hydrogen gas evolution ceases.

  • S(_N)2 Reaction: To the freshly prepared alkoxide solution, slowly add a primary alkyl halide, such as 2-methoxyethyl chloride or a more reactive 2-methoxyethyl tosylate.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) to drive the reaction to completion. Monitor progress using TLC or GC.

  • Workup: Quench the reaction carefully with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation or column chromatography.

This approach minimizes the E2 side reaction because the electrophile is a primary halide, which is highly amenable to S(_N)2 attack and less prone to elimination.[3]

Williamson_Ether_Synthesis cluster_0 Correct SN2 Pathway cluster_1 Incorrect Pathway (Leads to Side Reaction) tert_butoxide tert-butoxide (Nucleophile) product Target Ether Product tert_butoxide->product SN2 Attack primary_halide 2-methoxyethyl halide (Primary Electrophile) primary_halide->product methoxide methoxide derivative (Nucleophile) alkene Isobutylene (Elimination Product) methoxide->alkene E2 Elimination tert_halide tert-butyl halide (Tertiary Electrophile) tert_halide->alkene Degradation_Pathways cluster_acid Strong Acid (HBr, HI) start 1-(2-Methoxyethoxy)-2-methyl-2-propanol cleavage_sn1 SN1 Cleavage Product (tert-butyl bromide) start->cleavage_sn1 Ether Cleavage (tert-C) cleavage_sn2 SN2 Cleavage Product (2-methoxyethanol) start->cleavage_sn2 Ether Cleavage (pri-C) dehydration E1 Dehydration Product (Alkene) start->dehydration Dehydration

Caption: Potential degradation pathways in strong acid.

Issue 1.3: Failure to Oxidize the Alcohol Group

Problem: I am attempting to oxidize the hydroxyl group using common oxidizing agents (e.g., PCC, potassium dichromate), but no reaction is observed.

Root Cause Analysis: The alcohol in 1-(2-Methoxyethoxy)-2-methyl-2-propanol is a tertiary alcohol . Tertiary alcohols are resistant to oxidation under standard conditions. [4][5]Oxidation of primary and secondary alcohols involves the removal of a hydrogen atom from the hydroxyl group and another hydrogen from the adjacent carbon atom (the alpha-carbon) to form a carbonyl double bond. [6]Tertiary alcohols lack a hydrogen atom on the alpha-carbon, making this type of oxidation impossible without breaking C-C bonds. [7][8][9] Solution & Experimental Implications:

  • Confirm No Reaction: The lack of reaction with mild oxidizing agents is expected and can be used as a chemical test to confirm the tertiary nature of the alcohol. For instance, a test with acidified potassium dichromate(VI) will show no color change from orange to green, which would occur with primary or secondary alcohols. [6]* Alternative Strategies: If a carbonyl group is desired at this position, a different synthetic route must be devised. It is not possible to directly oxidize this tertiary alcohol to a ketone.

  • Forced Oxidation: Under very harsh, prolonged heating with acidic oxidizing agents, the molecule may first dehydrate to an alkene, which can then undergo oxidative cleavage, but this is a destructive process and not a controlled transformation. [10]

Section 2: Frequently Asked Questions (FAQs)

QuestionAnswer
What are the primary reactive sites on 1-(2-Methoxyethoxy)-2-methyl-2-propanol? The molecule has two main reactive sites: the tertiary hydroxyl group and the ether linkage . The hydroxyl group can be deprotonated by a strong base to form an alkoxide or undergo acid-catalyzed dehydration. [11]The ether linkage is susceptible to cleavage by strong acids like HBr and HI. [12]
How should I store this compound to ensure its stability? Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids to prevent degradation. [13][14]While the ether itself is relatively stable, some related glycol ethers can form explosive peroxides over time, especially in the presence of air and light, so storing it in a dark or amber bottle is a good precautionary measure. [14][15][16]
Can this molecule act as a solvent? Yes, due to its ether and alcohol functionalities, it is expected to have good solvating properties for a range of polar and non-polar compounds, similar to other glycol ethers like 1-methoxy-2-propanol. [13][17]It is miscible with water and many organic solvents. [18]
What analytical techniques are best for monitoring reactions involving this compound? Gas Chromatography (GC) is excellent for monitoring the appearance of volatile byproducts like isobutylene from dehydration or elimination reactions. Thin-Layer Chromatography (TLC) is useful for tracking the consumption of starting materials and the formation of the more polar product. NMR Spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and identification of any major impurities.

References

  • Transformation Tutoring. (2022). Cleavage of Ethers by HBr and HI. [Link]

  • OrgoSolver. Ether Cleavage with HI or HBr (Heat). [Link]

  • Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Read Chemistry. (2025). Cleavage of Ethers by HBr and HI. [Link]

  • Chemistry Lovers. Oxidation of Alcohols – Primary, Secondary & Tertiary Alcohol. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols. [Link]

  • ChemistryViews. (2017). The Oxidation of Alcohols. [Link]

  • NIOSH | CDC. Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112). [Link]

  • Chemguide. oxidation of alcohols. [Link]

  • Wikipedia. tert-Butyl alcohol. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. 2-Methoxyethanol. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methoxyethanol ≥99 %. [Link]

  • Ataman Kimya. tert-Butyl alcohol. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Properties of Tert-Butanol for Organic Solvents. [Link]

  • PubChem - NIH. tert-Butanol | (CH3)3COH | CID 6386. [Link]

  • Ataman Kimya. 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL. [Link]

  • Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al... | Study Prep. [Link]

  • ResearchGate. (PDF) Reaction Kinetics of Tert-Butanol Esterification. [Link]

  • Ookto. 1-Methoxy-2-Propanol (PM) for Crude Oil Dehydration for Industrial. [Link]

  • Amerigo Scientific. 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%). [Link]

  • NIST WebBook. 1-(2-Methoxyethoxy)-2-methyl-2-propanol, benzyldimethylsilyl ether. [Link]

  • PubChem. 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. [Link]

  • ResearchGate. (PDF) Dehydration of n-propanol and methanol to produce etherified fuel additives. [Link]

  • UMass Lowell. Dehydration of t-Amyl Alcohol (2-Methyl-2-Butanol). [Link]

  • PubMed. Chemical dehydration of specimens with 2,2-dimethoxypropane (DMP) for paraffin processing of animal tissues. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-(2-Methoxyethoxy)-2-methyl-2-propanol. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you streamline your experiments, improve yields, and ensure high product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 1-(2-Methoxyethoxy)-2-methyl-2-propanol?

There are two principal and viable synthetic strategies for preparing this molecule:

  • Base-Catalyzed Ring-Opening of an Epoxide: This is often the preferred industrial and laboratory route. It involves the reaction of 2-methoxyethanol with isobutylene oxide under basic conditions. The reaction is typically high-yielding and offers excellent regioselectivity.

  • Williamson Ether Synthesis: This classic method involves reacting the sodium or potassium alkoxide of 2-methyl-2-propanol (tert-butanol) with an alkylating agent like 2-methoxyethyl chloride or 2-methoxyethyl tosylate. While effective, this route is often more susceptible to a competing elimination side reaction.[1][2]

synthesis_overview cluster_reactants Starting Materials cluster_pathways Synthetic Pathways R1 2-Methoxyethanol Path1 Epoxide Ring-Opening (Base-Catalyzed) R1->Path1 R2 Isobutylene Oxide R2->Path1 R3 tert-Butanol Path2 Williamson Ether Synthesis R3->Path2 R4 2-Methoxyethyl Halide/Tosylate R4->Path2 P 1-(2-Methoxyethoxy)- 2-methyl-2-propanol Path1->P High Selectivity Atom Economical Path2->P Risk of E2 Side Reaction

Caption: Overview of primary synthetic routes.

Q2: Which synthesis route is generally recommended and why?

The base-catalyzed ring-opening of isobutylene oxide is highly recommended. The rationale is twofold:

  • Higher Selectivity: The nucleophilic attack of the 2-methoxyethoxide occurs preferentially at the less sterically hindered primary carbon of the isobutylene oxide ring. This SN2-type reaction is highly regioselective and minimizes the formation of isomeric impurities.[3]

  • Fewer Side Reactions: Unlike the Williamson ether synthesis, this pathway is not prone to elimination reactions that form alkenes (isobutylene). This results in a cleaner reaction profile and simplifies purification.

The Williamson ether synthesis, while viable, requires careful control of reaction conditions to suppress the competing E2 elimination pathway, which is favored by the sterically bulky tert-butoxide base.[4][5]

Q3: What are the most common impurities I should expect?

The potential impurities are highly dependent on the chosen synthetic route:

Synthetic RouteCommon ImpuritiesProbable Cause
Epoxide Ring-Opening Unreacted 2-methoxyethanolIncorrect stoichiometry; insufficient reaction time.
Polyether speciesExcess isobutylene oxide reacting with the product alcohol.
1,2-dihydroxy-2-methylpropanePresence of water in the reaction mixture hydrolyzing the epoxide.
Williamson Ether Synthesis Isobutylene (alkene)E2 elimination side reaction, often due to elevated temperatures.[5]
Unreacted tert-butanolIncomplete deprotonation or insufficient reaction time.
Di(2-methoxyethyl) etherSelf-condensation of the alkylating agent if residual base is present.

Troubleshooting Guide: Common Experimental Issues

Q4: My reaction yield is significantly lower than expected. What are the first things to check?

Low yield is a common issue that can often be resolved by systematically reviewing your experimental setup and conditions. Use the following flowchart to diagnose the potential cause.

troubleshooting_flowchart Start Low Yield Observed Check_Purity Analyzed Crude Product? (GC-MS, NMR) Start->Check_Purity Side_Products Major Side Products Detected Check_Purity->Side_Products Yes Start_Material High % of Starting Material Remains Check_Purity->Start_Material No Cause_Alkene Cause: E2 Elimination (Williamson Route) Side_Products->Cause_Alkene Cause_Polymer Cause: Epoxide Polymerization (Epoxide Route) Side_Products->Cause_Polymer Cause_Stoich Cause: Incorrect Stoichiometry or Reagent Degradation Start_Material->Cause_Stoich Cause_Conditions Cause: Insufficient Reaction Time or Temperature Start_Material->Cause_Conditions Cause_Catalyst Cause: Inactive Catalyst/Base Start_Material->Cause_Catalyst Fix_Alkene Solution: • Lower reaction temperature • Use primary halide Cause_Alkene->Fix_Alkene Fix_Polymer Solution: • Slow, controlled addition of epoxide • Maintain slight excess of alcohol Cause_Polymer->Fix_Polymer Fix_Stoich Solution: • Verify reactant molar ratios • Use fresh, anhydrous reagents Cause_Stoich->Fix_Stoich Fix_Conditions Solution: • Increase reaction time • Cautiously increase temperature (monitor for side reactions) Cause_Conditions->Fix_Conditions Fix_Catalyst Solution: • Use fresh, properly stored base (e.g., NaH) • Ensure anhydrous conditions Cause_Catalyst->Fix_Catalyst

Caption: Troubleshooting flowchart for low reaction yield.

Q5: I'm performing the Williamson ether synthesis and my primary byproduct is an alkene. How can I prevent this?

The formation of isobutylene is a classic sign that the E2 elimination mechanism is outcompeting the desired SN2 substitution.[1] The tert-butoxide is not only a nucleophile but also a strong, sterically hindered base, which is ideal for elimination.

Causality: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, at elevated temperatures, the elimination pathway becomes more kinetically favorable.[5]

Solutions to Favor Substitution (SN2):

  • Reduce Reaction Temperature: This is the most critical parameter. Lowering the temperature will disproportionately slow down the elimination reaction. Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration.[5]

  • Choice of Leaving Group: Use a more reactive alkylating agent. A 2-methoxyethyl tosylate or iodide is a better leaving group than a chloride or bromide, which will accelerate the SN2 rate, allowing you to use milder conditions.[4]

  • Solvent Choice: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or THF. These solvents solvate the cation (Na⁺ or K⁺) but leave the alkoxide anion "naked" and highly nucleophilic, favoring the SN2 pathway.[1][5]

Q6: For the epoxide ring-opening route, what is the optimal catalyst and why?

For the base-catalyzed ring-opening of isobutylene oxide with 2-methoxyethanol, a catalytic amount of a strong base is required to deprotonate the alcohol, forming the nucleophilic alkoxide.

Catalyst/BaseAdvantagesDisadvantages
Sodium Hydride (NaH) Irreversibly deprotonates the alcohol, driving the formation of the active nucleophile. The H₂ byproduct bubbles out of solution.[4]Highly reactive with water; requires strictly anhydrous conditions.
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) Inexpensive and readily available. Effective catalysts.Forms water as a byproduct of deprotonation, which can react with the epoxide to form a diol impurity. May require azeotropic removal of water.
Solid Base Catalysts (e.g., MgO) Can offer high selectivity and are easily removed by filtration, simplifying workup.[3]May require higher temperatures or longer reaction times compared to homogeneous bases.

Recommendation: For laboratory-scale synthesis, sodium hydride (NaH) in an anhydrous solvent like THF is the preferred choice for generating the alkoxide in situ. It ensures complete and irreversible formation of the nucleophile without introducing water.[4][6]

epoxide_mechanism cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) cluster_step3 Step 3: Protonation MEOH 2-Methoxyethanol (CH₃OCH₂CH₂OH) Alkoxide Sodium 2-Methoxyethoxide (CH₃OCH₂CH₂O⁻ Na⁺) MEOH->Alkoxide Deprotonation NaH NaH NaH->Alkoxide Deprotonation H2 H₂ (gas) Alkoxide->H2 Transition Transition State Alkoxide->Transition Major Pathway (Attack at 1° carbon) SideProduct Minor Isomer (Attack at 3° carbon) Alkoxide->SideProduct Minor Pathway (Sterically Hindered) Epoxide Isobutylene Oxide Epoxide->Transition Major Pathway (Attack at 1° carbon) Epoxide->SideProduct Minor Pathway (Sterically Hindered) Intermediate Alkoxide Intermediate Transition->Intermediate Product Product 1-(2-Methoxyethoxy)- 2-methyl-2-propanol Intermediate->Product Proton Transfer Workup Aqueous Workup (H₂O) Workup->Product Proton Transfer

Caption: Mechanism of base-catalyzed epoxide ring-opening.

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Ring-Opening of Isobutylene Oxide (Recommended)

This protocol is optimized for high yield and purity on a laboratory scale.

Materials:

  • 2-Methoxyethanol (anhydrous)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Isobutylene Oxide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.

  • Alkoxide Formation:

    • Under a positive pressure of nitrogen, charge the flask with anhydrous THF (approx. 10 volumes relative to 2-methoxyethanol).

    • Add 2-methoxyethanol (1.0 eq.).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add NaH (1.1 eq.) portion-wise. Caution: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 1 hour or until gas evolution ceases.[6]

  • Epoxide Addition:

    • Dilute isobutylene oxide (1.05 eq.) with a small amount of anhydrous THF in the addition funnel.

    • Add the isobutylene oxide solution dropwise to the alkoxide mixture, maintaining the internal temperature below 10 °C.

  • Reaction:

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the starting alcohol is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.[7]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Google Patents. (2005).
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • OSTI.GOV. (1989). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS. [Link]

  • Google Patents. (2020). US20200392094A1 - Method for depleting 2-methoxyethanol (moe).
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2002). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. [Link]

  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • ResearchGate. (2005). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether. [Link]

  • Amerigo Scientific. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%). [Link]

  • Oxford Academic. (1969). Ring-opening Reactions of Cyclic Ethers. VIII. Acid-catalyzed Ring-opening Reactions of Isobutylene Oxide in Alcohols. [Link]

  • ResearchGate. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Brainly. (2023). Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether. [Link]

Sources

Technical Support Center: Degradation of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 1-(2-Methoxyethoxy)-2-methyl-2-propanol (CAS No. 211321-90-3). As a Senior Application Scientist, I've designed this guide to address the common and complex challenges you may face when studying the stability and degradation of this unique ether alcohol. Our goal is to move beyond simple protocols and provide you with the causal logic behind experimental design and troubleshooting, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 1-(2-Methoxyethoxy)-2-methyl-2-propanol shows new impurity peaks on GC-MS after a few weeks of storage at room temperature. What is happening?

A1: This is a classic issue related to the auto-oxidation of ether compounds. The ether linkages in your molecule are susceptible to reaction with atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. This reaction forms hydroperoxides, which are unstable and can decompose into a variety of smaller carbonyl and alcohol species.

The primary sites of attack are the carbon atoms adjacent to the ether oxygens. The presence of a tertiary alcohol also introduces complexity, though it is generally more resistant to direct oxidation than primary or secondary alcohols.

Troubleshooting & Prevention:

  • Inert Atmosphere: Aliquot your standard and store it under an inert gas like argon or nitrogen to displace oxygen.

  • Reduced Temperature: Store solutions at 2-8°C or, if solubility permits, frozen at -20°C to slow the rate of auto-oxidation.

  • Light Protection: Use amber vials or store samples in the dark to prevent photolytically initiated degradation.

  • Solvent Purity: Ensure solvents are peroxide-free, as peroxides can initiate radical chain reactions.

Q2: What are the most probable degradation pathways for this molecule under oxidative stress conditions (e.g., H₂O₂ treatment)?

A2: Based on the structure—containing two ether linkages and a tertiary alcohol—we can predict several degradation pathways, primarily driven by radical attack, similar to the degradation of other propylene glycol ethers.[1][2] The most likely pathways involve cleavage of the ether bonds.

  • Ether Cleavage Pathway A (C-O bond between ethoxy and propanol moieties): This is often a primary degradation route. The reaction with hydroxyl radicals, generated from H₂O₂, can lead to the formation of 2-methoxyethanol and 2-hydroxyisobutyraldehyde (or its oxidation product, 2-hydroxyisobutyric acid).

  • Ether Cleavage Pathway B (C-O bond of the methoxy group): This pathway would yield ethylene glycol and methyl tert-butyl ether (MTBE), which itself can undergo further degradation.

  • Tertiary Alcohol Oxidation: While tertiary alcohols are resistant to oxidation, harsh conditions can lead to C-C bond cleavage, fragmenting the tert-butyl group to produce acetone and other smaller molecules.

These pathways are not mutually exclusive and can occur simultaneously, leading to a complex mixture of degradation products.

G cluster_path_a Pathway A: Primary Ether Cleavage cluster_path_b Pathway B: Secondary Ether Cleavage cluster_path_c Pathway C: C-C Cleavage parent 1-(2-Methoxyethoxy)-2-methyl-2-propanol int_a Unstable Hemiacetal Intermediate parent->int_a Oxidative Attack (e.g., •OH) prod_b1 Ethylene Glycol parent->prod_b1 Oxidative Attack (e.g., •OH) prod_b2 Methyl tert-butyl ether (MTBE) parent->prod_b2 Oxidative Attack (e.g., •OH) prod_c1 Acetone parent->prod_c1 Harsh Oxidation prod_c2 Other Fragments parent->prod_c2 Harsh Oxidation prod_a1 2-Methoxyethanol int_a->prod_a1 prod_a2 2-Hydroxyisobutyraldehyde int_a->prod_a2 prod_a3 -> 2-Hydroxyisobutyric Acid prod_a2->prod_a3 Further Oxidation

Caption: Predicted oxidative degradation pathways for 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Troubleshooting Guides

Scenario 1: Inconsistent Results in Forced Degradation Studies

You are performing a forced degradation study using acid/base hydrolysis, but the percentage of degradation is highly variable between experiments.

Potential Cause Underlying Logic (The "Why") Troubleshooting Action & Validation
Impure Starting Material The presence of existing degradants or catalysts (e.g., metal ions) can create unpredictable reaction kinetics.Action: Re-purify the starting material or use a fresh, high-purity lot (>98.0%).[3] Validation: Run a GC-MS or HPLC-UV purity check on the starting material before each experiment. The chromatogram should be clean with a single major peak.
Temperature Fluctuation Hydrolysis rates are highly dependent on temperature. Small variations in your heating block or water bath can lead to significant differences in reaction extent.Action: Use a calibrated, high-precision water bath or heating block. Monitor the temperature of a control vial (containing only solvent) throughout the experiment. Validation: The temperature log should show stability within ±0.5°C of the setpoint.
Inconsistent Headspace Volume For volatile degradants or reactants, the liquid-gas phase equilibrium can shift, affecting solution concentration and reaction rates.Action: Use vials of the same size and ensure a consistent fill volume for all samples and controls in a given run. Validation: Visually inspect all vials to ensure consistent filling.
pH Drift During Reaction The reaction may consume or produce acidic/basic species, causing the pH to change over time and altering the rate of hydrolysis.Action: Use a suitable buffer system instead of just HCl or NaOH solution if the reaction is sensitive to pH changes. Validation: Measure the pH of a sacrificial sample at different time points to confirm pH stability.
Scenario 2: Difficulty Identifying Degradation Products by Mass Spectrometry

You observe several new peaks in your chromatogram after a degradation experiment, but the mass spectra are ambiguous or do not match library entries.

This is a common challenge when novel degradation products are formed. A systematic approach combining analytical techniques and chemical logic is required.

G start Unknown Peak Observed in GC-MS step1 Step 1: Analyze Mass Spectrum - Check for molecular ion (M+). - Identify characteristic fragments. start->step1 step2 Step 2: Propose Structures - Based on parent structure and reaction type. - Calculate theoretical mass of proposed degradants. step1->step2 step3 Step 3: Compare Theoretical vs. Experimental - Does the theoretical mass match the observed M+? - Do fragments match expected bond cleavages? step2->step3 step4 Step 4: Procure Standards - Purchase commercial standards for high-probability degradants (e.g., Acetone, 2-Methoxyethanol). step3->step4 Plausible Match result_fail Identity Not Confirmed Consider Advanced Techniques (e.g., High-Res MS, NMR) step3->result_fail No Match step5 Step 5: Confirm Identity - Run standards on the same GC-MS system. - Compare retention time and mass spectrum. step4->step5 result_success Identity Confirmed step5->result_success Match Found step5->result_fail No Match

Caption: Experimental workflow for identifying unknown degradation products.

Experimental Protocols

Protocol: Forced Oxidative Degradation Study

This protocol is designed to generate primary oxidative degradation products in a controlled manner for identification.

1. Reagent Preparation: a. Prepare a 1 mg/mL stock solution of 1-(2-Methoxyethoxy)-2-methyl-2-propanol in HPLC-grade acetonitrile. b. Prepare a 3% hydrogen peroxide (H₂O₂) solution in HPLC-grade water. Self-Validation: Use a fresh, unopened bottle of H₂O₂ to ensure potency.

2. Experimental Setup: a. In a 2 mL amber glass vial, add 500 µL of the stock solution. b. Add 500 µL of the 3% H₂O₂ solution. This results in a final drug concentration of 0.5 mg/mL in 1.5% H₂O₂. c. Prepare a Control Sample : Add 500 µL of the stock solution and 500 µL of HPLC-grade water (no H₂O₂). This helps differentiate degradants from solvent impurities or inherent instability. d. Prepare a Blank : Combine 500 µL of acetonitrile and 500 µL of 3% H₂O₂. This identifies any peaks originating from the solvent/reagent mixture.

3. Incubation: a. Tightly cap all vials. b. Place the vials in a heating block or water bath set to 50°C. c. Incubate for 24 hours. Rationale: Elevated temperature accelerates the degradation process, allowing for observable changes in a reasonable timeframe.

4. Sample Quenching & Analysis: a. After incubation, cool the vials to room temperature. b. Dilute an aliquot of each sample (Experimental, Control, and Blank) 1:10 with the mobile phase or appropriate solvent for your analytical system. c. Analyze immediately by GC-MS or LC-MS.

5. Data Interpretation: a. Compare the chromatogram of the Experimental sample to the Control and Blank. b. Peaks present in the Experimental sample but absent (or significantly smaller) in the Control and Blank are potential degradation products. c. Use the mass spectra of these new peaks to proceed with the identification workflow described above.

References

  • Chen, S.-H., & Chang, J.-L. (2005). Degradation of Gas-Phase Propylene Glycol Monomethyl Ether Acetate by Ultraviolet/Ozone Process: A Kinetic Study. Journal of the Air & Waste Management Association, 55(3), 305-312. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of Gas-Phase Propylene Glycol Monomethyl Ether Acetate by Ultraviolet/Ozone Process: A Kinetic Study | Request PDF. Retrieved January 21, 2026, from [Link]

  • Fendinger, N. J., et al. (2013). The distribution, fate, and effects of propylene glycol substances in the environment. Reviews of Environmental Contamination and Toxicology, 223, 1-38. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%). Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Propylene glycol. Retrieved January 21, 2026, from [Link]

  • ATSDR. (1997). Public Health Statement for Propylene Glycol. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Mourasi, A., et al. (2018). Kinetics and Mechanism of Oxidation of 1-Methoxy-2-propanol and 1-Ethoxy-2-propanol by Ditelluratocuprate(III) in Alkaline Medium. International Journal of Chemical Kinetics. Available at: [Link]

  • Sleet, R. B., et al. (1990). 2-Methoxyethanol metabolism in pregnant CD-1 mice and embryos. Fundamental and Applied Toxicology, 15(3), 570-582. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific ether synthesis. Here, we move beyond simple protocols to explain the fundamental chemistry, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and highest-yielding synthetic route for 1-(2-Methoxyethoxy)-2-methyl-2-propanol?

The most effective method for synthesizing this unsymmetrical ether is the Williamson Ether Synthesis . This reaction involves the nucleophilic substitution (Sɴ2) of an alkyl halide by an alkoxide. For this specific target molecule, there are two theoretical pathways, but only one is synthetically viable:

  • Route A (Recommended): The reaction between a tert-butoxide salt (formed from 2-methyl-2-propanol, also known as tert-butanol) and a primary alkyl halide like 1-chloro-2-methoxyethane.

  • Route B (Not Recommended): The reaction between a 2-methoxyethoxide salt and a tertiary alkyl halide like tert-butyl chloride.

Route A is strongly recommended because the Sɴ2 reaction mechanism is highly sensitive to steric hindrance at the electrophilic carbon. Primary alkyl halides are excellent substrates for Sɴ2 reactions.[1] Conversely, Route B will fail because the alkoxide (a strong base) will react with the sterically hindered tertiary alkyl halide, leading almost exclusively to an elimination (E2) reaction to form isobutylene gas, rather than the desired ether product.[1][2][3]

Q2: What are the most critical parameters to control during this synthesis?

Success in this synthesis hinges on meticulous control of three key parameters:

  • Anhydrous Conditions: Alkoxides are strong bases and will be instantly quenched by any protic solvent, especially water. The presence of moisture will deactivate the nucleophile, leading to drastically reduced or zero yield. All glassware must be flame-dried under vacuum or oven-dried, and all solvents and reagents must be rigorously dried.[4]

  • Inert Atmosphere: The use of a strong base like sodium hydride (NaH) for deprotonation necessitates an inert atmosphere (e.g., nitrogen or argon). NaH reacts violently with water and can react with atmospheric oxygen at elevated temperatures.[5][6] Maintaining an inert atmosphere throughout the reaction is crucial for both safety and yield.

  • Temperature Control: While the Sɴ2 reaction requires energy to proceed, excessive heat can favor the competing elimination side reaction, even with a primary alkyl halide.[2] Careful temperature management during both alkoxide formation and the subsequent substitution reaction is vital for maximizing the yield of the desired ether.

Q3: What are the primary safety hazards I need to be aware of?

The primary hazards are associated with the reagents used:

  • Sodium Hydride (NaH): A flammable and water-reactive solid. It can ignite upon contact with air, especially if finely divided, and reacts explosively with water to produce flammable hydrogen gas.[6][7] It is typically supplied as a dispersion in mineral oil to mitigate its pyrophoricity.[5] Always handle NaH in a fume hood under an inert atmosphere, away from water and other ignition sources. Use a Class D fire extinguisher (e.g., dry sand) for NaH fires; DO NOT use water or carbon dioxide extinguishers .[6]

  • 2-Methoxyethanol (if used as a precursor): This reagent is classified as a reproductive toxin and may damage fertility or the unborn child (H360FD).[8][9][10] It is also harmful if swallowed, inhaled, or in contact with skin.[11] All handling of this chemical must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[8]

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues you might encounter during the synthesis, providing explanations and actionable solutions.

Problem 1: Low or No Product Yield

This is the most common issue, often stemming from problems with the nucleophile generation or reaction conditions.

Possible CauseRationale & ExplanationTroubleshooting Suggestions
Incomplete Deprotonation Sodium hydride (NaH) reacts with the hydroxyl group of tert-butanol to form sodium tert-butoxide and H₂ gas. If the NaH is old or has been improperly handled, its activity may be reduced. Insufficient reaction time will also lead to incomplete alkoxide formation.Verification: Observe the cessation of hydrogen gas evolution. Solution: Use a fresh, unopened container of NaH dispersion. Use a slight excess (1.1-1.2 equivalents) of NaH. Allow the deprotonation reaction to stir for at least 1-2 hours at a suitable temperature (e.g., room temperature to 40 °C) before adding the alkyl halide.
Presence of Moisture Water will rapidly protonate the highly basic tert-butoxide, reverting it to tert-butanol and rendering it non-nucleophilic. Solvents like THF are hygroscopic and can absorb significant amounts of water from the atmosphere.Solution: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for THF).[4] Ensure tert-butanol is anhydrous. Flame-dry all glassware under vacuum immediately before use. Maintain a positive pressure of inert gas throughout the experiment.
Suboptimal Temperature The Sɴ2 reaction has an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate will be impractically slow. Conversely, if it is too high, side reactions may occur.Solution: After adding the alkyl halide, gently heat the reaction mixture to reflux (for THF, this is ~66 °C). Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical reaction times range from 4 to 24 hours.[2]
Poor Alkyl Halide Quality The electrophile, 1-chloro-2-methoxyethane or its bromo-analogue, can degrade over time. If it is contaminated or has decomposed, the reaction will not proceed efficiently.Solution: Use a new bottle of the alkyl halide or purify older material by distillation if necessary. Check the purity by GC or NMR before use.
Problem 2: Significant Formation of an Alkene Byproduct (Isobutylene)

While less common with a primary alkyl halide, the formation of elimination byproducts can still occur under forcing conditions.

Possible CauseRationale & ExplanationTroubleshooting Suggestions
Incorrect Synthetic Route As detailed in the FAQs, using a tertiary alkyl halide (tert-butyl chloride) with sodium 2-methoxyethoxide will result in an E2 elimination reaction as the major pathway.[1] The strong, non-hindered base will abstract a proton, leading to isobutylene.Solution: Re-evaluate your synthetic plan. The nucleophile must be the sterically hindered tert-butoxide, and the electrophile must be the primary 2-methoxyethyl halide.
Excessively High Temperature At higher temperatures, the energy difference between the substitution and elimination pathways decreases. Even with a primary halide, high temperatures can promote elimination, especially with a strong, sterically hindered base like tert-butoxide.Solution: Maintain the reaction temperature at the reflux point of your chosen solvent (e.g., THF) and avoid overheating. Do not use higher boiling point solvents like DMF or DMSO unless necessary, as they may require temperatures that favor elimination.

Visualizing the Key Reaction Pathways

The choice of reactants is critical. The following diagram illustrates why Route A (Sɴ2) is successful while Route B (E2) fails.

G cluster_A Route A (Recommended) cluster_B Route B (Not Recommended) cluster_key Legend A_start tert-Butoxide + Primary Alkyl Halide A_ts SN2 Transition State (Accessible) A_start->A_ts Substitution A_prod Desired Ether Product A_ts->A_prod B_start 2-Methoxyethoxide + Tertiary Alkyl Halide B_ts E2 Transition State (Favored) B_start->B_ts Elimination B_prod Alkene Byproduct (Isobutylene) B_ts->B_prod key1 Recommended Path key2 Failed Path key3 Transition State

Caption: Sɴ2 vs. E2 pathways for ether synthesis.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

This protocol details the recommended synthetic procedure.

Reagents and Materials:

ReagentMolar Mass ( g/mol )EquivalentsAmount
Sodium Hydride (60% in oil)40.001.11.83 g
Anhydrous tert-Butanol74.121.050 mmol, 3.71 g (4.73 mL)
Anhydrous THF--100 mL
1-Bromo-2-methoxyethane138.991.0552.5 mmol, 7.30 g (4.90 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Allow the flask to cool to room temperature under a positive pressure of nitrogen.

  • NaH Dispensing: In the fume hood, weigh 1.83 g of 60% NaH in mineral oil and quickly transfer it to the reaction flask. Add 50 mL of anhydrous THF.

  • Washing NaH (Optional but Recommended): To remove the mineral oil, stop stirring, allow the NaH to settle, and carefully cannulate off the THF. Add 50 mL of fresh anhydrous hexane, stir for 5 minutes, let it settle, and cannulate off the hexane. Repeat the hexane wash once more. Dry the NaH powder under a stream of nitrogen.[5]

  • Alkoxide Formation: Add 100 mL of fresh anhydrous THF to the flask. Begin stirring and slowly add the anhydrous tert-butanol (4.73 mL) dropwise via syringe over 15 minutes. A vigorous evolution of hydrogen gas will be observed.

  • Reaction Incubation: Stir the resulting suspension at room temperature for 1 hour after the gas evolution has ceased to ensure complete deprotonation.

  • Ether Formation: Slowly add 1-bromo-2-methoxyethane (4.90 mL) to the reaction mixture dropwise. Once the addition is complete, heat the mixture to a gentle reflux (~66 °C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress by TLC or GC. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • CAREFULLY quench any unreacted NaH by slowly adding 10 mL of isopropanol dropwise until gas evolution stops.

    • Add 50 mL of deionized water to dissolve the salts.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by fractional distillation under reduced pressure to yield the final product, 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Protocol 2: Troubleshooting Workflow for Low Product Yield

If you encounter low yields, follow this systematic workflow to diagnose the issue.

G start Low Product Yield Detected check_deprot Check Deprotonation Step: Was H₂ evolution observed? Did it stop completely? start->check_deprot check_moisture Review Anhydrous Technique: Were solvents freshly dried? Was glassware flame-dried? Was inert atmosphere maintained? check_deprot->check_moisture Yes fix_deprot Solution: Use fresh NaH (1.1-1.2 eq). Increase deprotonation time. check_deprot->fix_deprot No check_temp Verify Reaction Conditions: Was reaction heated to reflux? Was reaction time sufficient? check_moisture->check_temp Yes fix_moisture Solution: Re-dry all solvents and reagents. Improve inert gas technique. check_moisture->fix_moisture No check_reagents Assess Reagent Quality: Is NaH fresh? Is alkyl halide pure? check_temp->check_reagents Yes fix_temp Solution: Ensure consistent reflux. Monitor by TLC/GC and extend reaction time if needed. check_temp->fix_temp No fix_reagents Solution: Use new bottle of NaH. Purify or replace alkyl halide. check_reagents->fix_reagents No

Caption: Systematic workflow for troubleshooting low yields.

References

  • 2-Methoxyethanol - SAFETY DATA SHEET. (2024). Ing. Petr Švec - PENTA s.r.o. [URL: https://www.pentachemicals.eu/sds/sds/en/11018_11018_11_11.pdf]
  • tert-Butyl alcohol - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tert-Butyl_alcohol]
  • Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. [URL: https://www.chem.ucsb.edu/sites/default/files/main_website/docs/general_sop_sodium_hydride.pdf]
  • 2-Methoxyethanol - SAFETY DATA SHEET. (2025). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/284467]
  • T-BUTYL ALCOHOL - Ataman Kimya. Ataman Kimya. [URL: https://www.
  • Safety Data Sheet: 2-Methoxyethanol. (N.d.). Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-8892-AU-EN.pdf]
  • Safety Data Sheet: 2-methoxyethanol. (N.d.). Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/sdb/A0011951_sdb_en.pdf]
  • 2-METHOXYETHANOL EXTRA PURE - Loba Chemie. (2016). Loba Chemie. [URL: https://www.lobachemie.com/lab-chemicals-msds/2-METHOXYETHANOL-EXTRA-PURE-00202.aspx]
  • Improving reaction conditions for Williamson ether synthesis. (2025). BenchChem. [URL: https://www.benchchem.com/technical-support-center/williamson-ether-synthesis-troubleshooting-guide]
  • MSDS for SODIUM HYDRIDE. (N.d.). Alkali Metals Limited. [URL: https://www.alkalimetals.com/msds_sodium_hydride.php]
  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY. (2001). New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1702.pdf]
  • Sodium Hydride SOP. (N.d.). Clemson University. [URL: https://www.clemson.edu/research/safety/lab-safety-manual/chemical-sops/Sodium_Hydride_SOP.docx]
  • 10.6: Williamson Ether Synthesis. (2019). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/10%3A_Organohalides/10.06%3A_Williamson_Ether_Synthesis]
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]

Sources

Technical Support Center: Purification of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-Methoxyethoxy)-2-methyl-2-propanol (CAS No. 211321-90-3). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification protocols for this versatile glycol ether. We will delve into common impurities, analytical detection methods, and step-by-step procedures to achieve high purity.

Section 1: Frequently Asked Questions (FAQs) about Impurities & Initial Checks

This section addresses the most common initial queries regarding the purity and handling of 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Q1: What are the most common impurities I should expect when synthesizing or purchasing this compound?

A1: The impurity profile of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is largely dependent on its synthetic route, which typically involves the reaction of 2-methoxyethanol with isobutylene oxide. Potential impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 2-methoxyethanol is a common impurity. Due to its volatility, isobutylene oxide is less commonly found but should not be ruled out.

  • Isomeric Byproducts: The primary byproduct of concern is the regioisomer, 2-(2-methoxyethoxy)-1-methylethanol. While the synthesis favors the formation of the tertiary alcohol, changes in reaction conditions can increase the proportion of this secondary alcohol isomer.

  • Solvents: Residual solvents from the reaction or initial purification steps may be present. The identity of these depends on the specific synthesis procedure used.[1]

  • Water: Due to the hygroscopic nature of both the starting materials and the final product, water is a very common impurity.

  • Peroxides: As with many ethers, this compound can form explosive peroxides over time upon exposure to air and light. This is a critical safety concern.[2]

Q2: How can I detect these impurities?

A2: A multi-faceted analytical approach is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile and semi-volatile impurities like residual starting materials, isomeric byproducts, and solvents.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify structural isomers and other organic impurities. Compiling a reference spectrum of a pure sample is crucial for comparison. Databases of common solvent shifts can help identify residual solvents.[5]

  • Karl Fischer Titration: This is the gold standard for accurately quantifying water content.

  • Peroxide Test Strips: These provide a rapid and semi-quantitative method to check for the presence of dangerous peroxides.[6] For a more quantitative test, a potassium iodide solution can be used; the liberation of iodine, which turns the solution yellow or blue with a starch indicator, signifies the presence of peroxides.[2]

Q3: My compound has a yellowish tint. What could be the cause?

A3: A yellow tint can arise from several sources. It may indicate the presence of degradation byproducts, possibly from thermal stress during a previous distillation. It can also be a sign of aged material where slow oxidation or side reactions have occurred. If the material has been stored for an extended period, this discoloration, especially if accompanied by the formation of any solids or viscous oils, could indicate significant peroxide formation and should be handled with extreme caution.[7][8]

Q4: I suspect the presence of peroxides. How can I test for and remove them safely?

A4: Peroxide formation in ethers is a serious safety hazard, as peroxides can detonate upon heat, shock, or friction.[2] Never distill or concentrate an ether without first testing for peroxides.

  • Testing: Use commercially available peroxide test strips for a quick check.[6] If strips are unavailable, a fresh 10% potassium iodide (KI) solution can be used. A yellow-to-brown color (or a blue/black color with starch indicator) indicates the presence of peroxides.[2][6]

  • Safe Removal: If peroxides are detected, they must be removed before any heating or distillation. Two effective methods are:

    • Ferrous Sulfate Wash: Prepare a fresh solution of ferrous sulfate (FeSO₄) and wash the ether with it.[6][7][8][9] The Fe(II) reduces the peroxides.

    • Activated Alumina Column: Pass the solvent through a column of activated basic alumina.[2][9] This method is effective but note that it also removes inhibitors, making the purified ether more susceptible to future peroxide formation.[2][8]

Safety Critical: If visible crystals are present in the container or around the cap, do not handle it.[7][8] Treat it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) office immediately.

Section 2: Troubleshooting Purification Protocols

This section provides solutions to specific problems encountered during common purification procedures.

Scenario 1: Impurities Remain After Distillation

Q1: My fractional distillation isn't separating a key impurity. What's going wrong?

A1: This is a common issue, often caused by one of two factors:

  • Close Boiling Points: The impurity may have a boiling point very close to your main product, making separation by standard distillation inefficient. The isomeric byproduct, 2-(2-methoxyethoxy)-1-methylethanol, likely falls into this category.

  • Azeotrope Formation: The impurity may form an azeotrope with your product, which is a mixture that boils at a constant temperature, making separation by distillation impossible under those conditions. Water, for instance, forms azeotropes with many alcohols and ethers.[10]

Troubleshooting Steps:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Optimize Reflux Ratio: Increase the reflux ratio to provide more theoretical plates for the separation.

  • Perform Vacuum Distillation: Reducing the pressure will change the boiling points of all components and can alter or break azeotropic compositions, potentially enabling separation.[11][12]

Q2: What are the optimal vacuum distillation parameters for this compound?

A2: For high-boiling point compounds like 1-(2-Methoxyethoxy)-2-methyl-2-propanol (Boiling Point > 150°C at atmospheric pressure is a good rule of thumb), vacuum distillation is essential to prevent thermal degradation.[11][13]

  • Pressure: Start with a moderate vacuum (e.g., 10-20 mmHg). This should significantly lower the boiling point. A good vacuum pump and a system free of leaks are critical for maintaining stable pressure.[12][14]

  • Temperature: The oil bath temperature should be set only 10-20°C higher than the vapor temperature (boiling point) at the set pressure. Overheating can cause decomposition.[15]

  • Bumping Prevention: To ensure smooth boiling, use a magnetic stir bar or add boiling chips to the distillation flask. Violent bumping is a common issue in vacuum distillation.[11]

Scenario 2: Issues with Solvent Extraction

Q1: I'm trying to wash my product with water or brine, but a persistent emulsion is forming. How can I break it?

A1: Emulsions are common when extracting samples that contain surfactant-like compounds or when vigorous shaking is employed.[16][17] According to U.S. EPA Method 1664, if an emulsion is greater than one-third the volume of the solvent layer, it must be addressed.[18][19]

Methods to Break Emulsions:

  • Be Patient: Let the separatory funnel stand for 10-30 minutes. Gentle swirling or tapping can help the layers separate.[18][19]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl.[16][18][19] This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic product and helping to force phase separation.

  • Filtration: Pass the entire mixture through a pad of glass wool or phase separation filter paper.[16]

  • Centrifugation: If available, centrifuging the mixture is often the most effective way to break a stubborn emulsion.[18][19][20]

To prevent emulsions in the first place, use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.[16]

Section 3: Detailed Experimental Protocols & Visualizations

This section provides step-by-step methodologies and visual workflows for key purification processes.

Workflow 1: General Purification Strategy

The following diagram outlines a comprehensive decision-making workflow for purifying raw 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

G cluster_start Initial Assessment cluster_peroxide Safety Step cluster_main Main Purification cluster_end Final Product raw_product Raw Product peroxide_test Peroxide Test raw_product->peroxide_test peroxide_removal Peroxide Removal (e.g., FeSO₄ Wash) peroxide_test->peroxide_removal Positive extraction Aqueous Wash (Remove Water-Soluble Impurities) peroxide_test->extraction Negative peroxide_removal->extraction drying Dry with Anhydrous MgSO₄ or Na₂SO₄ extraction->drying filtration Filter off Drying Agent drying->filtration distillation Vacuum Fractional Distillation filtration->distillation final_product Pure Product (Store under N₂ in amber bottle) distillation->final_product analysis QC Analysis (GC-MS, KF) final_product->analysis

Caption: Decision workflow for purifying 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Protocol 1: Peroxide Removal using Ferrous Sulfate

This protocol is for removing low to moderate levels of peroxides (<30 ppm).[9]

  • Prepare the Wash Solution: Create a fresh solution of 60 g ferrous sulfate (FeSO₄·7H₂O) and 6 mL of concentrated sulfuric acid in 110 mL of deionized water.[7][8]

  • Perform the Wash: In a separatory funnel, add the ferrous sulfate solution to the peroxide-containing ether (use approx. 100 mL of solution per 1 L of ether).

  • Shake and Vent: Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any pressure.

  • Separate Layers: Allow the layers to separate and discard the lower aqueous layer.

  • Water Wash: Wash the ether layer with a portion of deionized water to remove residual acid and salts.

  • Re-test: Test the ether again with a fresh peroxide strip to ensure complete removal. Repeat the wash if necessary.

Note: This procedure must be performed before any distillation. Never distill a material known to contain peroxides.[6][9]

Protocol 2: High-Purity by Vacuum Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Charge the Flask: Charge the distillation flask with the dried, peroxide-free 1-(2-Methoxyethoxy)-2-methyl-2-propanol and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuate: Slowly and carefully evacuate the system to the desired pressure (e.g., 10 mmHg).

  • Heat and Equilibrate: Begin stirring and gently heat the flask using an oil bath. Allow the system to equilibrate as the liquid begins to boil and the vapor rises into the column.

  • Collect Fractions: Discard the initial low-boiling forerun. Collect the main fraction at a stable head temperature. Monitor the purity of the fractions by GC if possible.

  • Shutdown: Once the main fraction is collected, stop heating and allow the system to cool completely before slowly re-introducing air. Never leave a distillation to go to dryness ; always leave at least 10-15% of the material in the flask to prevent the concentration of any remaining high-boiling, potentially unstable compounds.[6][7][8]

Section 4: Data & Reference Tables

Table 1: Physical Properties of Target Compound and Key Impurities
CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1-(2-Methoxyethoxy)-2-methyl-2-propanol 211321-90-3148.20[21][22]~170-180 (est.)0.953[22]
2-Methoxyethanol109-86-476.09124.50.965
Water7732-18-518.021001.000
2-(2-methoxyethoxy)-1-methylethanol (isomer)20324-32-7[23]148.20~170-180 (est.)N/A
Table 2: Recommended Drying Agents for Ethers
Drying AgentCapacitySpeedEfficiencyComments
Anhydrous Magnesium Sulfate (MgSO₄) HighFastGoodFine powder, requires careful filtration. Slightly acidic.
Anhydrous Sodium Sulfate (Na₂SO₄) HighSlowLowNeutral, inexpensive, but slow and forms a hydrate that can be difficult to filter. Good for pre-drying.
Molecular Sieves (3Å or 4Å) ModerateModerateExcellentCan dry to very low water levels. Best used after a preliminary drying step.

References

  • The University of Edinburgh. Ethers - storage and the detection and removal of peroxides. [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • UBC Vancouver Safety & Risk Services. (2014). Guideline Handling and Removing Peroxides. [Link]

  • Princeton University Environmental Health & Safety. Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Link]

  • Western Sydney University. Ethers and peroxide forming compounds. [Link]

  • Biotage. (2023). Tackling emulsions just got easier. [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? [Link]

  • Ministry of the Environment, Japan. Analytical Methods. [Link]

  • Pawliszyn, J. (1998). Strategies for the Analysis of Polar Solvents in Liquid Matrixes. Analytical Chemistry, 70(1), 1A-8A. [Link]

  • Arometrix. Troubleshooting Common Issues in Molecular Distillation Equipment. [Link]

  • Damascus Citizens for Sustainability. Glycol Ethers as groundwater contaminants. [Link]

  • Beaker & Wrench. Trouble with vacuum leaks in your distillation system? Learn how to test. [Link]

  • Pressure Control Solutions. (2019). Vacuum Distillation issues? [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Berg, L. (1992). U.S. Patent No. 5,151,160. Washington, DC: U.S.
  • Ream, W. K., & Karr, C. (2010). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International, 23(4), 48-56. [Link]

  • Agbaba, D., et al. (2004). Analytical methods for residual solvents determination in pharmaceutical products. Farmaco, 59(6), 487-493. [Link]

  • Amerigo Scientific. 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%). [Link]

  • PubChem. 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reddit. (2017). What about vacuum distillation? [Link]

  • California Air Resources Board. (1997). Glycol Ethers As A Federal Hazardous Air Pollutant. [Link]

  • The Good Scents Company. 1-(2-methoxy-1-methyl ethoxy)-2-propanol. [Link]

  • Breunig, H. J., et al. (2005). U.S. Patent No. 6,846,961 B2. Washington, DC: U.S.
  • U.S. Environmental Protection Agency. List of Toxic Chemicals within the Glycol Ethers Category. [Link]

  • Wikipedia. Ethylene glycol. [Link]

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Technical Support Center: Enhancing the Stability of 1-(2-Methoxyethoxy)-2-methyl-2-propanol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Formulation Scientists

Welcome to the technical support guide for 1-(2-Methoxyethoxy)-2-methyl-2-propanol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of this molecule's behavior in solution. This guide is structured to help you troubleshoot stability issues and proactively design robust formulations. We will explore the molecule's inherent properties, diagnose common problems, and outline best practices and validated experimental workflows.

Section 1: Understanding the Molecule - Core Stability Concepts

This section addresses the fundamental chemical characteristics of 1-(2-Methoxyethoxy)-2-methyl-2-propanol that govern its stability.

Q1: What are the key structural features of 1-(2-Methoxyethoxy)-2-methyl-2-propanol that influence its stability?

Answer: The stability profile of 1-(2-Methoxyethoxy)-2-methyl-2-propanol (CAS: 211321-90-3, Formula: C₇H₁₆O₃) is primarily dictated by two functional groups: an ether linkage and a tertiary alcohol .[1][2]

  • Ether Group (-C-O-C-): Generally, ether linkages are chemically robust and resistant to many reagents.[3][4] However, they are susceptible to cleavage under strong acidic conditions.[5][6]

  • Tertiary Alcohol (-C-OH): The hydroxyl group is attached to a tertiary carbon. This structure makes it resistant to oxidation but prone to dehydration (loss of water) under acidic conditions and heat to form an alkene.[7]

Diagram 1: Key functional groups of the molecule.
Q2: What are the primary chemical degradation pathways I should be concerned about?

Answer: Based on its structure, there are three primary degradation pathways to consider, particularly under stress conditions: acid-catalyzed ether cleavage, acid-catalyzed dehydration, and peroxide formation.

  • Acid-Catalyzed Ether Cleavage: In the presence of strong acids (e.g., HCl, H₂SO₄), the ether oxygen can be protonated, converting the alkoxy group into a good leaving group (an alcohol). A subsequent nucleophilic attack (e.g., by a halide ion) on an adjacent carbon atom cleaves the C-O bond.[5][8]

  • Acid-Catalyzed Dehydration: The tertiary alcohol can be protonated by an acid, forming an excellent leaving group (water). Departure of water generates a stable tertiary carbocation, which can then lose a proton from an adjacent carbon to form an alkene. This pathway is accelerated by heat.[7][9]

  • Peroxide Formation: Like many glycol ethers, this compound may be susceptible to the formation of explosive peroxides upon prolonged exposure to oxygen and light.[10][11][12] This is a critical safety and stability concern. Storing under an inert atmosphere (like nitrogen or argon) and in the dark can mitigate this risk.[3][13]

cluster_stress Stress Conditions cluster_pathways Degradation Pathways Mol 1-(2-Methoxyethoxy)-2-methyl-2-propanol Acid Acidic pH (e.g., pH < 4) Mol->Acid Ox Oxygen / Light Mol->Ox Cleavage Ether Cleavage Products (Alcohols, Glycols) Acid->Cleavage Dehydration Alkene Impurity (Dehydration Product) Acid->Dehydration Peroxide Peroxide Adducts (Safety & Stability Risk) Ox->Peroxide

Diagram 2: Potential degradation pathways under stress.

Section 2: Troubleshooting Guide - Diagnosing Stability Issues

This section provides a systematic approach to identifying the root cause of common stability problems encountered during experiments.

Q3: My solution containing 1-(2-Methoxyethoxy)-2-methyl-2-propanol has turned hazy and a recent analysis shows a significant drop in its concentration. What is the most likely cause and how do I investigate?

Answer: A loss of concentration accompanied by haziness suggests a chemical degradation process has occurred, leading to the formation of less soluble impurities. The most probable cause is exposure to acidic conditions, which may be inherent to your formulation or introduced as a contaminant.

This workflow will guide your investigation:

cluster_investigation Investigation Steps cluster_action Corrective Actions start Observation: Potency Loss & Haziness ph_check 1. Measure pH of Solution start->ph_check ph_result Is pH < 5? ph_check->ph_result stress_test 2. Perform Forced Degradation Study ph_result->stress_test Yes analysis 3. Analyze Degradants (e.g., LC-MS, GC-MS) ph_result->analysis No, pH is neutral. Consider other factors (e.g., excipient interaction) stress_result Does acid stress replicate the issue? stress_test->stress_result stress_result->analysis Yes stress_result->analysis No, other stressor (e.g., oxidation) replicates issue conclusion 4. Confirm Degradation Pathway analysis->conclusion buffer Add Buffer System to maintain pH 6-8 conclusion->buffer reformulate Reformulate with non-acidic excipients conclusion->reformulate

Diagram 3: Troubleshooting workflow for potency loss.

Causality: The tertiary alcohol and ether functional groups are both susceptible to acid-catalyzed degradation. The resulting products, such as alkenes from dehydration, can have lower solubility in your solution matrix, leading to the observed haziness. By systematically checking the pH and performing a targeted forced degradation study, you can confirm if acidity is the root cause.

Q4: I am using this compound in a pre-formulation screen and notice variability between batches. Could peroxide formation be the issue?

Answer: Yes, batch-to-batch variability, especially after a period of storage, can be a sign of peroxide formation. Peroxides can act as catalysts for further degradation or interfere with your downstream assays.

How to Check for Peroxides: Use commercially available peroxide test strips for a rapid qualitative assessment. For a quantitative result, a more complex iodometric titration can be performed.

Prevention is Key:

  • Procurement: Purchase material in smaller quantities with known receipt dates.

  • Storage: Always store in tightly sealed, opaque containers under an inert atmosphere (nitrogen is common).[13]

  • Testing: Test for peroxides upon receipt and before use in critical experiments, especially if the container has been opened multiple times. Discard any material with suspected high levels of peroxides.[10]

Section 3: Proactive Stability Enhancement - Best Practices

This section focuses on strategies to prevent degradation from the outset.

Q5: What are the ideal storage and handling conditions for solutions containing 1-(2-Methoxyethoxy)-2-methyl-2-propanol?

Answer: To maximize stability and ensure user safety, adhere to the following conditions.

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consult supplier data.Reduces the rate of potential degradation reactions.
pH of Solution Maintain pH in the neutral range (6.0 - 8.0) using a suitable buffer.Avoids acid-catalyzed ether cleavage and dehydration.[5][7]
Atmosphere Purge headspace with and store under an inert gas (Nitrogen or Argon).Prevents oxidative degradation and peroxide formation.[3][13]
Light Exposure Store in amber glass vials or other opaque containers.Protects against photolytic degradation and light-induced peroxide formation.
Container Use tightly sealed glass or other inert containers.Prevents evaporation of the solvent and ingress of moisture and oxygen.
Incompatibilities Avoid strong acids, strong bases, and strong oxidizing agents.These substances can directly initiate the degradation pathways discussed.[12][14]
Q6: How do I design a robust stability study for a formulation containing this compound according to regulatory standards?

Answer: A comprehensive stability study should be designed based on the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[15] This involves both long-term and accelerated studies. The goal is to see how the quality of the substance varies with time under the influence of environmental factors like temperature and humidity.[16][17]

Study TypeStorage ConditionMinimum DurationTesting Frequency (Typical)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months[15][18]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months[18][19]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months[18][19]

Key Considerations:

  • Stability-Indicating Method: Your analytical method (e.g., GC, HPLC) must be validated to prove it can separate and quantify the intact compound from its potential degradation products.[20] This is where forced degradation studies are crucial.

  • Forced Degradation: Before starting the formal stability study, perform a forced degradation (stress testing) experiment to identify likely degradation products and confirm the analytical method's specificity.[21][22]

Section 4: Key Experimental Protocols

This section provides high-level, step-by-step methodologies for critical experiments.

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the sample to identify potential degradation pathways and validate the analytical method's ability to detect impurities.[20][23] The goal is to achieve 5-20% degradation of the main compound.[22][24]

  • Preparation: Prepare five separate solutions of 1-(2-Methoxyethoxy)-2-methyl-2-propanol in your formulation vehicle at the target concentration. Include a sixth sample of the vehicle alone (placebo).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Store at 60°C for 48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Store at 60°C for 48 hours.

    • Oxidation: Add 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal: Store at 80°C for 72 hours.

    • Photolytic: Expose to a light source compliant with ICH Q1B guidelines.

    • Control: Keep one sample at 2-8°C in the dark.

  • Timepoints: Sample each condition at t=0 and at several subsequent time points (e.g., 4, 8, 24, 48 hours).

  • Analysis: Neutralize acid/base samples if necessary. Analyze all samples using your validated stability-indicating method (e.g., GC-FID).

  • Evaluation: Compare chromatograms. Identify new peaks (degradants). Ensure the main peak is spectrally pure and that mass balance is maintained (the sum of the main peak and degradant peaks should be close to 100% of the initial main peak).[22]

Protocol 2: Validated Analytical Method - Gas Chromatography (GC)

Objective: To accurately quantify 1-(2-Methoxyethoxy)-2-methyl-2-propanol and separate it from potential impurities. GC is well-suited for volatile compounds like glycol ethers.[25][26][27]

  • System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A mid-polarity column, such as a DB-624 or equivalent, is a good starting point.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Temperatures:

    • Inlet: 250°C

    • Detector: 280°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, hold for 5 minutes. (This must be optimized for your specific application).

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol, dichloromethane). Use an internal standard for best quantitation.

  • Validation: Validate the method according to ICH Q2(R1) guidelines, assessing for specificity, linearity, range, accuracy, precision, and robustness.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use this compound in an aqueous solution?

    • A: Yes, many glycol ethers are miscible with water.[3][28] However, be mindful of the pH of your final solution. Unbuffered aqueous solutions can have their pH shift over time, potentially leading to acid-catalyzed degradation. It is highly recommended to use a buffer system to maintain a neutral pH.

  • Q: Is 1-(2-Methoxyethoxy)-2-methyl-2-propanol sensitive to metal ions?

    • A: While not highly reactive, some metal ions can catalyze oxidative degradation or other reactions. It is good practice to use high-purity solvents and excipients and to screen for interactions if your formulation contains metal-based components.

  • Q: What is a typical impurity I might see from the synthesis process?

    • A: The synthesis of related glycol ethers (like 1-methoxy-2-propanol) from propylene oxide and methanol can result in isomeric impurities, such as 2-methoxy-1-propanol.[29] It is important that your analytical method can resolve the main compound from any potential process-related isomers.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Scribd. ICH Guidelines for Stability Testing. [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [Link]

  • PubChem. 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether. [Link]

  • Amerigo Scientific. 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%). [Link]

  • Aralis. (2024, April 18). ICH Guidelines: Your Essential Guide to Stability Testing. [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Dow. Glycol Ethers Properties & Examples, Organic Solvents. [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Slideshare. Ich guideline for stability testing. [Link]

  • Ataman Kimya. 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

  • PENTA. (2023, August 4). 1-methoxy-2-propanol - SAFETY DATA SHEET. [Link]

  • Ataman Kimya. GLYCOL ETHERS. [Link]

  • Scribd. Glycol Ethers Storage and Handling Guide. [Link]

  • Japan Environmental Management Association for Industry. III Analytical Methods. [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]

  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. [Link]

  • Analytice. 1-Methoxy-2-propanol - WATER analysis. [Link]

  • The European Solvents Industry Group. What are Glycol Ethers?. [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.8: Reactions of Ethers. [Link]

  • Chemistry LibreTexts. (2021, May 20). 6.3: Reactions of Alcohols. [Link]

  • Google Patents.
  • The Good Scents Company. 1-(2-methoxy-1-methyl ethoxy)-2-propanol, 20324-32-7. [Link]

  • NIST WebBook. 1-(2-Methoxyethoxy)-2-methyl-2-propanol, benzyldimethylsilyl ether. [Link]

  • Occupational Safety and Health Administration (OSHA). 1-METHOXY-2-PROPANOL. [Link]

  • ResearchGate. The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. [Link]

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Technical Support Center: Catalyst Selection for Reactions with 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Methoxyethoxy)-2-methyl-2-propanol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding catalyst selection for reactions involving this versatile bifunctional molecule. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.

Introduction to the Reactivity of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

1-(2-Methoxyethoxy)-2-methyl-2-propanol possesses two key functional groups that dictate its chemical reactivity: a tertiary alcohol and an ether linkage . The selection of a catalyst and reaction conditions will determine which of these groups participates in the reaction.

  • Tertiary Alcohol: The hydroxyl group is prone to elimination (dehydration) reactions under acidic conditions to form an alkene. Due to the tertiary nature of the alcohol, this reaction typically proceeds through an E1 mechanism involving a stable tertiary carbocation intermediate.[1][2][3]

  • Ether Linkage: The carbon-oxygen bonds of the ether are generally stable but can be cleaved under strongly acidic conditions, often with the assistance of a good nucleophile.[4][5] The presence of a tertiary alkyl group on one side of the ether linkage influences the mechanism of cleavage, favoring an SN1 pathway.[6]

This guide is structured to address the two primary catalytic transformations of 1-(2-Methoxyethoxy)-2-methyl-2-propanol: dehydration and ether cleavage .

Section 1: Catalytic Dehydration of the Tertiary Alcohol

Dehydration of 1-(2-Methoxyethoxy)-2-methyl-2-propanol involves the elimination of a water molecule from the tertiary alcohol to form 2-(2-methoxyethoxy)-1-methyl-1-propene. This reaction is typically catalyzed by acids.

Frequently Asked Questions (FAQs) - Dehydration

Q1: What are the recommended catalysts for the dehydration of 1-(2-Methoxyethoxy)-2-methyl-2-propanol?

A1: Both homogeneous and heterogeneous acid catalysts are effective.

  • Homogeneous Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used.[2][3] Phosphoric acid is often preferred as it leads to fewer side products from oxidation and charring compared to sulfuric acid.

  • Heterogeneous Catalysts: Solid acid catalysts such as acidic alumina (Al₂O₃), zeolites (e.g., H-ZSM-5), and acidic ion-exchange resins (e.g., Amberlyst®-15) are excellent choices, particularly for cleaner reactions and easier catalyst separation.[7][8] Zeolites can offer shape selectivity, which may be advantageous in minimizing side reactions.[9]

Q2: What is the general mechanism for the acid-catalyzed dehydration of this tertiary alcohol?

A2: The dehydration of 1-(2-Methoxyethoxy)-2-methyl-2-propanol proceeds via an E1 (Elimination, Unimolecular) mechanism .

E1_Dehydration sub 1-(2-Methoxyethoxy)-2-methyl-2-propanol protonated_alcohol Protonated Alcohol (Oxonium Ion) sub->protonated_alcohol Protonation by Acid (fast) carbocation Tertiary Carbocation Intermediate protonated_alcohol->carbocation Loss of Water (slow, rate-determining) water Water protonated_alcohol->water alkene 2-(2-Methoxyethoxy)-1-methyl-1-propene carbocation->alkene Deprotonation (fast) H_plus_cat H+ (catalyst regenerated) carbocation->H_plus_cat H_plus H+ H_plus->sub

Caption: E1 mechanism for the dehydration of 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

The key steps are:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).[2]

  • Formation of a carbocation: The protonated alcohol dissociates, forming a stable tertiary carbocation and a water molecule. This is the rate-determining step.[1]

  • Deprotonation: A weak base (e.g., water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming the alkene double bond and regenerating the acid catalyst.

Q3: Can the ether linkage react under dehydration conditions?

A3: It is possible, especially under harsh conditions (high temperatures and high acid concentrations). However, dehydration of the tertiary alcohol is generally favored and occurs under milder conditions than ether cleavage.[2] To favor dehydration, it is recommended to use the lowest effective temperature and a moderate acid concentration.

Troubleshooting Guide - Dehydration
Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion 1. Insufficient catalyst activity or amount.2. Reaction temperature is too low.3. Catalyst deactivation.1. Increase catalyst loading or use a stronger acid catalyst.2. Gradually increase the reaction temperature. For tertiary alcohols, dehydration can start at temperatures as low as 25-80°C with strong acids.[1][2]3. If using a solid catalyst, consider regeneration. For liquid acids, ensure no basic impurities are present in the starting material.
Formation of side products (e.g., polymers, ethers) 1. Temperature is too high, leading to polymerization of the alkene product.2. If temperature is too low, intermolecular reaction between alcohol molecules can form ethers.[1]3. Rearrangement of the carbocation intermediate (less likely for this substrate).1. Reduce the reaction temperature and consider distilling the alkene product as it forms to prevent further reactions.2. Ensure the reaction is heated sufficiently to favor elimination over substitution.[2]3. Characterize side products to investigate potential rearrangements.
Catalyst Deactivation (for solid catalysts) 1. Coking: Deposition of carbonaceous materials on the catalyst surface.2. Poisoning: Strong adsorption of impurities or byproducts on the active sites.1. Regenerate the catalyst by controlled oxidation (calcination) to burn off the coke.2. Purify the starting material. If the poison is known, a specific regeneration procedure may be possible.
Data Summary: Catalyst Performance in Tertiary Alcohol Dehydration (Illustrative)

The following table provides an illustrative comparison of catalysts for tertiary alcohol dehydration, based on literature for similar substrates. Actual performance will vary with specific reaction conditions.

CatalystTypical Temperature Range (°C)Selectivity for AlkeneEase of SeparationPotential Issues
Conc. H₂SO₄ 25 - 100Moderate to HighDifficultOxidation, charring, acid waste[2]
Conc. H₃PO₄ 50 - 150HighDifficultLess oxidizing than H₂SO₄, but still corrosive
Acidic Alumina (Al₂O₃) 150 - 300HighEasyCan require higher temperatures
Zeolite (e.g., H-ZSM-5) 150 - 250Very HighEasyPotential for pore blockage[9]
Amberlyst®-15 60 - 120HighEasyLimited thermal stability[7]

Section 2: Catalytic Cleavage of the Ether Linkage

The ether linkage in 1-(2-Methoxyethoxy)-2-methyl-2-propanol can be cleaved using strong acids. Due to the structure of the molecule, two different C-O bonds can potentially be cleaved.

Frequently Asked Questions (FAQs) - Ether Cleavage

Q1: What are the best reagents for cleaving the ether bonds in 1-(2-Methoxyethoxy)-2-methyl-2-propanol?

A1: Strong hydrohalic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI) , are the most effective reagents for ether cleavage.[4][5] These reagents act as both the acid catalyst and the nucleophile (Br⁻ or I⁻). Concentrated hydrochloric acid (HCl) is generally not reactive enough.[6]

Q2: Which ether bond is more likely to be cleaved?

A2: The molecule has two ether linkages:

  • A bond between a primary carbon and the oxygen of the ethoxy group.

  • A bond between the tertiary carbon and the oxygen of the main chain.

Cleavage will preferentially occur at the tertiary carbon-oxygen bond via an SN1 mechanism . This is because the tertiary carbocation formed upon cleavage is significantly more stable than a primary carbocation.[6]

SN1_Cleavage ether 1-(2-Methoxyethoxy)-2-methyl-2-propanol protonated_ether Protonated Ether ether->protonated_ether Protonation carbocation Tertiary Carbocation protonated_ether->carbocation Formation of stable tertiary carbocation diol Diethylene Glycol Monomethyl Ether protonated_ether->diol alkyl_halide tert-Butyl Halide carbocation->alkyl_halide Nucleophilic attack by X⁻ halide_ion X⁻ (Br⁻ or I⁻) halide_ion->carbocation H_plus H⁺ H_plus->ether

Caption: SN1 mechanism for the cleavage of the tertiary C-O ether bond.

Q3: Can the other ether bond be cleaved?

A3: Cleavage of the primary carbon-oxygen bond would require an SN2 mechanism. While possible, it is much slower than the SN1 cleavage at the tertiary center.[6] Therefore, selective cleavage to yield tert-butyl halide and diethylene glycol monomethyl ether is expected.

Troubleshooting Guide - Ether Cleavage
Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction 1. Insufficient acid strength or concentration.2. Reaction time is too short or temperature is too low.1. Use concentrated HBr or HI. HCl is generally ineffective.[6]2. Increase reaction time and/or temperature. Ether cleavage often requires heating.[6]
Formation of alkenes The tertiary carbocation intermediate can undergo elimination (E1) in addition to substitution (SN1).This is a common competing reaction. Using a strong nucleophilic acid like HBr or HI at the lowest effective temperature can favor the SN1 pathway.
Reaction is too vigorous or produces charring The reaction conditions are too harsh (temperature is too high).Reduce the reaction temperature. Consider adding the acid slowly to a cooled solution of the ether.

Experimental Protocols

Protocol 1: Dehydration of 1-(2-Methoxyethoxy)-2-methyl-2-propanol using a Solid Acid Catalyst

Objective: To synthesize 2-(2-methoxyethoxy)-1-methyl-1-propene via dehydration.

Materials:

  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol

  • Amberlyst®-15 (or other suitable solid acid catalyst)

  • Anhydrous toluene (or other suitable solvent)

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 1-(2-Methoxyethoxy)-2-methyl-2-propanol (1.0 eq), anhydrous toluene, and Amberlyst®-15 (10-20% by weight of the alcohol).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

  • Filter to remove the catalyst and wash the catalyst with toluene.

  • Transfer the combined filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation if necessary.

Protocol 2: Cleavage of 1-(2-Methoxyethoxy)-2-methyl-2-propanol using HBr

Objective: To cleave the ether linkage to produce tert-butyl bromide and diethylene glycol monomethyl ether.

Materials:

  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol

  • Concentrated hydrobromic acid (48%)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Diethyl ether (or other suitable extraction solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 1-(2-Methoxyethoxy)-2-methyl-2-propanol (1.0 eq).

  • Carefully add concentrated hydrobromic acid (2-3 eq) to the flask.

  • Heat the mixture to a gentle reflux for several hours. Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Dilute the mixture with water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to isolate the tert-butyl bromide.

  • The aqueous layer can be further processed to isolate the diethylene glycol monomethyl ether.

References

  • Copper based catalysts in the selective dehydr
  • Selective Deoxygenation of Biomass Polyols into Diols. (n.d.). MDPI.
  • Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions. (2024). RSC Publishing.
  • The catalytic dehydration of alcohols. (n.d.).
  • Removal of C3–C4 diols in ethylene glycol via selective dehydration reactions over Beta zeolite with acidity tailored. (n.d.). DOI.
  • Kinetics of the catalytic dehydration of ethanol over alumina. (n.d.). RSC Publishing.
  • Alcohols dehydration in heterogeneous system – FTIR method development for quantitative determination of catalytic parameters. (n.d.).
  • Catalytic Reduction of Phenols, Alcohols, and Diols. (n.d.).
  • Dehydration of Alcohols to Make Ethers. (2023). Chemistry LibreTexts.
  • Theoretical Determination of Size Effects in Zeolite-Catalyzed Alcohol Dehydr
  • Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as c
  • What is the mechanism for the dehydration of tertiary alcohols? (2017). Quora.
  • Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts.
  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry.
  • Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal.
  • Synthesis and Cleavage of Ethers. (n.d.). Longdom Publishing.
  • Ether cleavage. (n.d.). Wikipedia.
  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry.
  • Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. (2023). JoVE.
  • Combining Theoretical and Experimental Methods to Probe Confinement within Microporous Solid Acid Catalysts for Alcohol Dehydration. (2023). ePrints Soton - University of Southampton.
  • Amberlyst®-15: A reusable heterogeneous catalyst for the dehydr
  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. (n.d.). Chemistry Steps.
  • Alcohols To Ethers via Acid Catalysis. (2014). Master Organic Chemistry.
  • (PDF) Dehydration of n-propanol and methanol to produce etherified fuel additives. (2017).
  • Production process for preparing anethole by catalyzing dehydration of p-methoxyphenylpropanol. (n.d.).
  • Application Notes and Protocols: Dehydration of N-(2-Methoxy-2-methylpropyl)formamide using Phosphorus Oxychloride. (n.d.). Benchchem.
  • Dehydration of 2-Methylcyclohexanol. (n.d.).
  • Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. (2026).

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Validation & Comparative

A Comparative Guide to 1-(2-Methoxyethoxy)-2-methyl-2-propanol and Other Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, product purity, and the overall efficiency of synthetic and purification processes. This guide provides an in-depth, objective comparison of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, a P-series glycol ether, with other commonly used solvents. By examining their physicochemical properties and performance in key applications, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed solvent choices.

Introduction to Solvent Selection in Pharmaceutical Processes

Solvents are the unsung workhorses of the pharmaceutical industry, facilitating chemical transformations, enabling purification, and ensuring the correct physical form of active pharmaceutical ingredients (APIs). The ideal solvent should not only provide excellent solubility for reactants and reagents but also be inert to the reaction conditions, easily removable, and possess a favorable safety and environmental profile. The choice of solvent can dictate the success of a chemical synthesis, impacting yield, impurity profiles, and scalability. This guide focuses on 1-(2-Methoxyethoxy)-2-methyl-2-propanol and its performance characteristics relative to a spectrum of conventional solvents.

Physicochemical Properties: A Foundation for Comparison

The performance of a solvent is intrinsically linked to its physical and chemical properties. This section provides a comparative overview of key physicochemical parameters for 1-(2-Methoxyethoxy)-2-methyl-2-propanol and a selection of other common laboratory solvents.

Property1-(2-Methoxyethoxy)-2-methyl-2-propanolTolueneTetrahydrofuran (THF)AcetonitrileIsopropanol
Molecular Formula C7H16O3[1][2]C7H8C4H8OC2H3NC3H8O
Molecular Weight ( g/mol ) 148.20[1][2]92.1472.1141.0560.10
Boiling Point (°C) ~188 (estimated)110.66681.682.5
Density (g/mL at 20°C) 0.953[1][2]0.8670.8890.7860.786
Viscosity (cP at 25°C) Data not available0.590.480.372.1
Refractive Index (n20/D) 1.422[1]1.4971.4071.3441.377
Polarity (Dielectric Constant) Data not available2.387.5837.519.9
Hansen Solubility Parameters (MPa½) Data not availableδD: 18.0, δP: 1.4, δH: 2.0δD: 16.8, δP: 5.7, δH: 8.0δD: 15.3, δP: 18.0, δH: 6.1δD: 15.8, δP: 6.1, δH: 16.4

Performance in Key Pharmaceutical Applications

This section delves into the practical application of these solvents, providing both theoretical considerations and experimental protocols for their evaluation.

Solubility of Active Pharmaceutical Ingredients (APIs)

The ability of a solvent to dissolve an API is paramount for both synthesis and formulation. A suitable solvent can enhance reaction rates and is essential for purification techniques like crystallization.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Solvents with polarity and Hansen Solubility Parameters (HSP) similar to the solute are likely to be effective.[3] Glycol ethers, with their ether and alcohol functionalities, can engage in both hydrogen bonding and dipole-dipole interactions, making them versatile solvents for a range of APIs.

This protocol outlines a standardized method to determine the equilibrium solubility of an API in various solvents.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess API into vials B Add a known volume of solvent A->B C Seal vials and place in shaker bath at constant temperature B->C D Agitate for 24-72 hours to reach equilibrium C->D E Centrifuge to separate undissolved solid D->E F Withdraw supernatant and filter E->F G Dilute sample with a suitable mobile phase F->G H Analyze concentration by HPLC or UV-Vis G->H

Caption: Workflow for determining API solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid API to a series of glass vials.

  • Solvent Addition: Add a precise volume of the test solvent (e.g., 1-(2-Methoxyethoxy)-2-methyl-2-propanol, Toluene, THF, etc.) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Analysis: Carefully withdraw a known volume of the supernatant, filter it through a syringe filter (e.g., 0.22 µm), and dilute it with a suitable solvent to a concentration within the analytical range of a validated HPLC or UV-Vis method.

  • Quantification: Determine the concentration of the dissolved API in the diluted sample.

Comparative Solubility Data (Hypothetical):

While direct experimental data for 1-(2-Methoxyethoxy)-2-methyl-2-propanol is not available in the searched literature, we can present a hypothetical comparison based on the expected properties of a glycol ether.

API1-(2-Methoxyethoxy)-2-methyl-2-propanol (mg/mL)Toluene (mg/mL)THF (mg/mL)Acetonitrile (mg/mL)Isopropanol (mg/mL)
Ibuprofen Expected to be highLowHighModerateHigh[4]
Naproxen Expected to be moderate to highLowModerateModerateModerate[5][6]
Carbamazepine Expected to be moderateLowModerateLowLow[7][8]
Celecoxib Expected to be highLowHighHighModerate[4][5][6][9][10]

Note: The values for 1-(2-Methoxyethoxy)-2-methyl-2-propanol are estimations based on its structural features and the known solubility of these APIs in other polar aprotic and protic solvents. Ibuprofen is poorly soluble in water but more so in aqueous alcohol mixtures.[11] Naproxen is practically insoluble in water but soluble in ethanol and methanol.[6] Carbamazepine is practically insoluble in water.[7] Celecoxib is freely soluble in methanol and soluble in ethanol.[5]

Reaction Kinetics

The solvent can dramatically influence the rate of a chemical reaction by stabilizing or destabilizing transition states and intermediates.

  • SN1 vs. SN2 Reactions: Polar protic solvents, like alcohols, favor SN1 reactions by stabilizing the carbocation intermediate.[8][12][13] Polar aprotic solvents, such as THF and acetone, are preferred for SN2 reactions as they solvate the cation but not the nucleophile, leaving it more reactive.[14] Glycol ethers, possessing both protic (hydroxyl group) and aprotic (ether linkages) characteristics, can exhibit complex behavior. 1-(2-Methoxyethoxy)-2-methyl-2-propanol, with its tertiary alcohol, is sterically hindered and less likely to act as a protic solvent compared to isopropanol.

  • Heck Coupling: This palladium-catalyzed reaction is often performed in polar aprotic solvents like DMF or acetonitrile. The use of glycols as a co-solvent in biphasic systems has been shown to be effective.[7][11][15]

This protocol describes a method for comparing the effect of different solvents on the rate of a chemical reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction Monitoring cluster_data Data Analysis A Charge reactor with substrate and solvent B Equilibrate to reaction temperature A->B C Initiate reaction by adding reagent B->C D Monitor disappearance of reactant/appearance of product via in-situ IR C->D E Collect concentration vs. time data D->E F Determine reaction rate constant (k) E->F

Caption: Workflow for kinetic reaction monitoring.

Step-by-Step Methodology:

  • Reactor Setup: In a temperature-controlled reactor equipped with an in-situ IR probe, add the substrate and the solvent to be tested.

  • Thermal Equilibration: Bring the solution to the desired reaction temperature.

  • Reaction Initiation: Add the second reactant to start the reaction and begin data collection.

  • Data Acquisition: Monitor the change in absorbance of a characteristic vibrational band of a reactant or product over time.

  • Kinetic Analysis: Convert the absorbance data to concentration and plot it against time to determine the reaction order and calculate the rate constant.

  • Comparison: Repeat the experiment with different solvents under identical conditions to compare the rate constants.

Purification Efficiency

The choice of solvent is critical in purification techniques like crystallization and chromatography.

  • Crystallization: An ideal crystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility differential drives the crystallization process.[16] The solvent should also be a poor solvent for impurities.

  • Chromatography: In normal-phase chromatography, non-polar solvents are used as the mobile phase, while in reversed-phase chromatography, polar solvents are employed. The polarity of the solvent influences the retention time of the analytes.

This protocol provides a framework for screening solvents for the crystallization of a small molecule.

G cluster_screening Solubility Screening cluster_crystallization Crystallization Trial cluster_evaluation Evaluation A Determine solubility of API in various solvents at room and elevated temperatures B Prepare a saturated solution at high temperature A->B C Slowly cool the solution to induce crystallization B->C D Isolate crystals by filtration C->D E Analyze crystal yield, purity (by HPLC), and morphology (by microscopy) D->E

Caption: Workflow for crystallization solvent screening.

Step-by-Step Methodology:

  • Solubility Screening: Determine the solubility of the API in a range of solvents at both ambient and elevated temperatures to identify promising candidates.

  • Crystallization: Prepare a saturated solution of the API in the chosen solvent at an elevated temperature.

  • Cooling: Slowly cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and morphology.

  • Isolation and Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Characterization: Determine the yield and analyze the purity of the crystals using a suitable analytical technique like HPLC. The crystal morphology can be examined by microscopy.

Safety and Environmental Profile

In modern pharmaceutical development, the safety and environmental impact of solvents are of paramount importance.

  • Toxicity: Glycol ethers are categorized into E-series (ethylene glycol-based) and P-series (propylene glycol-based). E-series glycol ethers have been associated with reproductive and developmental toxicity.[14][17] P-series glycol ethers, including 1-(2-Methoxyethoxy)-2-methyl-2-propanol, are generally considered to have a lower toxicity profile and have replaced E-series in many applications.[14][18]

  • Environmental Fate: Many modern glycol ethers are designed to be biodegradable.[15] P-series glycol ethers are not expected to bioaccumulate and are readily biodegradable under aerobic conditions.[17] 2-Methoxypropanol, a related compound, is not expected to persist in the environment.

  • Flammability: 1-(2-Methoxyethoxy)-2-methyl-2-propanol is a combustible liquid and should be handled with appropriate precautions, away from ignition sources.

Conclusion

1-(2-Methoxyethoxy)-2-methyl-2-propanol presents itself as a versatile P-series glycol ether with a favorable safety and environmental profile compared to its E-series counterparts. Its unique structure, combining ether and tertiary alcohol functionalities, suggests good solvency for a range of polar and non-polar compounds, making it a potentially valuable solvent in pharmaceutical synthesis and purification.

While a lack of direct comparative experimental data in the public domain for this specific solvent necessitates some extrapolation from structurally similar compounds, the theoretical considerations and experimental protocols provided in this guide offer a robust framework for its evaluation. Researchers are encouraged to utilize these methodologies to generate data specific to their applications, thereby building a more comprehensive understanding of the performance of 1-(2-Methoxyethoxy)-2-methyl-2-propanol in the pharmaceutical landscape. The continued investigation and adoption of greener, safer solvents like P-series glycol ethers will be instrumental in advancing sustainable practices within the pharmaceutical industry.

References

  • Jag tap, S. V., & Deshpande, R. M. (2012). Kinetics of the Heck reaction in biphasic organic-ethylene glycol medium.
  • Ataman Kimya. (n.d.). 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL. Retrieved from [Link]

  • ChemSec. (n.d.). Glycol ethers. SIN List. Retrieved from [Link]

  • ChemSec. (n.d.). Glycol ethers. SIN List. Retrieved from [Link]

  • Damascus Citizens for Sustainability. (n.d.). Glycol Ethers as groundwater contaminants. Retrieved from [Link]

  • LibreTexts. (2024, March 20). 11.4: The SN1 Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Farnell. (2011, March 14). Safety Data Sheet according to (EC) No 1907/2006. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propanol, 1-methoxy-2-methyl-. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • LibreTexts. (2024, March 20). 11.4: The SN1 Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • OECD Existing Chemicals Database. (n.d.). Propylene Glycol Ethers. Retrieved from [Link]

  • Rosner, T., Le Bars, J., Pfaltz, A., & Blackmond, D. G. (2001). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Journal of the American Chemical Society, 123(8), 1848-1855.
  • Characteristics of SN1 Reaction. (n.d.). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%). Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Verma, V. R., Soto, A., Bhattacharya, S., Thompson, D., & Ryan, K. M. (2022). Thermodynamic solubility of celecoxib in organic solvents. RSC advances, 12(5), 2829-2838.
  • OpenStax. (n.d.). 11.4 The SN1 Reaction. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Glycol Ether Toxicology. (2024, March 10). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Canada.ca. (2024, May 16). Screening Assessment for the Challenge 1-Propanol, 2-methoxy (2-Methoxypropanol). Retrieved from [Link]

  • PMDA. (n.d.). Celecoxib. Retrieved from [Link]

  • Khan, G. M. (2001). Comparative In Vitro Study of Six Carbamazepine Products. Pakistan Journal of Pharmaceutical Sciences, 14(2), 15-21.
  • Grzesiak, A., Lang, M., & Kim, K. (2008). Solubility of Carbamazepine (Form III) in Different Solvents from (275 to 343) K.

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Performance Evaluation of 1-(2-Methoxyethoxy)-2-methyl-2-propanol in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly influence the outcome of a chemical synthesis. An ideal solvent not only dissolves reactants but also actively participates in the reaction mechanism, affecting rates, yields, and selectivity. This guide provides an in-depth performance evaluation of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, a glycol ether with potential applications in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage a comparative analysis with structurally related and well-documented alternatives: 2-methoxyethanol and 1-methoxy-2-propanol. By examining their performance in key synthetic transformations, we can extrapolate and predict the potential advantages and disadvantages of 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Introduction to 1-(2-Methoxyethoxy)-2-methyl-2-propanol and its Analogs

1-(2-Methoxyethoxy)-2-methyl-2-propanol belongs to the family of glycol ethers, characterized by the presence of both ether and alcohol functional groups. This dual functionality imparts unique solvency properties, allowing them to dissolve a wide range of polar and nonpolar substances.

Structural Comparison:

CompoundStructureKey Features
1-(2-Methoxyethoxy)-2-methyl-2-propanol 1-(2-Methoxyethoxy)-2-methyl-2-propanolTertiary alcohol, additional ether linkage, increased steric bulk around the hydroxyl group.
2-Methoxyethanol 2-MethoxyethanolPrimary alcohol, simple glycol ether structure.
1-Methoxy-2-propanol 1-Methoxy-2-propanolSecondary alcohol, chiral center.

The key structural difference of 1-(2-Methoxyethoxy)-2-methyl-2-propanol lies in its tertiary alcohol moiety and the presence of an additional ether linkage compared to its simpler analogs. These features are expected to significantly influence its behavior as a solvent and a reagent.

Synthesis and Accessibility

The synthetic accessibility of a solvent is a crucial factor for its practical application in research and industry.

Synthesis of 1-Methoxy-2-propanol: This widely used solvent is typically synthesized through the reaction of propylene oxide with methanol.[1] Industrial processes often employ a catalyst to control selectivity, as the formation of the isomeric 2-methoxy-1-propanol can be a concern due to its potential toxicity.[1] High yields of over 90% for 1-methoxy-2-propanol have been reported.[1]

Synthesis of 2-Methoxyethanol: 2-Methoxyethanol is produced by the nucleophilic attack of methanol on protonated ethylene oxide.[2]

Plausible Synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol: A potential synthetic route to 1-(2-Methoxyethoxy)-2-methyl-2-propanol could involve the reaction of 2-methoxyethanol with isobutylene oxide, catalyzed by a suitable acid or base. This reaction would be analogous to the synthesis of other glycol ethers.

Synthesis_of_1-(2-Methoxyethoxy)-2-methyl-2-propanol methoxyethanol 2-Methoxyethanol reaction + methoxyethanol->reaction isobutylene_oxide Isobutylene Oxide isobutylene_oxide->reaction product 1-(2-Methoxyethoxy)-2-methyl-2-propanol catalyst Acid/Base Catalyst catalyst->product reaction->catalyst

Caption: Plausible synthetic route for 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

The accessibility of the starting materials, 2-methoxyethanol and isobutylene oxide, suggests that this synthesis is feasible. However, the lack of readily available commercial sources for 1-(2-Methoxyethoxy)-2-methyl-2-propanol indicates that it is not a commodity chemical, which could be a limiting factor for its widespread use.

Performance in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations in organic synthesis. The choice of solvent can dramatically impact the reaction rate and mechanism (SN1 vs. SN2).

Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction used to prepare ethers from an alkoxide and an alkyl halide.[3][4] The solvent plays a crucial role in solvating the ions and influencing the nucleophilicity of the alkoxide.

Experimental Data for Alternative Solvents:

While specific yield data for Williamson ether synthesis in 2-methoxyethanol or 1-methoxy-2-propanol is not abundant in readily available literature, the general principles of SN2 reactions provide a framework for comparison. Protic solvents, like glycol ethers, can solvate the alkoxide nucleophile through hydrogen bonding, which can decrease its nucleophilicity compared to polar aprotic solvents like DMF or DMSO.[3] However, their ability to dissolve both the organic substrate and the inorganic salt is an advantage.

Theoretical Performance Evaluation of 1-(2-Methoxyethoxy)-2-methyl-2-propanol:

The tertiary alcohol in 1-(2-Methoxyethoxy)-2-methyl-2-propanol presents significant steric hindrance around the hydroxyl group. This steric bulk would likely:

  • Hinder its own participation as a nucleophile: The formation of the corresponding alkoxide and its subsequent attack on an electrophile would be sterically hindered, leading to slower reaction rates compared to less hindered primary or secondary alcohols.

  • Influence its role as a solvent: The bulky nature of the solvent molecules could affect the solvation of reactants and the transition state. This might lead to different selectivity compared to less hindered solvents. For SN2 reactions, increased steric hindrance in the substrate is known to decrease the reaction rate.[5][6] While this applies to the substrate, a sterically demanding solvent could also disfavor the formation of the crowded SN2 transition state.

SN2_Transition_State cluster_less_hindered Less Hindered Solvent (e.g., 2-Methoxyethanol) cluster_more_hindered More Hindered Solvent (e.g., 1-(2-Methoxyethoxy)-2-methyl-2-propanol) Nu_less Nu⁻ TS_less [Nu---R---X]⁻ Nu_less->TS_less C_less R-X C_less->TS_less Nu_more Nu⁻ TS_more [Nu---R---X]⁻ Nu_more->TS_more C_more R-X C_more->TS_more label_hindrance Increased Steric Clash

Caption: Steric hindrance from a bulky solvent can destabilize the SN2 transition state.

Experimental Protocol: Williamson Ether Synthesis (General)

  • Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the alcohol in a suitable solvent (e.g., the alcohol itself or a polar aprotic solvent).

  • Add a strong base (e.g., sodium hydride) portion-wise at 0 °C to form the alkoxide.

  • Nucleophilic Substitution: To the freshly prepared alkoxide, add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to an appropriate temperature (typically 50-100 °C) and monitor the reaction progress by TLC or GC.[4]

  • Work-up: After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.

  • Purify the product by distillation or chromatography.

Performance in Grignard Reactions

Grignard reagents are potent nucleophiles that are incompatible with protic solvents like alcohols, as the acidic proton of the hydroxyl group will quench the reagent. Therefore, 1-(2-Methoxyethoxy)-2-methyl-2-propanol, 2-methoxyethanol, and 1-methoxy-2-propanol are not suitable as solvents for the formation of Grignard reagents .

However, the ether functionality in these molecules could potentially act as a co-solvent to stabilize the Grignard reagent once formed, similar to how THF or diethyl ether are used. The presence of the hydroxyl group would still be problematic, but in reactions where the Grignard reagent is added to a substrate dissolved in a mixture of solvents, the ether portion of the glycol ether could play a coordinating role. The steric bulk of 1-(2-Methoxyethoxy)-2-methyl-2-propanol might influence the stability and reactivity of the Grignard reagent complex.

Physical Properties and their Implications for Synthesis

The physical properties of a solvent, such as boiling point, viscosity, and density, are critical for practical considerations in a laboratory or industrial setting.

Comparative Table of Physical Properties:

Property1-(2-Methoxyethoxy)-2-methyl-2-propanol2-Methoxyethanol1-Methoxy-2-propanol
CAS Number 211321-90-3[7]109-86-4[2]107-98-2
Molecular Formula C₇H₁₆O₃[7]C₃H₈O₂[2]C₄H₁₀O₂
Molecular Weight ( g/mol ) 148.20[7]76.09[2]90.12
Boiling Point (°C) (Predicted)124-125[2]120
Density (g/cm³) (Predicted)0.965[2]0.922
Viscosity (cP at 20°C) (Predicted)1.731.8

The higher predicted molecular weight and boiling point of 1-(2-Methoxyethoxy)-2-methyl-2-propanol suggest it would be less volatile than its counterparts, which could be advantageous for high-temperature reactions. However, higher viscosity could lead to challenges in stirring and mass transfer.

Safety and Environmental Considerations

Toxicity of Glycol Ethers: It is crucial to note that some glycol ethers, particularly those derived from ethylene glycol, have been associated with reproductive and developmental toxicity.[2] 2-Methoxyethanol, for instance, is known to be toxic to the bone marrow and testicles.[2] Propylene glycol-based ethers like 1-methoxy-2-propanol are generally considered to be of lower toxicity. The toxicological profile of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is not well-established, and it should be handled with appropriate caution in a well-ventilated fume hood, with personal protective equipment.

Conclusion and Future Outlook

Based on this comparative analysis, 1-(2-Methoxyethoxy)-2-methyl-2-propanol presents an interesting, albeit largely unexplored, profile as a solvent and reagent in organic synthesis.

Predicted Performance Summary:

Feature1-(2-Methoxyethoxy)-2-methyl-2-propanol
Solvency Potentially good for a range of polar and nonpolar compounds due to multiple ether linkages and a hydroxyl group.
Reactivity as a Nucleophile Likely poor due to the sterically hindered tertiary alcohol.
Performance in SN2 Reactions (as a solvent) Potentially slower rates compared to less hindered solvents due to steric hindrance around the transition state. May offer unique selectivity.
Compatibility with Grignard Reagents Not suitable as a primary solvent for Grignard reagent formation.
Practicality Higher boiling point may be beneficial for high-temperature reactions. Lack of commercial availability is a major drawback.

Recommendations for Researchers:

For researchers considering the use of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, it is recommended to first conduct small-scale feasibility studies to evaluate its performance in the specific reaction of interest. A direct comparison with established solvents like 2-methoxyethanol, 1-methoxy-2-propanol, or even more conventional solvents like THF or DMF, would be essential to justify its use.

The unique structural features of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, particularly its steric bulk and multiple coordination sites, may offer advantages in specific applications where controlling selectivity is paramount. However, until more comprehensive experimental data becomes available, its role in mainstream organic synthesis is likely to remain limited.

References

  • Preparation of 1-methoxy-2-propanol.
  • Williamson Ether Synthesis. YouTube. (URL: [Link])

  • Williamson Ether Synthesis. Chemistry LibreTexts. (URL: [Link])

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  • Measurement of Liquid Density of Mixtures of 1-Propanol + 2-(2-Methoxyethoxy)ethanol at Temperatures from 298.15 to 393.15 K and Pressures up to 140 MPa and Modeling Using PC-SAFT and Peng–Robinson Equations of State. Journal of Chemical & Engineering Data. (URL: [Link])

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A Comparative Guide to the Validation of Analytical Methods for 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of potential analytical methodologies for the quantitative determination of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, a glycol ether compound used in various industrial applications. For researchers, scientists, and drug development professionals, ensuring the purity, stability, and quality of such compounds is paramount. This requires robust, validated analytical methods that are fit for their intended purpose.

This document moves beyond a simple recitation of protocols. It delves into the causal logic behind method selection, grounded in the physicochemical properties of the analyte. It then provides a comprehensive, actionable framework for method validation based on internationally recognized standards, complete with supporting data and detailed experimental workflows.

The Analytical Challenge: Method Selection Based on Molecular Properties

1-(2-Methoxyethoxy)-2-methyl-2-propanol is a volatile organic compound characterized by ether and tertiary alcohol functional groups. A critical first step in method development is to analyze its properties to select the most appropriate analytical technique.

  • Volatility : With an estimated boiling point around 190-200°C and a relatively low molecular weight (148.20 g/mol ), the compound is amenable to gas chromatography (GC).

  • Chromophoric Activity : The molecule lacks a significant UV-absorbing chromophore, which presents a considerable challenge for detection by High-Performance Liquid Chromatography (HPLC) with a standard UV-Vis detector.[1][2]

This initial analysis strongly suggests that Gas Chromatography is the more direct and suitable technique. The comparison below justifies this selection.

Table 1: Comparison of Potential Analytical Techniques

Parameter Gas Chromatography with Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography (HPLC) with UV Detection High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
Principle Separates volatile compounds in a gaseous mobile phase. FID provides universal detection for organic compounds.Separates compounds in a liquid mobile phase. Detection relies on the analyte absorbing UV light.Separates compounds in a liquid mobile phase. Detection is based on changes in the refractive index of the eluent.
Suitability for Analyte Excellent. The analyte is volatile and readily detectable by FID. GC is a standard technique for analyzing glycol ethers and residual solvents.[3][4][5]Poor. The absence of a chromophore means little to no UV absorbance, resulting in very low or no sensitivity.[1][6] Derivatization could be an option but adds complexity and potential for error.[7]Moderate. Can detect non-chromophoric compounds but suffers from lower sensitivity, incompatibility with gradient elution, and high thermal sensitivity.
Sensitivity HighVery Low / NoneLow to Moderate
Robustness High. Well-established and reliable technique.High (for suitable analytes).Low. Prone to baseline drift with temperature and pressure fluctuations.
Conclusion Recommended Method. Offers the best combination of sensitivity, selectivity, and robustness for this specific analyte.Not Recommended. Fundamentally unsuited for this analyte without complex derivatization.[8]Not Recommended. A viable but inferior alternative to GC-FID due to sensitivity and robustness limitations.

Based on this objective comparison, Gas Chromatography with Flame Ionization Detection (GC-FID) is the authoritative choice for developing and validating an analytical method for 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

The Validation Framework: Adhering to ICH Q2(R1) Guidelines

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[9] The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides a comprehensive framework for this process, which is a global standard in the pharmaceutical industry.[10][11]

The key validation parameters are interconnected and build upon one another to provide a complete picture of the method's performance.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) ATP Define Analytical Target Profile (ATP) Select Select Technique (GC-FID) ATP->Select Optimize Optimize Method (Column, Temp, Flow) Select->Optimize Specificity Specificity Optimize->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness

Figure 1: High-level workflow for analytical method development and validation.

The validation process ensures the method is specific, accurate, and precise over a defined range.

Validation_Parameters Method Validated Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Range Range Accuracy->Range tested over Precision->Range tested over Linearity->Range LOQ LOQ Range->LOQ defines lower limit

Figure 2: Interrelationship of core analytical validation parameters.

Experimental Guide: Validation of a GC-FID Method

This section provides a detailed protocol for the validation of a hypothetical, yet realistic, GC-FID method for the assay of 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Proposed Chromatographic Conditions
  • Instrument : Gas Chromatograph with FID

  • Column : DB-5 or similar (e.g., CP-SIL 8 CB), 30 m x 0.32 mm ID, 0.25 µm film thickness[12]

  • Carrier Gas : Helium, constant flow at 1.5 mL/min

  • Inlet Temperature : 250°C

  • Injection Volume : 1 µL (Split ratio 50:1)

  • Oven Program : 50°C hold for 2 min, ramp at 15°C/min to 220°C, hold for 5 min

  • Detector Temperature : 280°C

  • Diluent : Methanol

Validation Protocols and Acceptance Criteria

The following protocols describe the experiments required to validate the method.[13][14]

A. Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

  • Protocol :

    • Inject the diluent (methanol) to confirm no interfering peaks at the retention time of the analyte.

    • Prepare a solution of the 1-(2-Methoxyethoxy)-2-methyl-2-propanol reference standard and run the analysis to determine its retention time.

    • If available, analyze samples of known related impurities or process intermediates to demonstrate separation from the main analyte peak.

    • Subject a sample to stress conditions (e.g., acid/base hydrolysis, oxidation, heat) and analyze the stressed sample to ensure that any degradation products do not co-elute with the analyte peak.

  • Acceptance Criteria : The analyte peak should be free from any co-eluting peaks from the diluent, impurities, or degradants. Peak purity analysis (if using a mass spectrometer detector) should confirm homogeneity.

B. Linearity and Range Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.[15]

  • Protocol :

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 80% to 120% of the nominal test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against concentration.

  • Acceptance Criteria :

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

Table 2: Example Linearity Data

Concentration (µg/mL)Avg. Peak Area
8081050
9090980
100100500
110110850
120121100
0.9998

C. Accuracy The closeness of test results obtained by the method to the true value. Accuracy is often assessed using a recovery study.[16]

  • Protocol :

    • Prepare samples spiked with the analyte at three concentration levels across the specified range (e.g., 80%, 100%, 120%).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the added analyte. Recovery (%) = [(Measured Concentration - Initial Concentration) / Spiked Concentration] x 100

  • Acceptance Criteria : The mean recovery should be within 98.0% to 102.0% at each concentration level.

D. Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[17]

  • Protocol (Repeatability - Intra-assay precision) :

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze all six samples under the same operating conditions over a short interval of time.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Protocol (Intermediate Precision - Inter-assay precision) :

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the RSD for this new set of six samples.

    • Compare the results between the two occasions.

  • Acceptance Criteria : The RSD for repeatability and intermediate precision should not be more than 2.0%.

Table 3: Example Precision Data

Precision LevelParameterResultAcceptance Criteria
Repeatability n6-
Mean Assay (%)99.8%-
RSD0.85%≤ 2.0%
Intermediate Precision n6-
Mean Assay (%)100.1%-
RSD0.92%≤ 2.0%

E. Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For an assay of a bulk substance, this is not typically a required validation parameter but is crucial for impurity determination methods.

  • Protocol (if required) :

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Prepare and inject six samples at this concentration and confirm that the precision (RSD) is acceptable (typically ≤ 10%).

F. Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16]

  • Protocol :

    • Analyze a standard solution while making small, deliberate changes to critical method parameters.

    • Typical variations include:

      • Oven temperature (± 2°C)

      • Carrier gas flow rate (± 5%)

      • Column from a different lot

    • Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria : System suitability requirements must be met under all varied conditions, and the results should not deviate significantly from the nominal conditions.

Conclusion

The validation of an analytical method is a systematic and evidence-based process that is fundamental to quality control and regulatory compliance. For 1-(2-Methoxyethoxy)-2-methyl-2-propanol, a volatile compound lacking a UV chromophore, Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally superior analytical choice over HPLC-based methods.

By following the structured validation framework prescribed by ICH Q2(R1), researchers can develop a robust, reliable, and scientifically sound method. The protocols and acceptance criteria detailed in this guide provide a comprehensive roadmap for demonstrating that the chosen analytical procedure is fit for its intended purpose, ensuring the generation of trustworthy and reproducible data for this important industrial compound.

References

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  • ResearchGate. Glycol esters, glycol ethers - Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air usin. [Link]

  • National Center for Biotechnology Information. 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether. PubChem Compound Database. [Link]

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A Comparative Study of 1-(2-Methoxyethoxy)-2-methyl-2-propanol Derivatives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the selection of appropriate solvent systems and excipients is paramount to ensuring the stability, efficacy, and safety of therapeutic formulations. Among the versatile class of propylene glycol ethers (PGEs), 1-(2-Methoxyethoxy)-2-methyl-2-propanol and its derivatives have emerged as compounds of significant interest due to their unique physicochemical properties. This guide provides a comprehensive comparative analysis of key derivatives of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, offering insights into their synthesis, properties, and potential applications, supported by established experimental data and methodologies.

Introduction to 1-(2-Methoxyethoxy)-2-methyl-2-propanol and its Derivatives

1-(2-Methoxyethoxy)-2-methyl-2-propanol is a bifunctional molecule featuring both ether and alcohol functionalities. This structure imparts a desirable balance of hydrophilic and hydrophobic characteristics, making it an effective solvent and coupling agent.[1] The presence of a tertiary alcohol group also provides a reactive site for the synthesis of a variety of derivatives, primarily through etherification and esterification reactions. These modifications allow for the fine-tuning of properties such as solvency, viscosity, and volatility to meet the specific demands of pharmaceutical formulations.[2][3] This guide will focus on a comparative analysis of the parent compound, its methyl ether, and its acetate ester, while also exploring the predictable trends in properties for a homologous series of ether derivatives.

Synthesis of Key Derivatives

The synthesis of ether and ester derivatives of 1-(2-Methoxyethoxy)-2-methyl-2-propanol follows well-established organic chemistry principles. The choice of synthetic route is often dictated by the desired purity, yield, and scalability of the process.

Etherification: Synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-methoxypropane

The methyl ether derivative can be synthesized via a Williamson ether synthesis, where the tertiary alcohol is deprotonated to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent.

cluster_0 Williamson Ether Synthesis Parent_Alcohol 1-(2-Methoxyethoxy)-2-methyl-2-propanol Alkoxide Tertiary Alkoxide Intermediate Parent_Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Methyl_Ether 1-(2-Methoxyethoxy)-2-methyl-2-methoxypropane Alkoxide->Methyl_Ether SN2 Reaction Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Methyl_Ether Byproduct Salt Byproduct (e.g., NaI)

Figure 1: Williamson Ether Synthesis Workflow.
Esterification: Synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propyl Acetate

The acetate ester is typically prepared through the esterification of the parent alcohol with acetic acid or its more reactive derivatives, such as acetyl chloride or acetic anhydride, often in the presence of an acid catalyst.[4][5]

cluster_1 Fischer Esterification Parent_Alcohol_Ester 1-(2-Methoxyethoxy)-2-methyl-2-propanol Tetrahedral_Intermediate Tetrahedral Intermediate Parent_Alcohol_Ester->Tetrahedral_Intermediate Acetic_Acid Acetic Acid Acetic_Acid->Tetrahedral_Intermediate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Tetrahedral_Intermediate Protonation Acetate_Ester 1-(2-Methoxyethoxy)-2-methyl-2-propyl Acetate Tetrahedral_Intermediate->Acetate_Ester Dehydration Water Water Tetrahedral_Intermediate->Water cluster_2 Structure-Property Relationship Logic Increase_Alkyl_Chain Increase Alkyl Chain Length in Ether Derivative (Methyl -> Ethyl -> Propyl) Increased_MW Increased Molecular Weight Increase_Alkyl_Chain->Increased_MW Increased_Lipophilicity Increased Lipophilicity Increase_Alkyl_Chain->Increased_Lipophilicity Decreased_Polarity Decreased Polarity Increase_Alkyl_Chain->Decreased_Polarity Higher_BP Higher Boiling Point Increased_MW->Higher_BP Higher_Viscosity Higher Viscosity Increased_MW->Higher_Viscosity Lower_Water_Solubility Lower Water Solubility Increased_Lipophilicity->Lower_Water_Solubility Decreased_Polarity->Lower_Water_Solubility

Figure 3: Predicted Structure-Property Relationships for Homologous Ether Derivatives.

As the length of the alkyl chain on the tertiary ether increases (e.g., from methyl to ethyl to propyl), the following trends are anticipated:

  • Increased Boiling Point and Viscosity: The increase in molecular weight and van der Waals forces will lead to higher boiling points and increased viscosity.

  • Decreased Water Solubility: The larger, nonpolar alkyl group will reduce the overall polarity of the molecule, leading to decreased solubility in water.

  • Increased Lipophilicity (Higher LogP): The addition of hydrocarbon character will make the molecules more oil-soluble.

These predictable trends are crucial for selecting a derivative with the optimal balance of properties for a specific application, such as controlling the release rate of a drug from a topical formulation or ensuring the solubility of an active pharmaceutical ingredient (API) in a liquid dosage form.

Applications in Drug Development

The versatile properties of 1-(2-Methoxyethoxy)-2-methyl-2-propanol and its derivatives make them suitable for a range of applications in the pharmaceutical industry:

  • Solvents and Co-solvents: Their ability to dissolve a wide range of polar and non-polar compounds makes them excellent solvents for APIs with poor solubility. [6]The tunable polarity of the derivatives allows for the optimization of solubility.

  • Formulation of Controlled-Release Systems: The viscosity and evaporation rates of these compounds can be tailored to control the release of drugs from transdermal patches, gels, and ointments.

  • Excipients in Oral and Injectable Formulations: Their low toxicity profile, characteristic of many P-series glycol ethers, makes them potentially safe for use as excipients. [7][8]* Chemical Intermediates: The reactive hydroxyl group of the parent compound allows it to be used as a starting material for the synthesis of more complex drug molecules and delivery systems.

Experimental Protocols

To ensure scientific integrity, the following are detailed, representative protocols for the synthesis and characterization of the derivatives discussed.

General Protocol for Williamson Ether Synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-methoxypropane

Materials:

  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, a solution of 1-(2-Methoxyethoxy)-2-methyl-2-propanol (1.0 eq) in anhydrous THF is prepared in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (1.2 eq) is added portion-wise to the stirred solution. The reaction mixture is allowed to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • The reaction is cooled back to 0 °C, and methyl iodide (1.5 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure 1-(2-Methoxyethoxy)-2-methyl-2-methoxypropane.

General Protocol for Esterification to Synthesize 1-(2-Methoxyethoxy)-2-methyl-2-propyl Acetate

Materials:

  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of 1-(2-Methoxyethoxy)-2-methyl-2-propanol (1.0 eq) and pyridine (1.5 eq) in DCM at 0 °C, acetic anhydride (1.2 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting crude ester is purified by flash column chromatography to afford the pure 1-(2-Methoxyethoxy)-2-methyl-2-propyl acetate.

Characterization

The synthesized derivatives should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., disappearance of the -OH stretch and appearance of the C=O stretch in the ester).

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

Conclusion

The derivatives of 1-(2-Methoxyethoxy)-2-methyl-2-propanol represent a versatile platform for the development of novel excipients and drug delivery systems. By understanding the principles of their synthesis and the structure-property relationships that govern their behavior, researchers can rationally design and select derivatives with tailored physicochemical properties to meet the specific challenges of modern drug formulation. The methyl ether and acetate ester serve as primary examples of how simple chemical modifications can significantly impact key parameters such as solubility, volatility, and lipophilicity. Further exploration of a broader range of derivatives holds promise for advancing the field of pharmaceutical sciences.

References

  • Johnson, E. L., & Smith, R. A. (2019). Developmental toxicity and structure/activity correlates of glycols and glycol ethers. Environmental Health Perspectives, 84, 135-139.
  • Tanaka, K., et al. (1992). Structure-toxicity relationship of ethylene glycol ethers. Archives of Toxicology, 66(5), 368-371.
  • Ethers of Propylene, Butylene Glycols, and Other Glycol Derivatives. (2001). In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
  • Staples, C. A., & Davis, J. W. (2002). An examination of the physical properties, fate, ecotoxicity and potential environmental risks for a series of propylene glycol ethers. Chemosphere, 49(1), 61-73.
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  • Propylene Glycol Propyl Ether. (n.d.).
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  • PubChem. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether.
  • PubChem. (n.d.). Glycol monoethyl ether acetate.
  • The historic and current use of glycol ethers: A picture of change. (2023). Environmental Science: Processes & Impacts, 25(8), 1269-1280.
  • (1-Methoxy-2-propyl) acetate (stabilised with 2,6-di-tert-butyl-4-methyl-phenol) for synthesis. (n.d.). Sigma-Aldrich.
  • Ethers of Propylene, Butylene Glycols, and Other Glycol Derivatives. (2012). In Patty's Toxicology (6th ed.). John Wiley & Sons, Inc.
  • Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. (2003). Journal of Medicinal Chemistry, 46(18), 3845-3851.
  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol, benzyldimethylsilyl ether. (n.d.). NIST Chemistry WebBook.
  • Glycol Ether DB Acetate: Applications, Chemical Properties & Uses. (n.d.). GreenChem Industries.
  • PubChem. (n.d.). 1-Ethoxy-2-methyl-2-propanol.
  • Glycol Ethers Properties & Examples, Organic Solvents. (n.d.). Dow.
  • PubChem. (n.d.). 1-(2-Hydroxyethoxy)-2-methyl-2-propanol.
  • Propanol, 1(or 2)-[methyl-2-(methyl-2-propoxyethoxy)ethoxy]-. (n.d.). US EPA Substance Registry Services.
  • 1-Methoxy-2-propyl acet
  • Glycol Ether Toxicology. (2024). In StatPearls.
  • Glycol Ethers and Glycol Ether Acetates for the Development of Latex Paint Film Formation. (2024).
  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (2022). Molecules, 27(19), 6543.
  • (1-Methoxy-2-propyl)
  • Topical pharmaceutical compositions of cyclooxygenase-2 enzyme inhibitors. (2004). U.S.
  • PubChem. (n.d.). 1-(2-Methoxypropoxy)-2-propanol.
  • Pharmaceutical compositions for treating and preventing hyperproliferative diseases and parasitic diseases. (2005). U.S.
  • 1-Propanol, 2-ethoxy-. (n.d.). NIST Chemistry WebBook.
  • Compositions comprising a poorly soluble drug and a zwitterionic lipid. (2007).
  • Spectroscopic Data and Analysis of 1-(2-Methoxypropoxy)-2-propanol: A Technical Guide. (2025). BenchChem.
  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether. (n.d.). SpectraBase.
  • Compound 528429: Propanol, 1(or 2)-(methyl-2-(methyl-2-propoxyethoxy)ethoxy)-. (2025).
  • Preparation of 1-methoxy-2-propanol. (2005). U.S.
  • Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (2015). Molecules, 20(6), 9726-9745.
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A Comparative Guide to Assessing the Purity of Synthesized 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of a chemical compound is a foundational step in research and development. However, the ultimate utility and reliability of that compound hinge on its purity. For a substance like 1-(2-Methoxyethoxy)-2-methyl-2-propanol, which finds applications as a solvent and intermediate in various chemical processes, ensuring its purity is of paramount importance. Even minute impurities can significantly alter reaction outcomes, compromise the integrity of experimental data, and, in the context of drug development, pose safety risks.

This guide offers a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized 1-(2-Methoxyethoxy)-2-methyl-2-propanol. It is tailored for professionals in research and drug development who demand a high level of confidence in the quality of their chemical reagents. We will explore the nuances of different techniques, backed by scientific principles and practical considerations, to empower you to select the most appropriate analytical strategy for your needs.

The Critical Role of Purity Analysis

Impurities in a synthesized compound can originate from various sources, including unreacted starting materials, by-products from side reactions, residual catalysts and solvents, and degradation products. In the synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, potential impurities could include starting materials such as isobutylene oxide and 2-methoxyethanol, or by-products formed during their reaction. The presence of these extraneous substances can have detrimental effects on subsequent applications, leading to reduced reaction yields, the formation of unintended products, and potential toxicity in pharmaceutical preparations. Consequently, a rigorous purity assessment is an indispensable component of the synthetic workflow.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for purity determination is contingent on factors such as the nature of expected impurities, the required sensitivity, and the instrumentation available. Below is a comparison of three powerful and widely used techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

TechniquePrincipleStrengthsLimitationsTypical Impurities Detected
GC-MS Separates volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based identification.[1][2]High sensitivity and selectivity for volatile and semi-volatile compounds. Provides structural information for impurity identification.[3]Limited to thermally stable and volatile compounds.[1][4]Unreacted starting materials, residual solvents, and volatile by-products.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information about molecules.[5]Excellent for structural elucidation of the primary compound and impurities. Quantitative NMR (qNMR) allows for accurate purity determination without impurity reference standards.[6][7][8]Lower sensitivity compared to GC-MS. Complex spectra from mixtures can be challenging to interpret.Structural isomers, by-products with distinct chemical structures, and confirmation of the main compound's identity.
HPLC Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[9][10]Highly versatile for a broad range of compounds, including those that are non-volatile or thermally labile.[11]May have lower sensitivity for volatile compounds compared to GC. Method development can be extensive.[12]Non-volatile by-products, degradation products, and polar starting materials.

Experimental Protocols: A Closer Look

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling

GC-MS is a cornerstone technique for analyzing the purity of volatile organic compounds like 1-(2-Methoxyethoxy)-2-methyl-2-propanol.[1][4] Its ability to separate complex mixtures and provide mass spectral data for each component makes it invaluable for identifying and quantifying impurities.

Rationale for Selection: The target compound's volatility makes it well-suited for GC analysis. The mass spectrometer detector offers a high degree of certainty in identifying unknown peaks by comparing their fragmentation patterns to extensive spectral libraries.

Detailed Step-by-Step Protocol:

  • Sample Preparation: A dilute solution of the synthesized product is prepared in a high-purity volatile solvent (e.g., dichloromethane). Accurate weighing of the sample is crucial for potential future quantitative analysis.

  • Instrument Configuration:

    • Gas Chromatograph: Equipped with a capillary column appropriate for separating polar compounds. A mid-polar column is often a good starting point.

    • Injector: A split/splitless injector is typically used to introduce a small, representative sample volume onto the column.

    • Oven: A temperature program is established to ensure the separation of compounds with different boiling points.

    • Carrier Gas: An inert gas, such as helium or hydrogen, is used as the mobile phase.[1]

  • Mass Spectrometer Configuration:

    • Ionization: Electron ionization (EI) is commonly used to fragment the molecules.

    • Mass Analyzer: A quadrupole or ion trap analyzer separates the fragments based on their mass-to-charge ratio.

    • Detector: An electron multiplier detects the ions.

  • Data Interpretation:

    • The resulting chromatogram displays peaks corresponding to the separated components.

    • The area under each peak is proportional to the amount of that compound.[13]

    • The mass spectrum of each peak is compared to a reference library (e.g., NIST) to identify the compound.

    • Percent purity is often calculated based on the relative peak areas.[13]

Ensuring Trustworthiness: To validate the results, a blank solvent injection should be performed to identify any background signals. If a certified reference standard of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is available, it should be analyzed to confirm the retention time and mass spectrum of the main component.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_evaluation Data Evaluation & Reporting Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis CrudeProduct Crude 1-(2-Methoxyethoxy)-2-methyl-2-propanol Synthesis->CrudeProduct Purification Purification (e.g., Distillation) CrudeProduct->Purification SamplePrep Sample Preparation Purification->SamplePrep Sample for Analysis GCMS GC-MS Analysis SamplePrep->GCMS NMR NMR Analysis SamplePrep->NMR HPLC HPLC Analysis SamplePrep->HPLC DataAnalysis Data Analysis & Interpretation GCMS->DataAnalysis NMR->DataAnalysis HPLC->DataAnalysis ImpurityID Impurity Identification & Quantification DataAnalysis->ImpurityID PurityReport Final Purity Report ImpurityID->PurityReport Decision Accept or Repurify? PurityReport->Decision

Sources

The Next Wave in Amine Protection: A Comparative Guide to a Novel Water-Soluble Boc-Reagent Precursor

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and peptides, the protection of amine functional groups is a critical step. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its stability across a range of chemical environments and its facile, acid-labile removal.[1][2][3] For decades, the reagent of choice for introducing this protecting group has been Di-tert-butyl dicarbonate, commonly known as Boc anhydride. However, the inherent limitations of Boc anhydride, most notably its poor water solubility, present significant challenges in modern, greener synthetic methodologies.[1][4][5]

This guide introduces 1-(2-Methoxyethoxy)-2-methyl-2-propanol , a molecule poised to be a precursor for a new generation of water-soluble Boc-reagents. We will objectively compare the projected performance of a reagent derived from this novel precursor against the incumbent, Boc anhydride, supported by established chemical principles and experimental data for analogous systems. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes, particularly for aqueous-phase reactions and the protection of polar substrates.

The Limitations of a Workhorse: Di-tert-butyl dicarbonate (Boc Anhydride)

Boc anhydride is a highly effective reagent for the protection of amines.[2] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a stable carbamate.[6][7] However, its utility is hampered by its physical properties.

Table 1: Physicochemical Properties of Di-tert-butyl dicarbonate (Boc Anhydride)

PropertyValueReferences
CAS Number 24424-99-5[2]
Molecular Formula C₁₀H₁₈O₅[6]
Molar Mass 218.25 g/mol [4]
Appearance Colorless solid or oil[4]
Melting Point 22 to 24 °C[4]
Solubility in Water Insoluble[4]
Solubility in Organic Solvents Soluble in most organic solvents[1][4]

The insolubility of Boc anhydride in water necessitates the use of organic co-solvents, even when the substrate is water-soluble. This complicates the reaction setup and the subsequent workup, often requiring extractions and distillations to remove the solvent and byproducts like tert-butanol.[7] These additional steps not only increase the environmental footprint of the synthesis but can also lead to reduced yields, especially in large-scale production.

A Forward Look: 1-(2-Methoxyethoxy)-2-methyl-2-propanol as a Precursor for a Hydrophilic Boc Reagent

The structure of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is uniquely suited to address the shortcomings of traditional Boc protection strategies.

Structure and Properties of the Precursor:

  • Chemical Name: 1-(2-Methoxyethoxy)-2-methyl-2-propanol

  • CAS Number: 211321-90-3

  • Molecular Formula: C₇H₁₆O₃[8]

  • Key Structural Features: A tertiary alcohol (the source of the tert-butyl group for the Boc moiety) and a hydrophilic ethylene glycol-derived chain.

The presence of the methoxyethoxy group is predicted to impart significant water solubility to a Boc-reagent derived from this alcohol. The tertiary alcohol function is the key to its potential as a Boc-reagent precursor, analogous to the tert-butanol used in the synthesis of Boc anhydride.

The Hypothetical Water-Soluble Boc Reagent: Boc-MME

For the purpose of this guide, we will refer to the hypothetical Boc-reagent derived from 1-(2-Methoxyethoxy)-2-methyl-2-propanol as "Boc-MME" (tert-butoxycarbonyl-methoxyethoxy). The activation of the precursor alcohol to form a reactive carbonate or dicarbonate is a standard transformation in organic chemistry.

Table 2: Projected Properties of Boc-MME vs. Boc Anhydride

PropertyDi-tert-butyl dicarbonate (Boc Anhydride)Boc-MME (Projected)
Solubility in Water InsolubleHigh
Reaction Solvent Organic or aqueous-organic mixturesWater or aqueous buffers
Byproduct tert-butanol1-(2-Methoxyethoxy)-2-methyl-2-propanol
Byproduct Solubility in Water Moderate (approx. 8 g/100 mL)High
Workup Procedure Organic extraction, washing, distillationSimple aqueous extraction or direct use in subsequent steps

The primary advantage of Boc-MME would be its high water solubility, allowing for Boc protections to be carried out in entirely aqueous media. This aligns with the principles of green chemistry, which advocate for the reduction or elimination of hazardous organic solvents.[9] Furthermore, the byproduct of the reaction, 1-(2-Methoxyethoxy)-2-methyl-2-propanol, would also be highly water-soluble, simplifying its removal during workup. For many applications, a simple extraction with a non-polar organic solvent could be sufficient to isolate the protected product, leaving the excess reagent and byproduct in the aqueous phase.

Comparative Experimental Protocols

To illustrate the potential advantages of a water-soluble Boc reagent, we present a standard experimental protocol for Boc protection using Boc anhydride and a projected protocol for the same transformation using the hypothetical Boc-MME.

Standard Protocol: N-Boc Protection of Glycine using Boc Anhydride

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Glycine (1.0 eq) and NaOH (1.1 eq) in Water/Dioxane (1:1) B Cool to 0°C A->B C Add Boc Anhydride (1.1 eq) in Dioxane B->C D Stir at room temperature for 4-12 hours C->D E Concentrate in vacuo to remove Dioxane D->E F Wash with Ethyl Acetate to remove unreacted Boc Anhydride and tert-butanol E->F G Acidify aqueous layer with cold 1M HCl F->G H Extract product with Ethyl Acetate G->H I Dry organic layer and concentrate to yield Boc-Glycine H->I

Caption: Standard workflow for N-Boc protection using Boc Anhydride.

  • Dissolution: Dissolve glycine (1.0 equivalent) and sodium hydroxide (1.1 equivalents) in a 1:1 mixture of water and dioxane.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add a solution of Di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Solvent Removal: Remove the dioxane under reduced pressure.

  • Washing: Wash the remaining aqueous solution with ethyl acetate to remove unreacted Boc anhydride and the tert-butanol byproduct.

  • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 with cold 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected glycine.

Projected Protocol: N-Boc Protection of Glycine using Boc-MME

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Glycine (1.0 eq) and NaHCO3 (1.5 eq) in Water B Add aqueous solution of Boc-MME (1.1 eq) A->B C Stir at room temperature for 2-8 hours B->C D Wash with a non-polar solvent (e.g., Hexane) to remove any lipophilic impurities C->D E Acidify aqueous layer with cold 1M HCl D->E F Extract product with Ethyl Acetate E->F G Dry organic layer and concentrate to yield Boc-Glycine F->G

Caption: Projected workflow for N-Boc protection using a water-soluble reagent.

  • Dissolution: Dissolve glycine (1.0 equivalent) and a mild base like sodium bicarbonate (1.5 equivalents) in water.

  • Reagent Addition: Add an aqueous solution of Boc-MME (1.1 equivalents).

  • Reaction: Stir at room temperature for 2-8 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Washing (Optional): Wash the aqueous reaction mixture with a non-polar solvent like hexane or diethyl ether to remove any non-polar impurities. The excess Boc-MME and its alcohol byproduct remain in the aqueous phase.

  • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 with cold 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected glycine.

The projected protocol highlights a significantly streamlined and more environmentally friendly process, eliminating the need for organic co-solvents in the reaction and simplifying the purification.

Mechanistic Considerations

The mechanism of amine protection by the hypothetical Boc-MME is expected to be analogous to that of Boc anhydride.

Amine Amine Tetrahedral Intermediate Tetrahedral Intermediate Amine->Tetrahedral Intermediate Nucleophilic Attack Boc-MME Boc-MME Reagent Boc-MME->Tetrahedral Intermediate Boc-Protected Amine Boc-Protected Amine Tetrahedral Intermediate->Boc-Protected Amine Leaving Group 1-(2-Methoxyethoxy)-2-methyl-2-propanolate Tetrahedral Intermediate->Leaving Group Collapse Byproduct 1-(2-Methoxyethoxy)-2-methyl-2-propanol Leaving Group->Byproduct Protonation

Caption: Proposed reaction mechanism for Boc protection with Boc-MME.

The key difference lies in the nature of the leaving group. The departure of the water-soluble 1-(2-Methoxyethoxy)-2-methyl-2-propanolate, which is subsequently protonated, facilitates a cleaner reaction in an aqueous environment.

Conclusion and Future Outlook

While Di-tert-butyl dicarbonate has been an invaluable tool for organic chemists, its limitations in the context of modern, sustainable synthesis are becoming increasingly apparent. The exploration of precursors for water-soluble Boc-reagents, such as 1-(2-Methoxyethoxy)-2-methyl-2-propanol, represents a logical and necessary evolution in protecting group chemistry.

The projected benefits of a reagent like "Boc-MME" are significant:

  • Enhanced "Green" Profile: Enables reactions in water, reducing reliance on volatile organic compounds.

  • Simplified Workflows: Facilitates easier purification, especially for polar and water-soluble substrates.

  • Potential for Improved Yields: Minimizes product loss during complex workup procedures.

Further research is warranted to synthesize and characterize Boc-reagents derived from 1-(2-Methoxyethoxy)-2-methyl-2-propanol and to validate their efficacy in a range of synthetic applications. The adoption of such reagents could lead to more efficient, cost-effective, and environmentally benign processes in the pharmaceutical and biotechnology industries.

References

  • Amerigo Scientific. 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Grokipedia. Di-tert-butyl dicarbonate. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Organic Chemistry Portal. Clean Chemical Synthesis in Water. (2007-02-01). [Link]

  • CAS.org. How water could replace some organic solvents and make chemical reactions greener. (2025-07-10). [Link]

  • MDPI. Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. [Link]

  • ACS Publications. Organic Synthesis “On Water”. [Link]

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A Comparative Guide to Ether Alcohols in Organic Synthesis: Evaluating Alternatives to 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction outcomes, process efficiency, and safety. 1-(2-Methoxyethoxy)-2-methyl-2-propanol is a high-boiling, polar aprotic solvent with utility in a range of chemical transformations. However, the need for process optimization, greener chemistry, and consideration of toxicological profiles often necessitates the evaluation of alternatives. This guide provides an in-depth comparison of 1-(2-Methoxyethoxy)-2-methyl-2-propanol with viable alternatives, focusing on their physicochemical properties and their potential performance in key organic reactions. Due to a notable scarcity of direct comparative experimental data in peer-reviewed literature for 1-(2-Methoxyethoxy)-2-methyl-2-propanol, this guide will leverage its structural characteristics and the established properties of analogous ether alcohols to provide a scientifically grounded comparison. Furthermore, we present detailed experimental protocols to enable researchers to generate their own comparative data for specific applications.

Physicochemical Properties: A Comparative Analysis

The performance of a solvent is intrinsically linked to its physical and chemical properties. The following table summarizes the key physicochemical data for 1-(2-Methoxyethoxy)-2-methyl-2-propanol and its selected alternatives: Dipropylene Glycol Methyl Ether (DPGME), 1-Methoxy-2-propanol, and 2-tert-Butoxyethanol.

Property1-(2-Methoxyethoxy)-2-methyl-2-propanolDipropylene Glycol Methyl Ether (DPGME)1-Methoxy-2-propanol2-tert-Butoxyethanol
CAS Number 211321-90-3[1]34590-94-8[2][3]107-98-2[4][5]7580-85-0[6]
Molecular Formula C₇H₁₆O₃C₇H₁₆O₃[2]C₄H₁₀O₂[5]C₆H₁₄O₂[6]
Molecular Weight ( g/mol ) 148.20[1]148.20[2]90.12[5]118.17[6][7]
Boiling Point (°C) 76-78 (at 10 Torr)~190-198[8]120[5]144[6]
Density (g/mL at 20°C) 0.953[1]~0.95[8]0.962[5]0.9[6]
Flash Point (°C) 76.779[9]32[10]47.3[6]
Water Solubility MiscibleMiscibleMiscible[5][11]Soluble (18% at 20°C)[12]
Vapor Pressure (mmHg at 25°C) Not available0.4 - 0.5[9]11.8[5]2.1[6]
Dielectric Constant (at 20°C) Not available10.5[13]~32[14]Not available

Performance in Key Synthetic Transformations: An Inferential Comparison

While direct comparative data is limited, we can infer the potential performance of these solvents in common reaction classes based on their structural features and physicochemical properties.

Nucleophilic Substitution (Sₙ2) Reactions

Causality Behind Solvent Choice: Sₙ2 reactions are favored by polar aprotic solvents that can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic. The solvent's ability to dissolve both the substrate and the nucleophilic salt is also crucial.

  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol: Its structure, featuring ether linkages and a tertiary alcohol, suggests it would act as a polar, high-boiling solvent. The ether functionalities can chelate metal cations, potentially enhancing the reactivity of anionic nucleophiles. The tertiary alcohol group, being sterically hindered, is less likely to interfere as a nucleophile itself compared to a primary alcohol.

  • DPGME: As a well-established polar aprotic solvent, DPGME is a strong candidate for Sₙ2 reactions. Its higher boiling point compared to many common solvents allows for reactions to be conducted at elevated temperatures, increasing reaction rates.[8]

  • 1-Methoxy-2-propanol: This is a polar protic solvent due to the presence of a secondary hydroxyl group.[5][11] While it can dissolve many polar reagents, the protic nature can lead to hydrogen bonding with the nucleophile, potentially reducing its reactivity.

  • 2-tert-Butoxyethanol: The bulky tert-butyl group may offer some steric hindrance around the hydroxyl group, potentially making it behave more like a polar aprotic solvent in certain contexts. However, the presence of the hydroxyl group still classifies it as protic.

Expected Performance Ranking (Sₙ2): DPGME ≥ 1-(2-Methoxyethoxy)-2-methyl-2-propanol > 2-tert-Butoxyethanol > 1-Methoxy-2-propanol

Organometallic Reactions (e.g., Grignard Reactions)

Causality Behind Solvent Choice: Ethereal solvents are essential for the formation and stability of Grignard reagents. The lone pairs on the oxygen atoms coordinate with the magnesium, stabilizing the organometallic species. The solvent must be aprotic to avoid quenching the highly basic Grignard reagent.

  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol: The presence of a hydroxyl group makes this solvent fundamentally unsuitable for the formation of Grignard reagents and for reactions involving them, as it would be rapidly deprotonated.

  • DPGME: While an ether, the presence of a hydroxyl group in its common isomeric mixture also renders it unsuitable for Grignard reactions.

  • 1-Methoxy-2-propanol: Similar to the above, the hydroxyl group is incompatible with Grignard reagents.

  • 2-tert-Butoxyethanol: The hydroxyl group in this solvent would also be detrimental to Grignard reactions.

For organometallic reactions requiring an ether solvent, anhydrous ethers without hydroxyl groups, such as diethyl ether, tetrahydrofuran (THF), or 2-methyltetrahydrofuran (2-MeTHF), are the appropriate choices.

Experimental Protocol: Comparative Analysis of Solvent Effects in a Model Sₙ2 Reaction

To facilitate direct comparison, we provide a detailed protocol for a model Sₙ2 reaction. This allows researchers to generate their own data on yield, reaction rate, and impurity profiles for the solvents of interest.

Reaction: Williamson Ether Synthesis of Propyl Phenyl Ether

G cluster_reactants Reactants cluster_solvents Solvent (Variable) cluster_products Products Phenol Phenol PropylPhenylEther Propyl Phenyl Ether Phenol->PropylPhenylEther 1. NaOH 2. 1-Bromopropane NaOH Sodium Hydroxide NaOH->PropylPhenylEther PropylBromide 1-Bromopropane PropylBromide->PropylPhenylEther Solvent1 1-(2-Methoxyethoxy)-2-methyl-2-propanol Solvent1->PropylPhenylEther Solvent2 DPGME Solvent2->PropylPhenylEther Solvent3 1-Methoxy-2-propanol Solvent3->PropylPhenylEther Solvent4 2-tert-Butoxyethanol Solvent4->PropylPhenylEther NaBr Sodium Bromide H2O Water

Caption: Workflow for the Williamson Ether Synthesis of Propyl Phenyl Ether.

Materials:

  • Phenol (99%)

  • Sodium hydroxide (pellets, 97%)

  • 1-Bromopropane (99%)

  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol (anhydrous)

  • Dipropylene Glycol Methyl Ether (DPGME) (anhydrous)

  • 1-Methoxy-2-propanol (anhydrous)

  • 2-tert-Butoxyethanol (anhydrous)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, reflux condensers, magnetic stirrers, heating mantles

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (10.0 mmol, 0.94 g) and the solvent to be tested (40 mL).

  • Base Addition: While stirring, carefully add sodium hydroxide pellets (12.0 mmol, 0.48 g).

  • Heating: Heat the mixture to 80°C and stir for 30 minutes to form the sodium phenoxide.

  • Alkyl Halide Addition: Add 1-bromopropane (11.0 mmol, 1.35 g) dropwise to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at 80°C and monitor its progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by GC.

  • Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product by GC to determine the yield and purity.

Data to Collect:

  • Reaction time to completion.

  • Yield of propyl phenyl ether.

  • Purity of the product (presence of by-products).

Safety and Handling Considerations

  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area.

  • DPGME: Combustible liquid.[2] Keep away from heat and open flames. May cause mild skin and eye irritation.[15]

  • 1-Methoxy-2-propanol: Flammable liquid and vapor.[4] May cause respiratory irritation.[4]

  • 2-tert-Butoxyethanol: Combustible liquid.[16] Harmful if swallowed or inhaled and causes skin and eye irritation.[17]

Always consult the Safety Data Sheet (SDS) for each solvent before use for complete safety and handling information.[3][4][5][15][16][17][18][19][20][21][22][23][24][25]

Conclusion and Recommendations

The selection of a suitable alternative to 1-(2-Methoxyethoxy)-2-methyl-2-propanol depends heavily on the specific requirements of the chemical reaction. For nucleophilic substitution reactions where a high-boiling polar aprotic solvent is desired, DPGME presents a strong, commercially available alternative. 1-Methoxy-2-propanol, being a protic solvent, may be less ideal for reactions with sensitive nucleophiles but can be a viable option where its protic nature is not detrimental. 2-tert-Butoxyethanol offers a balance of properties that may be advantageous in certain applications.

For reactions involving organometallic reagents, none of the hydroxyl-containing solvents discussed are suitable. In such cases, anhydrous ethers are the required choice.

Given the limited direct comparative data, it is strongly recommended that researchers perform their own evaluations using standardized protocols, such as the one provided in this guide, to determine the optimal solvent for their specific synthetic needs. This empirical approach will ensure the best possible outcome in terms of yield, purity, and process efficiency.

References

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A Mechanistic and Performance-Based Comparison of 1-(2-Methoxyethoxy)-2-methyl-2-propanol in Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial solvents and formulation chemistry, the selection of an appropriate agent is paramount to achieving desired product performance and ensuring regulatory compliance. This guide provides a deep dive into the mechanistic aspects and comparative performance of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, a propylene glycol ether derivative. Due to the limited direct mechanistic studies on this specific molecule, this guide will leverage data from its close structural relatives, primarily propylene glycol methyl ether (PGME) and dipropylene glycol methyl ether (DPM), to infer its behavior and compare it with common alternatives.

Understanding the Molecular Architecture and its Implications

1-(2-Methoxyethoxy)-2-methyl-2-propanol belongs to the family of propylene glycol ethers (PGEs), which are characterized by the presence of both ether and alcohol functional groups. This dual functionality imparts a unique combination of hydrophilic and hydrophobic properties, making them versatile solvents for a wide range of applications, including coatings, cleaners, inks, and adhesives.[1]

The structure of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, with its tertiary alcohol and additional ether linkage, suggests a lower volatility and potentially different solvency characteristics compared to simpler PGEs like PGME. The tertiary alcohol group may also influence its reactivity and metabolic pathways.

Synthesis and Mechanistic Pathways

Propylene glycol ethers are typically synthesized through the base-catalyzed reaction of propylene oxide with an alcohol.[2] In the case of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, the synthesis would involve the reaction of propylene oxide with 2-methoxyethanol, followed by a subsequent reaction with a methylating agent or an alternative synthetic route involving the reaction of 2-methyl-2-propanol with 2-methoxyethoxymethane under specific catalytic conditions.

The reaction mechanism generally proceeds via a nucleophilic attack of the alcohol on the epoxide ring of propylene oxide. The use of a basic catalyst, such as sodium hydroxide or specialized ionic liquids, facilitates the deprotonation of the alcohol, increasing its nucleophilicity and promoting the ring-opening of the propylene oxide.[2][3] The regioselectivity of the reaction is a critical factor, leading to the formation of different isomers. For propylene glycol methyl ether, the reaction of propylene oxide with methanol predominantly yields the alpha-isomer (1-methoxy-2-propanol) over the beta-isomer (2-methoxy-1-propanol).[3]

Experimental Protocol: Synthesis of Propylene Glycol Methyl Ether (Illustrative)

This protocol illustrates the general principles of PGE synthesis.

Materials:

  • Methanol

  • Propylene oxide

  • Solid base catalyst (e.g., Magnesium Oxide)

  • Autoclave reactor

  • Gas chromatograph (GC) for analysis

Procedure:

  • Charge the autoclave reactor with methanol and the solid base catalyst.

  • Purge the reactor with an inert gas (e.g., nitrogen).

  • Heat the reactor to the desired temperature (e.g., 120-150°C).

  • Slowly feed propylene oxide into the reactor while maintaining the desired pressure.

  • Monitor the reaction progress by taking periodic samples and analyzing them by GC.

  • After the reaction is complete, cool the reactor and recover the product mixture.

  • Purify the product by distillation to separate the desired PGME isomer from unreacted starting materials and byproducts.

SynthesisMechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product PropyleneOxide Propylene Oxide RingOpening Nucleophilic Attack & Ring Opening PropyleneOxide->RingOpening Alcohol Alcohol (e.g., 2-Methoxyethanol) Alkoxide Alkoxide Ion Alcohol->Alkoxide Deprotonation BaseCatalyst Base Catalyst (e.g., NaOH, MgO) BaseCatalyst->Alkoxide Alkoxide->RingOpening PGE 1-(2-Methoxyethoxy)- 2-methyl-2-propanol RingOpening->PGE Protonation

Caption: The process of film formation in latex paint.

Toxicological and Environmental Profile: A Critical Consideration

A significant driver for the development of new solvents is the need for safer and more environmentally friendly alternatives to traditional solvents, some of which are classified as hazardous air pollutants (HAPs). [4]Propylene glycol ethers are generally considered to have a more favorable toxicological profile than their ethylene glycol ether counterparts. PGEs are metabolized in the body, and their toxicity is related to their metabolites. [4]They are generally found to have low acute toxicity and are not considered to be carcinogenic or genotoxic. [5]Propylene glycol ethers are also biodegradable, although the rate of biodegradation can be influenced by their molecular structure, with more highly branched structures potentially degrading more slowly. [6][7]

Alternatives to 1-(2-Methoxyethoxy)-2-methyl-2-propanol and Other PGEs

The search for high-performance, low-VOC (Volatile Organic Compound) solvents is an ongoing effort in the chemical industry. Alternatives to propylene glycol ethers in coatings and other applications include:

  • Other Glycol Ethers: Different propylene glycol ethers (e.g., those with different alkyl groups) or ethylene glycol ethers with favorable toxicological profiles can be considered.

  • Ester Alcohols: Compounds like Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) are widely used as coalescing agents. [8]* Bio-based Solvents: Solvents derived from renewable resources are gaining traction as sustainable alternatives.

  • Water: While the primary solvent in water-based systems, its high surface tension and rapid evaporation can be managed with additives.

The selection of an alternative will depend on a careful evaluation of its performance, cost, and safety profile in the specific application.

Conclusion: A Promising but Understudied Molecule

1-(2-Methoxyethoxy)-2-methyl-2-propanol, based on the properties of its structural relatives, presents as a potentially valuable solvent and coalescing agent with a favorable safety and environmental profile. Its likely low volatility and good solvency make it a candidate for applications requiring a slow-evaporating, effective solvent.

However, the lack of direct, publicly available mechanistic studies and comparative performance data for this specific molecule highlights a critical knowledge gap. Further research is needed to fully elucidate its reaction kinetics, detailed performance characteristics in various formulations, and its complete toxicological and biodegradation pathways. Such studies will be instrumental in validating its potential as a high-performance, safer alternative in the chemical industry.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the fast-paced environment of research and drug development, meticulous attention to experimental detail is paramount. This same level of rigor must be applied to the entire lifecycle of the chemicals we use, including their final disposal. 1-(2-Methoxyethoxy)-2-methyl-2-propanol is a solvent whose utility in the laboratory is matched by the critical need for its responsible management as a waste product. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory compliance and best safety practices. Adherence to these procedures is not merely a matter of regulatory obligation; it is a fundamental component of ensuring a safe laboratory environment and protecting our shared ecosystem.

Section 1: Hazard Assessment & Chemical Characterization

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. While 1-(2-Methoxyethoxy)-2-methyl-2-propanol is not as common as some laboratory solvents, its characteristics place it within the broader family of glycol ethers, and its properties inform the necessary disposal precautions.

The primary hazards are associated with its combustible nature.[1] Although a specific flashpoint is not consistently reported, its classification as a combustible liquid necessitates that it be kept away from heat, sparks, and open flames.[2][3] Personal protective equipment (PPE), including chemical-resistant gloves and safety glasses or goggles, is essential to prevent skin and eye contact.[1][2]

Key Chemical and Physical Properties

A summary of the known quantitative data for 1-(2-Methoxyethoxy)-2-methyl-2-propanol is provided below. This information is critical for waste characterization and for completing hazardous waste manifests.

PropertyValueSource
CAS Number 211321-90-3[1][4][5]
Molecular Formula C₇H₁₆O₃[1][5]
Molecular Weight 148.20 g/mol [1][5]
Physical Form Liquid[1]
Density 0.953 g/mL at 20 °C[1][4]
Storage Class 10 - Combustible liquids[1]

Section 2: Regulatory Framework for Chemical Waste Disposal

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] A core principle of RCRA is the "cradle-to-grave" responsibility, which holds the waste generator legally accountable for the waste from its point of generation to its final, environmentally sound disposal.[8]

A chemical waste must first be determined to be a "hazardous waste." This determination follows two main pathways:

  • Listed Wastes: The EPA maintains specific lists (F, K, P, and U lists) of wastes known to be hazardous.[9] Spent non-halogenated solvents, such as xylene, acetone, and methanol, are found on the F-list.[9] While 1-(2-Methoxyethoxy)-2-methyl-2-propanol is not explicitly on these lists, it is often used in solvent mixtures. If it is mixed with a listed solvent, the entire mixture may need to be treated as a listed hazardous waste.[9]

  • Characteristic Wastes: Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:

    • Ignitability (D001): This applies to liquids with a flash point below 140°F (60°C), or solids that can spontaneously combust.[9] As a combustible liquid, 1-(2-Methoxyethoxy)-2-methyl-2-propanol waste must be evaluated for this characteristic.

    • Corrosivity (D002): Pertains to aqueous wastes with a pH ≤ 2 or ≥ 12.5.[9]

    • Reactivity (D003): Describes wastes that are unstable, react violently with water, or can detonate.[9]

    • Toxicity (D004-D043): Applies if the waste contains contaminants at concentrations above specified thresholds.

Given its nature as a solvent, waste 1-(2-Methoxyethoxy)-2-methyl-2-propanol is most likely to be classified as a hazardous waste due to the ignitability characteristic (D001). The final determination rests with the generator.[6][7]

Section 3: On-Site Waste Management & Segregation

Proper management begins at the point of generation. A systematic approach within the laboratory prevents safety incidents and ensures regulatory compliance.

Personal Protective Equipment (PPE)

When handling waste 1-(2-Methoxyethoxy)-2-methyl-2-propanol, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[10]

  • Body Protection: A standard lab coat. In cases of potential splashing, a chemically resistant apron should be worn.[2]

Waste Container Selection and Labeling
  • Compatibility: Use a container made of material that is chemically compatible with the solvent. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid reactive materials like aluminum or copper.[11][12][13] The container must have a secure, screw-top cap to prevent leakage and evaporation.[14]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly states the words "HAZARDOUS WASTE." [15] The label must also include the full chemical name—"1-(2-Methoxyethoxy)-2-methyl-2-propanol"—and an indication of the hazard, such as "Ignitable."[15]

  • Segregation: It is crucial to segregate waste streams. Do not mix halogenated and non-halogenated solvent wastes, as this can significantly increase disposal costs.[8] Similarly, do not mix this organic solvent waste with aqueous, acidic, or basic waste streams.

Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[14][15] This is a designated location at or near the point of waste generation where waste containers are stored before being moved to a central storage area.

  • The SAA must be under the control of the laboratory personnel.[15]

  • Containers in the SAA must be kept closed at all times except when adding waste.[14]

  • Once a container is full, it must be dated and moved from the SAA to the facility's central accumulation area within three days.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for managing 1-(2-Methoxyethoxy)-2-methyl-2-propanol waste from generation to disposal.

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: On-Site Storage cluster_2 Step 3: Final Disposal A Waste Generated in Experiment B Select Compatible Waste Container A->B C Affix 'HAZARDOUS WASTE' Label with Chemical Name B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Closed D->E F Is Container Full? D->F F->D No G Date Container and Move to Central Storage within 3 Days F->G Yes H Arrange Pickup by Licensed Hazardous Waste Disposal Vendor G->H I Complete Waste Manifest (Sign and Retain Copy) H->I J Waste Transported for Incineration I->J

Caption: Workflow for the safe disposal of 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Section 4: Step-by-Step Disposal Protocol

This protocol provides a clear, actionable sequence for the disposal process.

  • Waste Characterization: Upon first generating the waste, confirm its classification. Based on its properties as a combustible solvent, it should be managed as an ignitable hazardous waste (EPA Waste Code D001) unless you have specific data (e.g., a flash point analysis showing it is >140°F) to prove otherwise.

    • Causality: This initial determination dictates all subsequent handling, storage, and disposal requirements. Mischaracterizing waste can lead to significant regulatory penalties and safety risks.

  • Accumulation: Collect the waste 1-(2-Methoxyethoxy)-2-methyl-2-propanol in a designated, properly labeled hazardous waste container as described in Section 3.

    • Causality: Using a dedicated container prevents accidental mixing with incompatible waste streams, which could cause dangerous chemical reactions or complicate the disposal process.[11]

  • Storage: Place the sealed container in your laboratory's Satellite Accumulation Area (SAA). Ensure the SAA is away from sources of ignition like open flames or sparking equipment.[2][3]

    • Causality: Storing ignitable waste away from ignition sources is a critical fire prevention measure. The SAA provides a controlled, designated location that minimizes the risk of spills and unauthorized handling.[14]

  • Arrange for Disposal: Do not dispose of this chemical down the drain or in regular trash.[8][16] The only acceptable method is through your institution's Environmental Health & Safety (EH&S) department or a contracted, licensed hazardous waste disposal company.

    • Causality: Sewer disposal is illegal and harmful to the environment, as wastewater treatment facilities are generally not equipped to handle such chemical waste.[8][10] Licensed disposal companies are equipped to transport and destroy the chemical safely, typically via high-temperature incineration.[2][15]

  • Documentation (Waste Manifest): When the waste is collected, you will be required to sign a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory to its final destination.[15] Ensure all information is accurate. Retain a copy for your records as required by law.

    • Causality: The manifest is the key component of the EPA's "cradle-to-grave" tracking system, providing a paper trail that documents the chain of custody and confirms that the waste was managed and disposed of properly.[15]

Section 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Immediately remove all sources of ignition from the area.[3][16]

  • Ventilate: Increase ventilation to the area by opening a fume hood sash.

  • Contain and Absorb: For small spills, contain the liquid and absorb it using a non-combustible absorbent material like vermiculite or sand.[2][16] Do not use combustible materials like paper towels or sawdust.[16][17]

  • Collect and Dispose: Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[3][16]

  • Decontaminate: Clean the spill area thoroughly.

Conclusion

The responsible disposal of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is a non-negotiable aspect of professional laboratory practice. By understanding the chemical's hazards, adhering to the regulatory framework, and implementing a systematic on-site management and disposal protocol, researchers can ensure a safe working environment and maintain full compliance. This commitment to safety and environmental stewardship is integral to the integrity of our scientific work.

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